Serdexmethylphenidate chloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1996626-30-2 |
|---|---|
Molecular Formula |
C25H30ClN3O8 |
Molecular Weight |
536.0 g/mol |
IUPAC Name |
(2S)-3-hydroxy-2-[[1-[[(2R)-2-[(1R)-2-methoxy-2-oxo-1-phenylethyl]piperidine-1-carbonyl]oxymethyl]pyridin-1-ium-3-carbonyl]amino]propanoic acid;chloride |
InChI |
InChI=1S/C25H29N3O8.ClH/c1-35-24(33)21(17-8-3-2-4-9-17)20-11-5-6-13-28(20)25(34)36-16-27-12-7-10-18(14-27)22(30)26-19(15-29)23(31)32;/h2-4,7-10,12,14,19-21,29H,5-6,11,13,15-16H2,1H3,(H-,26,30,31,32);1H/t19-,20+,21+;/m0./s1 |
InChI Key |
GONQEUJYYMYNMN-HWAJWLCKSA-N |
Isomeric SMILES |
COC(=O)[C@@H]([C@H]1CCCCN1C(=O)OC[N+]2=CC=CC(=C2)C(=O)N[C@@H](CO)C(=O)O)C3=CC=CC=C3.[Cl-] |
Canonical SMILES |
COC(=O)C(C1CCCCN1C(=O)OC[N+]2=CC=CC(=C2)C(=O)NC(CO)C(=O)O)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
The Strategic Design of Serdexmethylphenidate: A Prodrug Approach to Optimizing Methylphenidate Therapy
Abstract
Serdexmethylphenidate (B610792) (SDX) represents a significant advancement in the formulation of methylphenidate-based therapies for Attention-Deficit/Hyperactivity Disorder (ADHD). As a prodrug of dexmethylphenidate (B1218549) (d-MPH), the pharmacologically active enantiomer of methylphenidate, SDX is engineered to optimize pharmacokinetic profiles, prolong therapeutic effect, and reduce abuse potential. This technical guide elucidates the core rationale behind the prodrug design of serdexmethylphenidate chloride, detailing its mechanism of activation, pharmacokinetic advantages, and the experimental validation of its therapeutic utility.
Introduction: The Rationale for a d-Methylphenidate Prodrug
Dexmethylphenidate is a well-established central nervous system (CNS) stimulant for the treatment of ADHD.[1][2] Its therapeutic action is primarily mediated by blocking the reuptake of dopamine (B1211576) and norepinephrine (B1679862) in the presynaptic neurons, thereby increasing the levels of these neurotransmitters in the synaptic cleft.[2][3][4] While effective, immediate-release formulations of d-MPH necessitate multiple daily doses and can lead to sharp peaks and troughs in plasma concentrations, contributing to side effects and potential for abuse.
The primary objectives for developing a d-MPH prodrug were:
-
Extended Duration of Action: To provide a smoother, more consistent therapeutic effect throughout the day with a single daily dose.[1]
-
Reduced Abuse Potential: To deter non-oral routes of abuse, such as intranasal or intravenous administration, by requiring enzymatic conversion in the gastrointestinal tract for activation.[5][6][7]
-
Improved Pharmacokinetic Profile: To achieve a gradual increase and sustained plasma concentration of d-MPH, minimizing the rapid onset associated with the euphoric effects sought by abusers.[8]
Serdexmethylphenidate was designed to meet these objectives. It is a covalent conjugate of d-methylphenidate and a nicotinoyl-L-serine moiety.[9] This molecular structure renders SDX pharmacologically inactive until it is metabolized in the lower gastrointestinal tract to release d-MPH.[4][6][7]
Mechanism of Action and Metabolic Activation
Serdexmethylphenidate itself has little to no affinity for monoaminergic reuptake transporters.[3] Its therapeutic activity is entirely dependent on its conversion to d-MPH. This bioactivation is believed to occur primarily in the lower gastrointestinal tract, although the specific enzymes responsible have not yet been fully elucidated.[3][5] In vitro hydrolysis studies have shown that SDX is stable at acidic pH ranges (pH 1 to 8) for up to 24 hours, indicating that it passes through the stomach and upper small intestine largely intact.[10]
The metabolic conversion of SDX to d-MPH is the rate-limiting step in the delivery of the active drug, which results in a delayed and sustained release profile.[6][7] Once released, d-MPH exerts its therapeutic effect by inhibiting the dopamine and norepinephrine transporters.[1][2]
Pharmacokinetic Profile
Clinical studies have demonstrated that the prodrug design of serdexmethylphenidate results in a distinct and advantageous pharmacokinetic profile for d-MPH compared to immediate-release formulations.
Single Dose Pharmacokinetics
When administered alone, serdexmethylphenidate results in a delayed time to maximum plasma concentration (Tmax) of d-MPH of approximately 8 hours.[1][5] This is in contrast to immediate-release d-MPH, which has a much shorter Tmax. The combination product, Azstarys®, which contains both immediate-release d-MPH (30% of the total d-MPH dose) and serdexmethylphenidate (70% of the total d-MPH dose), exhibits a biphasic absorption profile.[8][11] An initial peak in d-MPH concentration is observed at around 2 hours, driven by the immediate-release component, followed by a gradual decline and a sustained therapeutic level maintained by the conversion of SDX to d-MPH.[1][12]
Steady-State Pharmacokinetics
At steady-state, the combination of serdexmethylphenidate and d-methylphenidate provides a consistent plasma concentration of d-MPH over a 24-hour period, supporting once-daily dosing.[13] The pharmacokinetic profile is characterized by a rapid onset of action followed by a prolonged duration of effect.[8]
Table 1: Pharmacokinetic Parameters of d-Methylphenidate Following Oral Administration of Serdexmethylphenidate/d-Methylphenidate (SDX/d-MPH) in Healthy Adults
| Parameter | SDX/d-MPH (26.1/5.2 mg) | SDX/d-MPH (39.2/7.8 mg) | SDX/d-MPH (52.3/10.4 mg) |
| d-MPH Cmax (ng/mL) | 9.8 ± 2.2 | 14.7 ± 3.4 | 19.6 ± 4.5 |
| d-MPH Tmax (h) | 2.0 (1.0 - 4.0) | 2.0 (1.0 - 4.0) | 2.0 (1.0 - 4.0) |
| d-MPH AUC0-inf (ng·h/mL) | 114.8 ± 28.1 | 172.2 ± 42.3 | 229.6 ± 56.4 |
| d-MPH t1/2 (h) | 11.2 ± 2.2 | 11.7 ± 2.5 | 11.8 ± 2.6 |
| SDX Cmax (ng/mL) | 32.3 ± 10.1 | 48.5 ± 15.2 | 64.6 ± 20.2 |
| SDX Tmax (h) | 2.0 (1.0 - 4.0) | 2.0 (1.0 - 4.0) | 2.0 (1.0 - 4.0) |
| SDX t1/2 (h) | 5.7 ± 1.2 | 5.7 ± 1.3 | 5.7 ± 1.4 |
Data presented as mean ± standard deviation for Cmax, AUC, and t1/2, and as median (range) for Tmax. Data adapted from Braeckman et al., 2022.[8]
Clinical Efficacy
The clinical efficacy of serdexmethylphenidate in combination with d-methylphenidate has been evaluated in children and adolescents with ADHD. The primary measure of efficacy in these studies is often the Swanson, Kotkin, Agler, M-Flynn, and Pelham (SKAMP) rating scale, which assesses attention and deportment in a laboratory classroom setting.
Table 2: Summary of Efficacy Results from a Randomized, Placebo-Controlled Laboratory Classroom Study in Children with ADHD (ages 6-12)
| Outcome Measure | SDX/d-MPH | Placebo | Treatment Difference (95% CI) | p-value |
| Change from Baseline in SKAMP-Combined Score (averaged over classroom day) | -15.4 | -10.0 | -5.41 (-7.10 to -3.71) | < 0.001 |
Data adapted from Faraone et al., 2021.[14]
The results from clinical trials demonstrate that the combination of serdexmethylphenidate and d-methylphenidate produces a statistically significant and clinically meaningful improvement in ADHD symptoms compared to placebo.[14] The onset of action is observed as early as 30 minutes post-dose, with therapeutic effects lasting up to 13 hours.[15][16]
Experimental Protocols
In Vitro Hydrolysis Assay
-
Objective: To assess the stability of serdexmethylphenidate under various pH conditions mimicking the gastrointestinal tract.
-
Methodology:
-
Solutions of this compound (5 mg/mL and 50 mg/mL) were prepared in buffer solutions with pH values ranging from 1 to 13.[10]
-
Samples were incubated at room temperature.[10]
-
Aliquots were taken at various time points (e.g., up to 24 hours) and analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of serdexmethylphenidate, d-methylphenidate, and potential degradation products.[10]
-
Human Abuse Potential Studies
-
Objective: To evaluate the abuse potential of serdexmethylphenidate via oral, intranasal, and intravenous routes compared to d-methylphenidate.
-
Methodology:
-
Randomized, double-blind, placebo- and active-controlled crossover studies were conducted in healthy adult volunteers with a history of recreational stimulant use.[6][7]
-
Participants received equimolar doses of serdexmethylphenidate and d-methylphenidate hydrochloride via the route of administration being tested.
-
The primary endpoint was the maximum effect (Emax) on the "Drug Liking" visual analog scale (VAS), a standard measure of abuse potential.[6][7]
-
Pharmacokinetic and safety data were also collected.
-
The results of these studies consistently demonstrated significantly lower "Drug Liking" scores for serdexmethylphenidate compared to d-methylphenidate, particularly via the intranasal and intravenous routes, confirming the abuse-deterrent properties of the prodrug design.[6][7]
Conclusion: The Advantages of the Serdexmethylphenidate Prodrug Design
The design of serdexmethylphenidate as a prodrug of d-methylphenidate represents a rational and effective strategy to improve upon existing stimulant therapies for ADHD. By requiring enzymatic conversion in the lower gastrointestinal tract, this design achieves several key objectives:
-
Prolonged Therapeutic Effect: The gradual release of d-MPH provides a smooth and extended duration of action, suitable for once-daily dosing.
-
Reduced Abuse Potential: The delayed onset of action and lower bioavailability via non-oral routes of administration significantly reduce its appeal for abuse.
-
Favorable Safety Profile: The controlled release of d-MPH may contribute to a more tolerable side effect profile compared to immediate-release formulations.
References
- 1. Serdexmethylphenidate | C25H29N3O8 | CID 134823895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. publications.aap.org [publications.aap.org]
- 4. SERDEXMETHYLPHENIDATE - Prescriber's Guide – Children and Adolescents [cambridge.org]
- 5. Serdexmethylphenidate - Wikipedia [en.wikipedia.org]
- 6. Serdexmethylphenidate, a Prodrug of Dexmethylphenidate and Contained in Corium's ADHD Medication AZSTARYS® (serdexmethylphenidate and dexmethylphenidate), Has Low Relative Potential for Abuse [prnewswire.com]
- 7. corium.com [corium.com]
- 8. Dose Proportionality and Steady-State Pharmacokinetics of Serdexmethylphenidate/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2021173533A1 - Compositions comprising methylphenidate-prodrugs, processes of making and using the same - Google Patents [patents.google.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. zevra.com [zevra.com]
- 12. Serdexmethylphenidate/dexmethylphenidate - Wikipedia [en.wikipedia.org]
- 13. European Network Adult ADHD – Dose Proportionality and Steady-State Pharmacokinetics of Serdexmethylphenidate/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder [eunetworkadultadhd.com]
- 14. A Randomized, Controlled Laboratory Classroom Study of Serdexmethylphenidate and d-Methylphenidate Capsules in Children with Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Serdexmethylphenidate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 16. Scholars@Duke publication: Serdexmethylphenidate/dexmethylphenidate capsules for children and adolescents with attention-deficit/hyperactivity disorder (ADHD): a plain language summary [scholars.duke.edu]
serdexmethylphenidate mechanism of enzymatic conversion to d-MPH
An In-depth Technical Guide on the Enzymatic Conversion of Serdexmethylphenidate (B610792) to d-Methylphenidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serdexmethylphenidate (SDX) is a novel, pharmacologically inactive prodrug of d-methylphenidate (d-MPH), a central nervous system (CNS) stimulant used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). This technical guide provides a comprehensive overview of the current understanding of the enzymatic conversion of SDX to its active moiety, d-MPH. The conversion is known to occur primarily in the lower gastrointestinal tract, a key feature in its extended-release profile. While the specific enzymes responsible for this initial conversion have not yet been fully elucidated, this document will detail the metabolic pathway, summarize key pharmacokinetic data from clinical studies, and outline the experimental approaches used to characterize this process.
Introduction
Serdexmethylphenidate is a Schedule IV controlled substance designed to offer a gradual release of d-MPH, the more pharmacologically active enantiomer of methylphenidate, throughout the day.[1] This is achieved through its structure as a prodrug, which requires enzymatic cleavage to release d-MPH.[1][2] The combination of SDX with an immediate-release form of d-MPH in products like Azstarys™ allows for a rapid onset of action followed by a prolonged therapeutic effect.[3][4] Understanding the mechanism of this conversion is critical for drug development, formulation, and clinical application.
The Metabolic Pathway of Serdexmethylphenidate
The metabolic journey of serdexmethylphenidate begins with its conversion to d-methylphenidate, which is then further metabolized.
Enzymatic Conversion of Serdexmethylphenidate to d-Methylphenidate
The primary site for the conversion of SDX to d-MPH is the lower gastrointestinal tract.[1][2][5][6][7][8][9][10] This targeted release is a key design element of the prodrug, contributing to its extended-duration profile. Although the conversion is known to be enzymatic, the specific enzymes responsible for this cleavage have not been definitively identified in the available literature.[5][6] In vitro studies have demonstrated that SDX is stable across a pH range of 1 to 8 for up to 24 hours, with no detectable conversion to d-MPH.[11][12] This stability in acidic and neutral environments suggests that the conversion is not a result of simple hydrolysis but rather an enzyme-mediated process.[11][12]
Subsequent Metabolism of d-Methylphenidate
Once d-MPH is released from SDX, it undergoes metabolism primarily in the liver. The major metabolic pathway involves the de-esterification of d-MPH to its main metabolite, d-α-phenyl-piperidine acetic acid (d-ritalinic acid), which is pharmacologically inactive.[5] This reaction is catalyzed by the enzyme carboxylesterase 1A1 (CES1A1).[5]
The proposed metabolic pathway is illustrated in the following diagram:
Pharmacokinetic Profile
The pharmacokinetic profile of d-MPH following oral administration of SDX demonstrates the intended extended-release characteristics of the prodrug.
Quantitative Pharmacokinetic Data
Clinical studies in healthy adults have characterized the plasma concentrations of d-MPH and SDX following the administration of SDX/d-MPH capsules. The data consistently show a rapid initial rise in d-MPH concentration from the immediate-release component, followed by a gradual, sustained plasma concentration due to the conversion of SDX.
| Treatment (SDX/d-MPH mg) | Analyte | Cmax (ng/mL) (Mean ± SD) | Tmax (h) (Median) | AUC0-last (h*ng/mL) (Mean ± SD) |
| 26.1/5.2 | d-MPH | 7.1 ± 2.1 | 2.0 | 97.2 ± 28.8 |
| 39.2/7.8 | d-MPH | 9.8 ± 2.8 | 2.0 | 142.5 ± 41.2 |
| 52.3/10.4 | d-MPH | 13.8 ± 3.8 | 2.5 | 199.8 ± 57.2 |
Data from a study in healthy volunteers under fasted conditions.[13]
When administered alone, serdexmethylphenidate results in a Tmax for dexmethylphenidate (B1218549) of approximately 8 hours.[6] The absolute oral bioavailability of SDX is low, at less than 3%, indicating that most of the conversion to d-MPH occurs before systemic absorption of the prodrug.[7][11]
Experimental Protocols
While specific protocols for identifying the enzymes that convert SDX to d-MPH are not publicly available, the pharmacokinetic properties have been well-characterized through clinical trials. A general workflow for such a study is outlined below.
Pharmacokinetic Study in Healthy Volunteers
A typical pharmacokinetic study to assess the conversion of SDX to d-MPH would involve the following steps:
-
Subject Recruitment: A cohort of healthy adult volunteers is recruited for the study.
-
Dosing: Subjects receive a single oral dose of the SDX/d-MPH formulation.
-
Blood Sampling: Serial blood samples are collected at predefined time points over a period of 24 to 48 hours.
-
Plasma Analysis: Plasma is separated from the blood samples and analyzed using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the concentrations of SDX and d-MPH.
-
Pharmacokinetic Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC.
Conclusion
Serdexmethylphenidate is an effective prodrug of d-methylphenidate, with a conversion mechanism that facilitates an extended-release profile. The enzymatic conversion occurs predominantly in the lower gastrointestinal tract, a feature that is central to its therapeutic action. While the specific enzymes responsible for this initial metabolic step remain to be identified, the subsequent metabolism of the active d-MPH moiety by hepatic carboxylesterase 1A1 is well-understood. The pharmacokinetic data from clinical trials consistently support the designed extended-release properties of SDX. Further research is warranted to fully elucidate the specific enzymes involved in the conversion of SDX to d-MPH, which would provide a more complete understanding of its mechanism of action and could inform the development of future prodrug technologies.
References
- 1. Dose Proportionality and Steady-State Pharmacokinetics of Serdexmethylphenidate/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. corium.com [corium.com]
- 3. zevra.com [zevra.com]
- 4. Serdexmethylphenidate/dexmethylphenidate - Wikipedia [en.wikipedia.org]
- 5. Serdexmethylphenidate | C25H29N3O8 | CID 134823895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Serdexmethylphenidate - Wikipedia [en.wikipedia.org]
- 7. drugs.com [drugs.com]
- 8. corium.com [corium.com]
- 9. Serdexmethylphenidate/dexmethylphenidate for children with attention-deficit/hyperactivity disorder: dose optimization from a laboratory classroom study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. Dose Proportionality and Steady-State Pharmacokinetics of Serdexmethylphenidate/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Serdexmethylphenidate's Binding Affinity for Dopamine and Norepinephrine Transporters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the binding affinity of serdexmethylphenidate (B610792) for the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). As serdexmethylphenidate is a prodrug, this guide will focus on the pharmacologically active moiety, dexmethylphenidate (B1218549), detailing its interaction with these key monoamine transporters.
Executive Summary
Serdexmethylphenidate (SDX) is a chemically synthesized prodrug of dexmethylphenidate (d-MPH), the pharmacologically active d-threo-enantiomer of methylphenidate. In its intact form, serdexmethylphenidate exhibits little to no binding affinity for either the dopamine transporter (DAT) or the norepinephrine transporter (NET). Its therapeutic action is realized after oral administration and subsequent enzymatic conversion to dexmethylphenidate, primarily in the lower gastrointestinal tract. Dexmethylphenidate is a potent central nervous system (CNS) stimulant that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI). It binds with high affinity to both DAT and NET, blocking the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby increasing the extracellular concentrations of these neurotransmitters. This modulation of catecholaminergic neurotransmission is the primary mechanism underlying its therapeutic efficacy in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).
Serdexmethylphenidate: A Prodrug Approach
The development of serdexmethylphenidate as a prodrug of dexmethylphenidate was intended to modify the pharmacokinetic profile of the active drug, offering a prolonged duration of action.
Prodrug Conversion
Following oral administration, serdexmethylphenidate is designed to be pharmacologically inactive until it reaches the lower gastrointestinal tract, where it is gradually converted to dexmethylphenidate.[1] The precise enzymes involved in this conversion are yet to be fully elucidated.[1] This delayed and extended-release mechanism contributes to a smoother plasma concentration curve of dexmethylphenidate over time.
Binding Affinity of Dexmethylphenidate for DAT and NET
The therapeutic effects of serdexmethylphenidate are directly attributable to the binding of its active metabolite, dexmethylphenidate, to DAT and NET. The affinity of a compound for its target is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher binding affinity.
Quantitative Binding Data
The following table summarizes the in vitro binding affinities of dexmethylphenidate and racemic methylphenidate for dopamine and norepinephrine transporters. It is important to consider the species and experimental system when comparing these values.
| Compound | Transporter | Species/System | Binding Parameter | Value (nM) | Reference(s) |
| Dexmethylphenidate (d-MPH) | Dopamine Transporter (DAT) | Rat Brain Membranes | IC50 | 33 | [2][3] |
| Norepinephrine Transporter (NET) | Rat Brain Membranes | IC50 | 244 | [2][3] | |
| Racemic Methylphenidate (dl-MPH) | Dopamine Transporter (DAT) | Human & Canine Kidney Cells | IC50 | 34 | [2] |
| Norepinephrine Transporter (NET) | Human & Canine Kidney Cells | IC50 | 339 | [2] | |
| Dopamine Transporter (DAT) | Human (in vitro) | Ki | 193 | [4] | |
| Norepinephrine Transporter (NET) | Human (in vitro) | Ki | 38 | [4] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.
Dexmethylphenidate demonstrates a high affinity for both DAT and NET, with a generally higher affinity for the dopamine transporter in rat brain studies.[2][3] In studies using human transporters, racemic methylphenidate showed a higher affinity for NET compared to DAT.[4] The d-threo-enantiomer (dexmethylphenidate) is considered the more pharmacologically active component.[5]
Experimental Protocols: Radioligand Binding Assays
The binding affinities of compounds like dexmethylphenidate to monoamine transporters are typically determined using competitive radioligand binding assays.
Principle
This technique measures the ability of a test compound (the "competitor," e.g., dexmethylphenidate) to displace a radiolabeled ligand that is known to bind with high affinity to the target transporter. The concentration of the test compound that displaces 50% of the radioligand is the IC50 value.
Generalized Protocol for DAT/NET Binding Assay
-
Preparation of Transporter-Containing Membranes:
-
Cell lines (e.g., HEK293) stably or transiently expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET) are cultured.
-
Alternatively, brain tissue from animal models (e.g., rat striatum for DAT, frontal cortex for NET) is dissected.[6]
-
The cells or tissues are homogenized in a suitable buffer and centrifuged to isolate the cell membranes, which are rich in the transporters of interest. The final membrane preparation is resuspended in an assay buffer.
-
-
Competitive Binding Assay:
-
A fixed concentration of a specific radioligand is used. For DAT, a common choice is [³H]WIN 35,428. For NET, [³H]nisoxetine is often utilized.[6]
-
The membrane preparation is incubated with the radioligand in the presence of varying concentrations of the unlabeled test compound (dexmethylphenidate).
-
The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding versus the log concentration of the test compound.
-
Non-linear regression analysis is used to determine the IC50 value.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling and Mechanism of Action
The binding of dexmethylphenidate to DAT and NET is non-covalent and reversible. By occupying the transporter binding site, it competitively inhibits the reuptake of dopamine and norepinephrine from the synaptic cleft into the presynaptic neuron.
This inhibition leads to:
-
Increased Synaptic Concentrations: An elevation in the levels of dopamine and norepinephrine in the synaptic space.
-
Prolonged Neurotransmitter Action: The neurotransmitters remain in the synapse for a longer duration, leading to enhanced and prolonged stimulation of postsynaptic dopamine and norepinephrine receptors.
The precise downstream signaling cascades are complex and depend on the specific receptor subtypes activated. However, the overall effect is an enhancement of dopaminergic and noradrenergic neurotransmission, which is believed to improve attention, reduce impulsivity, and decrease hyperactivity in individuals with ADHD.
Conclusion
References
- 1. Methylphenidate - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinically Relevant Doses of Methylphenidate Significantly Occupy the Norepinephrine Transporter in Humans In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dexmethylphenidate hydrochloride in the treatment of attention deficit hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
An In-depth Technical Guide to the Physicochemical Properties of Serdexmethylphenidate Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serdexmethylphenidate (B610792) chloride is a novel prodrug of dexmethylphenidate (B1218549), a central nervous system (CNS) stimulant used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of serdexmethylphenidate chloride, detailed experimental protocols for their determination, and a visualization of its relevant biological signaling pathway and analytical workflow. The information presented herein is intended to support research, development, and quality control activities related to this compound.
Physicochemical Properties
This compound is a white to off-white crystalline solid.[1] Its fundamental physicochemical characteristics are crucial for understanding its formulation, delivery, and pharmacokinetic profile.
Quantitative Data Summary
The key physicochemical parameters for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₅H₃₀ClN₃O₈ | [3] |
| Molecular Weight | 536.0 g/mol | [3] |
| Melting Point | 202 to 208 °C | [1] |
| Solubility (in water) | Freely soluble: • 333.5 mg/mL (pH 1.2) • 382.22 mg/mL (pH 2.9) • >500 mg/mL (pH 5.8 to 6.8) | [1] |
| Solubility (in organic solvents) | • Limited (<1 mg/mL) in n-heptane, toluene, dichloromethane (B109758) • Slightly increased (~1 mg/L) in acetone, acetonitrile (B52724) • Increased (~9 mg/mL) in ethanol (B145695) • >50 mg/mL in methanol (B129727) • Very high (>150 mg/mL) in DMSO, DMF | [1] |
| Octanol (B41247)/Water Partition Coefficient (Log P/D) | -0.84 (at pH 1.2) | [4] |
| pKa | 2.56 | [5] |
Experimental Protocols
Detailed methodologies for the determination of the key physicochemical properties are outlined below. These protocols are based on standard pharmaceutical testing guidelines.
Melting Point Determination
Objective: To determine the temperature at which this compound transitions from a solid to a liquid state.
Methodology:
-
Apparatus: A calibrated digital melting point apparatus compliant with USP <741> standards.
-
Sample Preparation: A small quantity of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a controlled rate, typically starting with a rapid ramp to a temperature approximately 10-15 °C below the expected melting point, followed by a slower ramp of 1-2 °C per minute.
-
The temperature at which the substance begins to melt (onset) and the temperature at which it is completely liquid (clear point) are recorded. The range between these two temperatures constitutes the melting range.
-
Aqueous Solubility Determination
Objective: To determine the equilibrium solubility of this compound in aqueous media at various pH levels.
Methodology (Shake-Flask Method):
-
Apparatus:
-
Thermostatically controlled shaker bath.
-
pH meter.
-
Analytical balance.
-
Centrifuge.
-
HPLC system for quantification.
-
-
Procedure:
-
Prepare buffer solutions at the desired pH values (e.g., 1.2, 2.9, 5.8, 6.8).
-
Add an excess amount of this compound to a known volume of each buffer solution in separate flasks. The presence of undissolved solid is necessary to ensure saturation.
-
The flasks are sealed and placed in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C) and agitated for a predetermined period (typically 24-48 hours) to reach equilibrium.
-
After equilibration, the samples are removed from the shaker and the undissolved solid is separated from the solution by centrifugation.
-
An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of this compound is determined using a validated analytical method, such as RP-HPLC.[5]
-
Octanol/Water Partition Coefficient (Log P) Determination
Objective: To determine the ratio of the concentration of this compound in the octanol phase to its concentration in the aqueous phase at equilibrium, as a measure of its lipophilicity.
Methodology (Shake-Flask Method, based on OECD Guideline 107): [6][7]
-
Apparatus:
-
Thermostatically controlled shaker.
-
Centrifuge.
-
Analytical instrumentation for quantification (e.g., HPLC).
-
-
Procedure:
-
n-Octanol and an aqueous buffer (e.g., pH 1.2) are pre-saturated with each other by mixing and allowing the phases to separate.
-
A known amount of this compound is dissolved in the pre-saturated aqueous phase.
-
A known volume of the pre-saturated n-octanol is added to the aqueous solution in a vessel.
-
The vessel is sealed and shaken gently in a thermostatically controlled environment until equilibrium is reached (typically several hours).
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of this compound in both the aqueous and n-octanol phases is determined using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The Log P is the base-10 logarithm of this value.
-
Signaling Pathway and Experimental Workflow Visualizations
Proposed Signaling Pathway of Serdexmethylphenidate's Active Metabolite
Serdexmethylphenidate is a prodrug that is converted to dexmethylphenidate.[1] Dexmethylphenidate is a norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[8] The diagram below illustrates the proposed downstream signaling pathways in the prefrontal cortex following the inhibition of norepinephrine and dopamine reuptake.
Experimental Workflow for RP-HPLC Analysis
The following diagram outlines a typical experimental workflow for the simultaneous quantification of serdexmethylphenidate and dexmethylphenidate in a pharmaceutical dosage form using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[9][10][11]
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 5. enamine.net [enamine.net]
- 6. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 7. oecd.org [oecd.org]
- 8. The use of α-2A adrenergic agonists for the treatment of attention-deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. actascientific.com [actascientific.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. ijrpc.com [ijrpc.com]
Elucidation of the Metabolic Pathway of Serdexmethylphenidate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serdexmethylphenidate (B610792) (SDX) is a novel prodrug of the central nervous system (CNS) stimulant dexmethylphenidate (B1218549) (d-MPH), the pharmacologically active enantiomer of methylphenidate. It is formulated in combination with d-MPH to provide a rapid onset of action followed by an extended duration of effect for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). This technical guide provides an in-depth overview of the metabolic pathway of serdexmethylphenidate, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.
Metabolic Pathway of Serdexmethylphenidate
Serdexmethylphenidate is designed to be pharmacologically inactive until it is converted to the active moiety, d-methylphenidate, primarily in the lower gastrointestinal tract.[1][2] The enzymes involved in this conversion have not yet been fully elucidated.[1][2] Once formed, d-methylphenidate undergoes further metabolism, primarily through de-esterification to the inactive metabolite, d-α-phenyl-piperidine acetic acid, commonly known as ritalinic acid (RA).[3] This metabolic cascade is crucial for the pharmacokinetic profile of SDX-containing medications, which feature a rapid effect from the immediate-release d-MPH component and sustained plasma concentrations from the gradual conversion of SDX.
The prominent metabolic pathways of serdexmethylphenidate following oral administration are depicted below.
Quantitative Analysis of Metabolites
A human mass balance study was conducted to quantify the excretion of serdexmethylphenidate and its metabolites following a single oral administration of [14C]-labeled serdexmethylphenidate. The study demonstrated that the majority of the administered radioactivity was recovered, with distinct profiles in urine and feces.
| Compound | % of Administered Dose in Urine | % of Administered Dose in Feces | Total % of Administered Dose |
| Serdexmethylphenidate (SDX) | 0.426 | 10.804 | 11.23 |
| d-Methylphenidate (d-MPH) | 2.742 | 2.741 | 5.483 |
| Ritalinic Acid (RA) | 45.171 | 18.060 | 63.231 |
| 6-oxo-Ritalinic Acid (6-oxo-RA) | 4.079 | ND | 4.079 |
| SDX without serine (SDX-des-Ser) | ND | 1.334 | 1.334 |
| Unknown Metabolite | 0.671 | ND | 0.671 |
| Total Recovered | 53.089 | 32.939 | 86.028 |
| ND: Not Detected. Data is presented as the mean percentage of the administered molar dose.[4] |
The data reveals that ritalinic acid is the most abundant metabolite, accounting for a significant portion of the excreted dose in both urine and feces.[4] A smaller fraction of the dose is excreted as unchanged serdexmethylphenidate, d-methylphenidate, and other minor metabolites.[4]
Experimental Protocols
In Vivo Human Mass Balance Study
A comprehensive in vivo study was conducted to elucidate the metabolic fate of serdexmethylphenidate in humans.
Study Design: An open-label, single-dose, non-randomized study was performed in healthy adult male subjects.[4]
Subjects: The study enrolled 8 healthy adult male subjects under fasted conditions.[4]
Test Compound and Dosing: Subjects were administered a single oral dose of 60 mg of [14C]-serdexmethylphenidate chloride, which is the molar equivalent of 30 mg of d-methylphenidate HCl.[4]
Sample Collection:
-
Blood: Whole blood and plasma samples were collected at predose and at numerous time points up to 168 hours post-dose.[4]
-
Urine: Urine samples were collected at predose and at various intervals up to and beyond 48 hours post-dose.[4]
-
Feces: Fecal samples were collected throughout the study period.[4]
Analytical Methods: The concentrations of serdexmethylphenidate and its metabolites in plasma, urine, and feces were determined using liquid chromatography coupled with radioactivity detection (LC-RAD).[4]
The following diagram illustrates the workflow of the human mass balance study.
In Vitro Stability Studies
To understand the stability of serdexmethylphenidate and its potential for conversion to d-methylphenidate outside the lower gastrointestinal tract, a series of in vitro stability studies were conducted.
Methodology:
-
Hydrolytic Stability: Serdexmethylphenidate was incubated in buffer solutions across a pH range of 1 to 13. At room temperature, SDX was found to be stable at pH 1 to 8 for up to 24 hours, with no detectable formation of d-MPH or ritalinic acid.[5]
-
Biological Matrix Stability: Serdexmethylphenidate was incubated in fresh human whole blood, plasma, simulated intestinal fluid, and simulated gastric fluid. The results indicated that SDX is stable in these matrices.[5]
-
Metabolic Stability in Tissue Fractions: The stability of serdexmethylphenidate was assessed in human liver, kidney, intestinal, and lung S9 fractions. These studies concluded that SDX is stable in these tissue fractions, with minimal conversion to d-MPH observed in whole blood over 90 minutes.[5]
Conclusion
The metabolic pathway of serdexmethylphenidate is characterized by its conversion to the active therapeutic agent, d-methylphenidate, predominantly in the lower gastrointestinal tract by currently unidentified enzymes. The subsequent metabolism of d-methylphenidate leads to the formation of the major inactive metabolite, ritalinic acid, which is excreted in both urine and feces. The in vivo mass balance study provides crucial quantitative data on the disposition of serdexmethylphenidate and its metabolites. In vitro studies confirm the stability of the prodrug in various biological matrices, reinforcing the targeted-release mechanism in the lower GI tract. This comprehensive understanding of the metabolic fate of serdexmethylphenidate is essential for the continued development and clinical application of this novel ADHD therapeutic.
References
Novel Therapeutic Applications of Serdexmethylphenidate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Serdexmethylphenidate (B610792) (SDX) is a novel, long-acting prodrug of dexmethylphenidate (B1218549) (d-MPH), the pharmacologically active enantiomer of methylphenidate. Developed to provide extended therapeutic action with a lower potential for abuse, SDX is a key component of the FDA-approved attention-deficit/hyperactivity disorder (ADHD) treatment, Azstarys®. This technical guide provides an in-depth overview of the core pharmacology, clinical data, and emerging therapeutic applications of serdexmethylphenidate. Quantitative data from key clinical trials are presented in structured tables, and detailed experimental protocols for pivotal studies are outlined. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of this innovative therapeutic agent.
Introduction to Serdexmethylphenidate
Serdexmethylphenidate is chemically designed to be pharmacologically inactive until it is metabolized in the lower gastrointestinal tract to its active form, d-MPH.[1] This prodrug technology offers a unique pharmacokinetic profile characterized by a gradual onset and prolonged duration of action.[1] The primary therapeutic application of SDX is in the combination product Azstarys®, indicated for the treatment of ADHD in patients aged six years and older.[1][2] Beyond ADHD, serdexmethylphenidate is being actively investigated for other central nervous system disorders, including idiopathic hypersomnia and narcolepsy.[3]
Mechanism of Action
The therapeutic effects of serdexmethylphenidate are attributable to its active metabolite, dexmethylphenidate. d-MPH is a central nervous system stimulant that primarily acts by blocking the reuptake of dopamine (B1211576) and norepinephrine (B1679862) in the presynaptic neuron.[4][5] This inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET) leads to increased concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling, particularly in the prefrontal cortex.[5][6] This enhanced neurotransmission is believed to improve attention, reduce impulsivity, and decrease hyperactivity in individuals with ADHD.[5] In vitro studies have shown that serdexmethylphenidate itself has little to no affinity for monoaminergic reuptake transporters.[4]
Signaling Pathway of Dexmethylphenidate
The blockade of DAT and NET by dexmethylphenidate initiates a cascade of intracellular signaling events that modulate neuronal activity and synaptic plasticity.
References
- 1. isctm.org [isctm.org]
- 2. An Efficacy and Safety Study w/ Azstarys® in Children 4-12 Years of Age With ADHD | Clinical Research Trial Listing [centerwatch.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. trisadhdbooksforhcps.com [trisadhdbooksforhcps.com]
- 5. cda-amc.ca [cda-amc.ca]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
A Technical Guide to the Preclinical Pharmacology of Serdexmethylphenidate
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the preclinical pharmacology of serdexmethylphenidate (B610792) (SDX), a prodrug of dexmethylphenidate (B1218549) (d-MPH). It covers the mechanism of action, pharmacokinetics, pharmacodynamics, and abuse potential, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key concepts through diagrams.
Mechanism of Action
Serdexmethylphenidate is a chemically synthesized entity designed to be a pharmacologically inactive prodrug of d-methylphenidate, the therapeutically active d-threo-enantiomer of racemic methylphenidate.[1][2][3] Its primary mechanism involves enzymatic conversion to d-MPH in the lower gastrointestinal tract, which then acts as a central nervous system (CNS) stimulant.[4][5][6]
Once converted, the active d-MPH primarily functions by blocking the reuptake of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) at the presynaptic neuron terminal.[7][8][9] This inhibition of the dopamine transporter (DAT) and norepinephrine transporter (NET) leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing dopaminergic and noradrenergic signaling.[8] In vitro studies have shown that serdexmethylphenidate itself has little to no affinity for these monoaminergic transporters.[1] The affinity of the active metabolite, d-MPH, is significantly higher for DAT and NET compared to the serotonin (B10506) transporter (SERT).[10][11]
References
- 1. publications.aap.org [publications.aap.org]
- 2. Dose Proportionality and Steady-State Pharmacokinetics of Serdexmethylphenidate/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dexmethylphenidate Hydrochloride and Serdexmethylphenidate Chloride Monograph for Professionals - Drugs.com [drugs.com]
- 4. corium.com [corium.com]
- 5. Serdexmethylphenidate, a Prodrug of Dexmethylphenidate and Contained in Corium's ADHD Medication AZSTARYS® (serdexmethylphenidate and dexmethylphenidate), Has Low Relative Potential for Abuse [prnewswire.com]
- 6. Serdexmethylphenidate - Wikipedia [en.wikipedia.org]
- 7. Serdexmethylphenidate | C25H29N3O8 | CID 134823895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. thecarlatreport.com [thecarlatreport.com]
- 10. d-nb.info [d-nb.info]
- 11. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Serdexmethylphenidate: A Comprehensive Technical Guide to its Molecular Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serdexmethylphenidate (B610792) (SDX) is a novel prodrug of dexmethylphenidate (B1218549) (d-MPH), the pharmacologically active d-threo-enantiomer of methylphenidate. Developed to offer an extended-release profile of d-MPH with a lower potential for abuse, serdexmethylphenidate is a chemically synthesized entity that undergoes enzymatic conversion to d-MPH in the lower gastrointestinal tract. This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, synthesis, and analytical methodologies related to serdexmethylphenidate. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences.
Molecular Structure and Identification
Serdexmethylphenidate is a conjugate of dexmethylphenidate and L-serine, linked via a nicotinoyl-oxymethyl spacer. The molecule exists as a quaternary ammonium (B1175870) salt, typically as the chloride salt in pharmaceutical formulations.
| Identifier | Serdexmethylphenidate (Base) | Serdexmethylphenidate Chloride |
| Chemical Name | (2S)-3-hydroxy-2-[[1-[[(2R)-2-[(1R)-2-methoxy-2-oxo-1-phenylethyl]piperidine-1-carbonyl]oxymethyl]pyridin-1-ium-3-carbonyl]amino]propanoate[1] | (2S)-3-hydroxy-2-[[1-[[(2R)-2-[(1R)-2-methoxy-2-oxo-1-phenylethyl]piperidine-1-carbonyl]oxymethyl]pyridin-1-ium-3-carbonyl]amino]propanoic acid chloride[2] |
| Molecular Formula | C25H29N3O8[1] | C25H30ClN3O8[2] |
| Molecular Weight | 499.51 g/mol | 535.97 g/mol |
| CAS Number | 1996626-29-9[1] | 1996626-30-2[2] |
| SMILES String | COC(=O)--INVALID-LINK--[C@H]2CCCCN2C(=O)OC[N+]3=CC(C(=O)N--INVALID-LINK--CO)=CC=C3.[O-] | COC(=O)--INVALID-LINK--[C@H]2CCCCN2C(=O)OC[N+]3=CC(C(=O)N--INVALID-LINK--CO)=CC=C3.[Cl-] |
| InChI Key | UBZPNQRBUOBBLN-PWRODBHTSA-N[3] | GONQEUJYYMYNMN-HWAJWLCKSA-N[3] |
Physicochemical Properties
The physicochemical properties of serdexmethylphenidate are crucial for its formulation, delivery, and pharmacokinetic profile.
| Property | Value | Source |
| Melting Point | 202 to 208°C | [3] |
| Solubility | Water (pH 1.2): 333.5 mg/mL Water (pH 2.9): 382.22 mg/mL Water (pH 5.8-6.8): >500 mg/mL Non-polar organic solvents (n-heptane, toluene, dichloromethane): <1 mg/mL Polar organic solvents (acetone, acetonitrile): ~1 mg/mL | [3] |
| pKa | Data not available | |
| LogP | Data not available | |
| Topological Polar Surface Area | 149 Ų | [1] |
Pharmacological Properties
Pharmacodynamics
Serdexmethylphenidate itself is pharmacologically inactive.[4] Its therapeutic effects are solely attributable to its conversion to dexmethylphenidate. Dexmethylphenidate is a central nervous system (CNS) stimulant that primarily acts as a norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET).[5] This inhibition leads to increased concentrations of dopamine and norepinephrine in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic neurotransmission.[5]
Pharmacokinetics
-
Absorption and Metabolism: Following oral administration, serdexmethylphenidate has low systemic bioavailability (<3%).[3] It is designed to be gradually converted to dexmethylphenidate in the lower gastrointestinal tract.[3] The precise enzymes responsible for this conversion have not yet been fully elucidated.[3] The primary active metabolite is dexmethylphenidate, and a major inactive metabolite is ritalinic acid, formed by the de-esterification of dexmethylphenidate.[6]
-
Distribution: The apparent volume of distribution of dexmethylphenidate after oral administration of serdexmethylphenidate/dexmethylphenidate combination in pediatric patients ranges from 37.6 to 66 L/kg.[1]
-
Elimination: The mean plasma terminal elimination half-life of serdexmethylphenidate is approximately 5.7 hours.[3] Following oral administration, about 62% of the dose is recovered in the urine and 37% in the feces.[1]
Experimental Protocols
Synthesis of Serdexmethylphenidate
The synthesis of serdexmethylphenidate is a multi-step process that starts with dexmethylphenidate hydrochloride.[7] A general overview of the synthetic route is provided below.
Step 1: Preparation of Dexmethylphenidate Hydrochloride This step involves the coupling of benzyl (B1604629) cyanide with 2-chloropyridine, followed by hydration to an amide, reduction of the pyridine (B92270) ring, epimerization to the desired threo isomer, chiral resolution using dibenzoyl-D-tartaric acid, and finally, conversion of the amide to the methyl ester and formation of the hydrochloride salt.[7]
Step 2: Preparation of the Nicotinoyl-L-serine Moiety O-t-Bu-protected L-serine is coupled with nicotinic acid using a coupling reagent like propylphosphonic anhydride (B1165640) to yield the bis-O-t-Bu-protected nicotinoyl-L-serine.[7]
Step 3: Coupling and Deprotection Dexmethylphenidate hydrochloride is treated with a chloroformate to install the carboxymethylene unit. This intermediate is then reacted with the prepared nicotinoyl-L-serine derivative. The final step involves acidification to remove the protecting groups and crystallization to yield serdexmethylphenidate.[7]
A detailed, step-by-step laboratory-scale synthesis protocol is outlined in various patents and publications.[7][8]
Analytical Methods for Quantification
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Several RP-HPLC methods have been developed for the simultaneous estimation of serdexmethylphenidate and dexmethylphenidate in bulk and pharmaceutical dosage forms. A common approach involves the following:[4]
-
Column: X-Bridge Phenyl (250x4.6mm, 5µm)
-
Mobile Phase: A mixture of acetonitrile (B52724) and hexane (B92381) sulphonic acid in a 60:40% v/v ratio.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at 236 nm.
-
Run Time: Approximately 6 minutes.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) For the quantification of serdexmethylphenidate and its metabolites in biological matrices such as plasma, a more sensitive LC-MS/MS method is employed:
-
Extraction: Solid-phase extraction (SPE) with an Oasis HLB 96-well plate.
-
Chromatography: Phenomenex Kinetex C18 column (2.6 μm, 50 × 2.1 mm) with a gradient elution using 1 mM ammonium trifluoroacetate (B77799) in water and acetonitrile/formic acid.
-
Detection: Positive ion electrospray tandem mass spectrometry, monitoring the mass transitions m/z 500.2 → 142.1 for serdexmethylphenidate.
Visualizations
Metabolic Pathway of Serdexmethylphenidate
The following diagram illustrates the metabolic conversion of serdexmethylphenidate to its active metabolite, dexmethylphenidate, and subsequent degradation.
Caption: Metabolic conversion of serdexmethylphenidate to dexmethylphenidate.
Experimental Workflow for RP-HPLC Analysis
This diagram outlines the typical workflow for the quantitative analysis of serdexmethylphenidate using RP-HPLC.
Caption: Workflow for RP-HPLC analysis of serdexmethylphenidate.
Logical Relationship of Serdexmethylphenidate as a Prodrug
This diagram illustrates the prodrug concept of serdexmethylphenidate.
Caption: Prodrug activation of serdexmethylphenidate to dexmethylphenidate.
References
- 1. Serdexmethylphenidate | C25H29N3O8 | CID 134823895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C25H30ClN3O8 | CID 134823897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Serdexmethylphenidate - Wikipedia [en.wikipedia.org]
- 4. ijrpc.com [ijrpc.com]
- 5. zevra.com [zevra.com]
- 6. How is Serdexmethylphenidate synthesised?_Chemicalbook [chemicalbook.com]
- 7. WO2021173533A1 - Compositions comprising methylphenidate-prodrugs, processes of making and using the same - Google Patents [patents.google.com]
- 8. Dose Proportionality and Steady-State Pharmacokinetics of Serdexmethylphenidate/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Early-Phase Clinical Development of Serdexmethylphenidate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serdexmethylphenidate (B610792) (SDX) is a novel prodrug of d-methylphenidate (d-MPH), the pharmacologically active enantiomer of methylphenidate used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1] Developed to offer a prolonged duration of action with a lower potential for abuse, SDX is pharmacologically inactive until it is metabolized in the lower gastrointestinal tract to release d-MPH.[1][2] This technical guide provides an in-depth summary of the early-phase clinical studies that have characterized the pharmacokinetic, pharmacodynamic, safety, and human abuse potential profiles of serdexmethylphenidate.
Pharmacokinetic Profile
The pharmacokinetic properties of serdexmethylphenidate and the resulting d-methylphenidate concentrations have been evaluated in several early-phase clinical trials. These studies have consistently demonstrated that SDX provides a controlled and extended release of d-MPH.
Dose Proportionality and Steady-State Pharmacokinetics
A study in 23 healthy volunteers assessed the dose proportionality of a combination product of serdexmethylphenidate and d-methylphenidate (SDX/d-MPH).[3][4] The results indicated that the pharmacokinetic profile is characterized by a rapid initial rise in d-MPH concentration followed by a gradual decline, with dose-proportional increases in maximum concentration (Cmax) and area under the curve (AUC).[3]
Table 1: Pharmacokinetic Parameters of d-MPH after Single Oral Administration of SDX/d-MPH Combination [3][4]
| Treatment (SDX/d-MPH dose) | d-MPH Cmax (ng/mL) (Mean ± SD) | d-MPH AUC0-last (h*ng/mL) (Mean ± SD) |
| 26.1/5.2 mg | 7.1 ± 2.1 | 97.2 ± 28.8 |
| 39.2/7.8 mg | 9.8 ± 2.8 | 142.5 ± 41.2 |
| 52.3/10.4 mg | 13.8 ± 3.8 | 199.8 ± 57.2 |
Data from a crossover study in 23 healthy volunteers under fasted conditions.[3]
In a multiple-dose study, d-MPH reached steady-state before the third dose, while SDX reached steady-state after the first dose.[3]
Cardiovascular Safety and Pharmacokinetics
A Phase 1, open-label, crossover study involving 15 volunteers evaluated the cardiovascular safety and pharmacokinetics of SDX compared to immediate-release (IR) and long-acting (LA) formulations of Ritalin (racemic methylphenidate).[5] The study found that the maximum changes from baseline in heart rate and systolic blood pressure were higher for both Ritalin treatments compared to the SDX treatments. The d-MPH Cmax values for both SDX treatments were dose-proportional, with the Cmax of 200 mg SDX being approximately half of the values for Ritalin.
Human Abuse Potential
A key aspect of the early-phase development of serdexmethylphenidate was the assessment of its human abuse potential. Three randomized, double-blind, placebo- and active-controlled crossover studies were conducted in recreational drug users to evaluate the abuse-related effects of oral, intranasal (IN), and intravenous (IV) administration of SDX.[6][7]
The primary endpoint in these studies was the maximum "Drug Liking" (DL) score on a 100-point visual analog scale (VAS).[6][7]
Table 2: Maximum Drug Liking (Emax) Scores in Human Abuse Potential Studies [6][7]
| Route of Administration | Study Drug and Dose | DL Emax (Mean) | p-value vs. Active Comparator |
| Oral | 120 mg SDX | 62.8 | < .001 (vs. 80 mg ER d-MPH) |
| 240 mg SDX | 63.8 | .006 (vs. 80 mg ER d-MPH) | |
| 80 mg ER d-MPH | 81.5 | - | |
| 60 mg Phentermine | 80.2 | - | |
| Intranasal | 80 mg SDX | 71.0 | < .0001 (vs. 40 mg d-MPH) |
| 40 mg d-MPH | 93.2 | - | |
| Intravenous | 30 mg SDX | 56.6 | .001 (vs. 15 mg d-MPH) |
| 15 mg d-MPH | 84.3 | - |
These studies consistently demonstrated that serdexmethylphenidate has a significantly lower abuse potential compared to d-methylphenidate across all tested routes of administration.[2][6][7] Maximal and overall d-MPH exposure was lower for SDX than for d-MPH for all routes.[7]
Experimental Protocols
Dose Proportionality and Steady-State Study
-
Study Design: This was a randomized, open-label, single-dose, three-way crossover study, followed by a multiple-dose phase.[3][8]
-
Participants: 23 healthy volunteers aged 18-55 years.[3]
-
Dosing:
-
Single-Dose Phase: Participants received single oral doses of SDX/d-MPH at 26.1/5.2 mg, 39.2/7.8 mg, and 52.3/10.4 mg under fasted conditions, with a 96-hour washout period between doses.[3]
-
Multiple-Dose Phase: After the single-dose phase and a 96-hour washout, participants received four consecutive daily doses of SDX/d-MPH 52.3/10.4 mg.[3]
-
-
Pharmacokinetic Sampling: Blood samples for the measurement of plasma d-MPH and SDX concentrations were collected at predefined time points after dosing.[3]
Cardiovascular Safety Study
-
Study Design: A Phase 1, open-label, randomized, four-way crossover trial.[5]
-
Participants: 15 healthy volunteers.
-
Dosing: Participants received single oral doses of 80 mg and 200 mg of SDX, two doses of 40 mg of immediate-release Ritalin separated by 5 hours, and a single dose of 80 mg of Ritalin LA®. Each dosing period was separated by at least seven days.
-
Assessments: Cardiovascular parameters (heart rate, blood pressure, and electrocardiogram) and pharmacokinetic profiles were assessed.[5]
Human Abuse Potential Studies
-
Study Design: Three separate randomized, double-blind, placebo- and active-controlled crossover studies were conducted for the oral, intranasal, and intravenous routes of administration.[6][7][9]
-
Participants: Recreational drug users who could discriminate the active comparator from placebo.[9]
-
Dosing:
-
Assessments: Abuse-related subjective measures, including "Drug Liking," "Feeling High," "Good Effects," "Bad Effects," and "Take Drug Again," were assessed using visual analog scales. Pharmacokinetic and safety data were also collected.[9]
Visualizations
Caption: Metabolic conversion of serdexmethylphenidate to d-methylphenidate.
Caption: Workflow of the oral human abuse potential study.
Conclusion
The early-phase clinical studies of serdexmethylphenidate have established it as a prodrug of d-methylphenidate with a favorable pharmacokinetic profile that allows for extended release of the active moiety. Crucially, these studies have demonstrated a significantly lower potential for abuse compared to d-methylphenidate across oral, intranasal, and intravenous routes of administration. The safety and tolerability profile of SDX is consistent with that of other methylphenidate-based products. These findings have supported the further development and approval of serdexmethylphenidate as a component of ADHD treatment.
References
- 1. Serdexmethylphenidate - Wikipedia [en.wikipedia.org]
- 2. Serdexmethylphenidate, a Prodrug of Dexmethylphenidate and Contained in Corium's ADHD Medication AZSTARYS® (serdexmethylphenidate and dexmethylphenidate), Has Low Relative Potential for Abuse [prnewswire.com]
- 3. Dose Proportionality and Steady-State Pharmacokinetics of Serdexmethylphenidate/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose Proportionality and Steady-State Pharmacokinetics of Serdexmethylphenidate/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KemPharm Doses First Subject in Phase 1 Clinical Trial Evaluating Cardiovascular Safety of Serdexmethylphenidate (SDX) | Zevra Therapeutics, Inc. [investors.kempharm.com]
- 6. Oral, intranasal, and intravenous abuse potential of serdexmethylphenidate, a novel prodrug of d-methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. European Network Adult ADHD – Dose Proportionality and Steady-State Pharmacokinetics of Serdexmethylphenidate/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder [eunetworkadultadhd.com]
- 9. corium.com [corium.com]
Methodological & Application
Application Note: Quantification of Serdexmethylphenidate using a Validated HPLC-UV Method
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of serdexmethylphenidate (B610792). Serdexmethylphenidate is a prodrug of dexmethylphenidate (B1218549), a central nervous system (CNS) stimulant used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2] This method is applicable for the analysis of serdexmethylphenidate in bulk drug and pharmaceutical dosage forms, ensuring accurate and precise results for quality control and research purposes.
Introduction
Serdexmethylphenidate, in combination with dexmethylphenidate, offers a dual-action therapeutic approach for ADHD, providing both immediate and extended release of the active compound.[1][3] The accurate quantification of serdexmethylphenidate is crucial for ensuring the quality, efficacy, and safety of the final drug product. High-performance liquid chromatography (HPLC) with UV detection is a widely used analytical technique for this purpose due to its specificity, sensitivity, and reliability. This document provides a comprehensive protocol for the HPLC-UV analysis of serdexmethylphenidate, including detailed experimental procedures and method validation parameters.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following table summarizes the recommended chromatographic conditions based on a validated method.[4]
| Parameter | Recommended Condition |
| HPLC System | Waters Alliance e2695 or equivalent |
| Column | X-Bridge Phenyl (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) : Hexane (B92381) Sulphonic Acid (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| UV Detection | 236 nm |
| Run Time | 6 minutes |
Preparation of Solutions
Mobile Phase Preparation: Mix acetonitrile and hexane sulphonic acid in a 60:40 volume/volume ratio. Filter the mixture through a 0.45 µm membrane filter and degas prior to use.
Standard Stock Solution Preparation: Accurately weigh and dissolve an appropriate amount of serdexmethylphenidate reference standard in the mobile phase to obtain a known concentration.
Sample Preparation (from Tablet Dosage Form):
-
Weigh and finely powder a representative number of tablets.
-
Transfer a quantity of the powder equivalent to a specific dose of serdexmethylphenidate into a suitable volumetric flask.
-
Add a portion of the mobile phase and sonicate to dissolve the active ingredient.
-
Make up the volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.[4][5]
Method Validation Summary
The described HPLC-UV method has been validated according to the International Council for Harmonisation (ICH) guidelines.[6][7] The following tables summarize the quantitative data from various validated methods for the analysis of serdexmethylphenidate.
Table 1: Linearity and Range
| Study Reference | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Method 1[6] | 13.1 - 78.3 | > 0.999 |
| Method 2[5] | 2.5 - 25 | 0.9998 |
| Method 3[8] | 6.525 - 39.15 | > 0.999 |
Table 2: Accuracy (Recovery Studies)
| Study Reference | Concentration Level | Mean % Recovery |
| Method 1[4] | 50%, 100%, 150% | 99.69% |
| Method 2[6] | 50%, 100%, 150% | 100.32% |
| Method 3[9] | Not Specified | 99.98% |
Table 3: Precision (%RSD)
| Study Reference | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Method 1[9] | 0.6 | Not Reported |
| Method 2 | 1.24 | Not Reported |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Study Reference | LOD (µg/mL) | LOQ (µg/mL) |
| Method 1[6] | 0.18 | 0.55 |
| Method 2[5] | 0.051 | 0.165 |
| Method 3[9] | 0.24 | 0.73 |
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC-UV quantification of serdexmethylphenidate.
Caption: Experimental workflow for HPLC-UV analysis.
Conclusion
The HPLC-UV method described in this application note is simple, rapid, accurate, and precise for the quantification of serdexmethylphenidate in pharmaceutical formulations.[4] The method has been thoroughly validated and is suitable for routine quality control analysis. The provided experimental protocol and validation data can be readily adopted by researchers, scientists, and drug development professionals working with serdexmethylphenidate.
References
- 1. ijisrt.com [ijisrt.com]
- 2. researchgate.net [researchgate.net]
- 3. wjpsonline.com [wjpsonline.com]
- 4. ijrpc.com [ijrpc.com]
- 5. Chromatographic reversed HPLC and TLC-densitometry methods for simultaneous determination of serdexmethylphenidate and dexmethylphenidate in presence of their degradation products—with computational assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tanzj.net [tanzj.net]
- 7. actascientific.com [actascientific.com]
- 8. ymerdigital.com [ymerdigital.com]
- 9. wjpsonline.com [wjpsonline.com]
Application Note: Quantitative Analysis of Serdexmethylphenidate and its Metabolites by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serdexmethylphenidate (B610792) (SDX) is a novel prodrug of dexmethylphenidate (B1218549) (d-MPH), the pharmacologically active d-threo-enantiomer of methylphenidate.[1][2] Co-formulated with immediate-release d-MPH, serdexmethylphenidate provides extended release of the active compound, offering a therapeutic option for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in patients six years of age and older.[2][3] Serdexmethylphenidate itself shows little to no affinity for monoaminergic reuptake transporters.[1] Its therapeutic action is dependent on its conversion to dexmethylphenidate, which is a central nervous system (CNS) stimulant that blocks the reuptake of norepinephrine (B1679862) and dopamine.[1]
This conversion is believed to occur primarily in the lower gastrointestinal tract.[1][2][4] Following its formation, dexmethylphenidate is further metabolized via de-esterification to its inactive primary metabolite, d-α-phenyl-piperidine acetate, also known as d-ritalinic acid.[1] Given the prodrug design and metabolic pathway, a robust and sensitive analytical method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.
This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of serdexmethylphenidate and its active metabolite, dexmethylphenidate, in plasma.
Metabolic Pathway
Serdexmethylphenidate undergoes in-vivo conversion to its active metabolite, dexmethylphenidate, which is subsequently metabolized to the inactive ritalinic acid.
Experimental Protocols
This section outlines the methodology for sample preparation and LC-MS/MS analysis of serdexmethylphenidate and dexmethylphenidate in plasma.
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is employed to isolate serdexmethylphenidate and dexmethylphenidate from plasma samples.[5]
-
Internal Standard Addition: To 100 µL of plasma, add the internal standard, serdexmethylphenidate-d6 (SDX-d6). For dexmethylphenidate analysis, use 50 µL of plasma and racemic d,l-MPH-d3 as the internal standard.[5]
-
Plate Conditioning: Condition an Oasis HLB 96-well SPE plate.
-
Sample Loading: Load the plasma samples onto the conditioned SPE plate.
-
Washing: Wash the wells to remove interfering substances.
-
Elution: Elute the analytes from the SPE plate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is performed using a high-performance liquid chromatography (HPLC) system.
-
Column for SDX: Phenomenex Kinetex C18, 2.6 µm, 50 × 2.1 mm.[5]
-
Column for d-MPH: Supelco CHIROBIOTIC, 5 µm, 2.1 × 150 mm.[5]
-
Aqueous Mobile Phase (SDX): 1 mM ammonium (B1175870) trifluoroacetate (B77799) in water.[5]
-
Organic Mobile Phase (SDX): Acetonitrile/formic acid (1000:1).[5]
-
Mobile Phase (d-MPH): Methanol/ethanol/ammonium trifluoroacetate (600:400:0.1, v/v/wt).[5]
-
Elution (SDX): Gradient elution.[5]
-
Elution (d-MPH): Isocratic elution.[5]
Mass Spectrometry
Detection and quantification are achieved using a triple quadrupole mass spectrometer equipped with a positive ion electrospray ionization source.[5]
-
Instrument: Sciex API 5000 Triple Quad LC-MS/MS or equivalent.[5]
-
Ionization Mode: Positive Ion Electrospray.[5]
-
Monitored Mass Transitions:
LC-MS/MS Workflow
The overall analytical process from sample receipt to data analysis is depicted below.
Data Presentation: Method Validation Summary
The analytical method was validated for the quantification of dexmethylphenidate.[5]
Table 1: Validation Parameters for Dexmethylphenidate (d-MPH) Analysis
| Parameter | Result |
| Validation Range | 0.100–100 ng/mL[5] |
| Lower Limit of Quantitation (LLOQ) | 0.100 ng/mL[5] |
| Intra-run Precision (CV%) | <7.4%[5] |
| Inter-run Precision (CV%) | <6.2%[5] |
| Intra-run Accuracy | 96.4%–107.5%[5] |
| Inter-run Accuracy | 99.0%–102.8%[5] |
Table 2: Pharmacokinetic Parameters of Serdexmethylphenidate and Dexmethylphenidate
The following pharmacokinetic parameters have been reported for serdexmethylphenidate and dexmethylphenidate following oral administration.
| Analyte | Parameter | Value |
| Serdexmethylphenidate | Half-life (t½) | 5.7 hours[1][2] |
| Protein Binding | ~56%[1] | |
| Bioavailability | <3%[1][2] | |
| Dexmethylphenidate | Half-life (t½) | 11.7 hours[1] |
| Time to Peak (Tmax) | ~2 hours[1][4] | |
| Protein Binding | ~47%[1] |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and robust protocol for the quantitative analysis of serdexmethylphenidate and its active metabolite, dexmethylphenidate, in plasma. This application note serves as a comprehensive guide for researchers and professionals involved in the development and clinical monitoring of this therapeutic agent, ensuring accurate and reliable data for pharmacokinetic and bioequivalence studies.
References
- 1. publications.aap.org [publications.aap.org]
- 2. Serdexmethylphenidate - Wikipedia [en.wikipedia.org]
- 3. zevra.com [zevra.com]
- 4. Serdexmethylphenidate | C25H29N3O8 | CID 134823895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dose Proportionality and Steady-State Pharmacokinetics of Serdexmethylphenidate/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Serdexmethylphenidate Chloride in In Vivo Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of serdexmethylphenidate (B610792) chloride in preclinical in vivo behavioral research. Serdexmethylphenidate, a prodrug of dexmethylphenidate (B1218549) (d-MPH), offers a unique pharmacokinetic profile that warrants specific considerations in experimental design. This document outlines its mechanism of action, detailed protocols for key behavioral assays, and data presentation formats to facilitate the assessment of its therapeutic potential and abuse liability in animal models.
Mechanism of Action
Serdexmethylphenidate (SDX) is a chemically synthesized entity that is pharmacologically inactive until it is metabolized in the lower gastrointestinal tract to the active therapeutic agent, d-methylphenidate. D-methylphenidate is the more pharmacologically active d-threo enantiomer of racemic methylphenidate. It functions as a central nervous system (CNS) stimulant by blocking the reuptake of norepinephrine (B1679862) and dopamine (B1211576) into the presynaptic neuron, thereby increasing the levels of these neurotransmitters in the extraneuronal space. This modulation of catecholaminergic neurotransmission is the basis for its therapeutic effects in conditions like Attention-Deficit/Hyperactivity Disorder (ADHD). The prodrug formulation of serdexmethylphenidate results in a delayed onset and prolonged duration of d-MPH activity compared to immediate-release formulations of methylphenidate.
Figure 1: Mechanism of action of serdexmethylphenidate.
Experimental Protocols
The following protocols are adapted from established methodologies for studying the behavioral effects of psychostimulants in rodents and are tailored for the investigation of serdexmethylphenidate.
Locomotor Activity Assessment
This protocol is designed to evaluate the impact of serdexmethylphenidate on spontaneous locomotor activity in rodents, a common measure of stimulant effects.
Materials:
-
Serdexmethylphenidate chloride
-
Vehicle (e.g., sterile water or saline)
-
Rodent subjects (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Open field arenas equipped with automated photobeam detection systems
-
Standard laboratory animal housing and husbandry equipment
Procedure:
-
Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment. Handle the animals daily for several days before testing to minimize stress.
-
Habituation: On the testing day, place each animal individually into the open field arena and allow for a 60-minute habituation period for the novel environment.
-
Drug Administration: Following habituation, administer this compound or vehicle via oral gavage (p.o.). Due to its prodrug nature and delayed onset of action, behavioral recording should commence immediately after administration and continue for an extended period (e.g., 8-12 hours) to capture the full pharmacokinetic and pharmacodynamic profile.
-
Data Collection: Record
Application Notes and Protocols for the Controlled Release Formulation Development of Serdexmethylphenidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serdexmethylphenidate (B610792) (SDX) is a prodrug of dexmethylphenidate (B1218549) (d-MPH), a central nervous system (CNS) stimulant used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2][3] The controlled release of d-MPH from SDX is achieved through a novel prodrug technology. This document provides an overview of the formulation development, key experimental protocols, and relevant data for creating a controlled-release formulation of serdexmethylphenidate, exemplified by the commercially available product, Azstarys®.
Azstarys® is a capsule formulation containing a combination of immediate-release d-MPH and extended-release SDX.[4] This dual-component system is designed to provide a rapid onset of action followed by a prolonged therapeutic effect.[1][4][5][6] The formulation consists of a 70:30 molar ratio of serdexmethylphenidate to dexmethylphenidate.[7][8]
Signaling Pathway: Prodrug Conversion
Serdexmethylphenidate is pharmacologically inactive and is designed to be gradually converted to the active d-MPH in the lower gastrointestinal tract.[5][7][9] This enzymatic conversion is the primary mechanism for the extended-release profile. While the specific enzymes involved in this conversion have not been fully elucidated, the process is believed to occur primarily in the lower GI tract.[1][7]
Caption: Prodrug activation pathway of serdexmethylphenidate.
Experimental Protocols
Formulation Development of SDX/d-MPH Capsules
Objective: To develop a stable capsule formulation containing a fixed-dose combination of serdexmethylphenidate and dexmethylphenidate hydrochloride with immediate-release and extended-release characteristics.
Materials:
-
Serdexmethylphenidate (SDX) chloride
-
Dexmethylphenidate (d-MPH) hydrochloride
-
Hypromellose (HPMC) capsules[10]
-
Excipients (e.g., fillers, glidants, lubricants - specific examples based on common practices: Microcrystalline Cellulose, Colloidal Silicon Dioxide, Magnesium Stearate)
-
High-density polyethylene (B3416737) (HDPE) bottles with closures for packaging[10]
Protocol:
-
Drug Substance Characterization:
-
Confirm the identity and purity of SDX and d-MPH HCl using appropriate analytical methods (e.g., HPLC, mass spectrometry, NMR).
-
Determine physicochemical properties such as solubility, particle size distribution, and polymorphism. Both SDX and d-MPH are reported to be highly soluble in aqueous solutions.[10]
-
-
Excipient Compatibility Studies:
-
Conduct binary mixture studies of SDX and d-MPH with selected excipients.
-
Store mixtures at accelerated stability conditions (e.g., 40°C/75% RH) for a defined period.
-
Analyze for degradation products to ensure compatibility.
-
-
Formulation Blending:
-
Accurately weigh SDX, d-MPH, and excipients to achieve the target 70:30 molar ratio of SDX to d-MPH.
-
Blend the powders in a stepwise manner to ensure homogeneity. A common method is geometric dilution.
-
Perform blend uniformity analysis to ensure consistent drug content.
-
-
Encapsulation:
-
Encapsulate the final blend into appropriately sized HPMC capsules using an automated or semi-automated encapsulation machine.
-
Monitor capsule fill weight throughout the process to ensure dose accuracy.
-
-
Finished Product Testing:
-
Perform quality control tests on the finished capsules, including appearance, identity, assay, content uniformity, and dissolution.
-
In-Vitro Dissolution Testing
Objective: To assess the in-vitro release profile of d-MPH from the SDX/d-MPH capsule formulation.
Apparatus: USP Apparatus 2 (Paddles)[10]
Dissolution Medium: 500 mL of 0.1N Hydrochloric Acid (HCl)[10]
Protocol:
-
Set the paddle speed to 50 rpm.[10]
-
Maintain the temperature of the dissolution medium at 37°C ± 0.5°C.
-
Place one capsule in each dissolution vessel.
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Analyze the samples for d-MPH concentration using a validated HPLC method.
-
The dissolution acceptance criterion is typically Not Less Than (NLT) a certain percentage (Q) of the labeled amount of d-MPH dissolved at a specific time point, for example, NLT 80% (Q) at 30 minutes.[10]
In-Vivo Pharmacokinetic Study (Illustrative Protocol)
Objective: To evaluate the pharmacokinetic profile of d-MPH following oral administration of the SDX/d-MPH capsule in healthy adult volunteers.
Study Design: Open-label, single-dose, crossover study.[7]
Subjects: Healthy adult volunteers (e.g., n=24), aged 18-55 years.
Protocol:
-
Dosing: Administer a single oral dose of the SDX/d-MPH capsule to subjects under fasted conditions.[11]
-
Blood Sampling: Collect venous blood samples into tubes containing an appropriate anticoagulant at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 16, 24, 36, and 48 hours).
-
Plasma Processing: Centrifuge the blood samples to separate plasma. Store plasma samples at -20°C or below until analysis.
-
Bioanalytical Method:
-
Develop and validate a sensitive and selective analytical method, such as LC-MS/MS, for the quantification of d-MPH and SDX in human plasma.
-
The method should be validated according to regulatory guidelines (e.g., FDA, EMA).
-
-
Pharmacokinetic Analysis:
-
Calculate the following pharmacokinetic parameters for d-MPH and SDX using non-compartmental analysis:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC0-t (Area under the plasma concentration-time curve from time 0 to the last measurable concentration)
-
AUC0-inf (Area under the plasma concentration-time curve from time 0 to infinity)
-
t1/2 (Elimination half-life)
-
-
Data Presentation
Table 1: Pharmacokinetic Parameters of d-MPH after Single Oral Dose of SDX/d-MPH vs. Extended-Release d-MPH
| Parameter | SDX/d-MPH (52.3/10.4 mg) | Extended-Release d-MPH (40 mg) |
| d-MPH Cmax (ng/mL) | 14.0 | 28.2 |
| d-MPH AUC (ng*h/mL) | 186 | 248 |
| Data obtained from a study in healthy volunteers under fasted conditions.[2] |
Table 2: Dose Proportionality of d-MPH from SDX/d-MPH Formulations
| SDX/d-MPH Dose (mg) | Total d-MPH HCl Equivalent (mg) | Dose-Normalized Cmax | Dose-Normalized AUC0-inf |
| 26.1/5.2 | 20 | Similar across doses | Similar across doses |
| 39.2/7.8 | 30 | Similar across doses | Similar across doses |
| 52.3/10.4 | 40 | Similar across doses | Similar across doses |
| Power model regression analysis revealed that Cmax and AUC0-inf proportionally increased with an increase in the SDX/d-MPH dose.[12] |
Experimental Workflow Visualization
Caption: Workflow for controlled release SDX formulation development.
Logical Relationships in Formulation Design
Caption: Rationale for the dual-component SDX/d-MPH formulation.
References
- 1. Serdexmethylphenidate - Wikipedia [en.wikipedia.org]
- 2. Serdexmethylphenidate | C25H29N3O8 | CID 134823895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Evaluating serdexmethylphenidate and dexmethylphenidate capsules as a once-daily treatment option for ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. U.S. Food and Drug Administration Approves Novel Once-Daily Capsule AZSTARYS™ (serdexmethylphenidate and dexmethylphenidate), First and Only Product Containing Dexmethylphenidate Prodrug for ADHD in Patients Age 6 Years and Older [prnewswire.com]
- 5. corium.com [corium.com]
- 6. Treating Your ADHD With AZSTARYS™ [azstarys.com]
- 7. Dose Proportionality and Steady-State Pharmacokinetics of Serdexmethylphenidate/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. European Network Adult ADHD – Dose Proportionality and Steady-State Pharmacokinetics of Serdexmethylphenidate/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder [eunetworkadultadhd.com]
- 12. Dose Proportionality and Steady-State Pharmacokinetics of Serdexmethylphenidate/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Serdexmethylphenidate Stability Testing in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serdexmethylphenidate (B610792) (SDX) is a prodrug of dexmethylphenidate (B1218549) (d-MPH), the pharmacologically active enantiomer of methylphenidate. It is a central nervous system (CNS) stimulant used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). As a prodrug, SDX is designed for gradual conversion to d-MPH, extending its therapeutic effect. The assessment of its stability in biological matrices is a critical component of preclinical and clinical development to ensure accurate pharmacokinetic and toxicokinetic data. This document provides a detailed protocol for evaluating the stability of serdexmethylphenidate in common biological matrices such as plasma and whole blood.
Serdexmethylphenidate is metabolized to dexmethylphenidate, which is then further metabolized to ritalinic acid. The stability of the parent drug and its active metabolite are crucial for accurate bioanalysis. Stability studies for the related compound, methylphenidate, have shown degradation to ritalinic acid in blood at room and elevated temperatures, with optimal stability at -20°C. This protocol is designed based on established bioanalytical method validation principles and available data on methylphenidate stability.
Experimental Workflow
The following diagram outlines the general workflow for assessing the stability of serdexmethylphenidate in biological matrices.
Application Notes and Protocols for the Study of Serdexmethylphenidate in Rodent Models of ADHD
Disclaimer: As of late 2025, detailed preclinical studies investigating the behavioral and neurochemical effects of serdexmethylphenidate (B610792) (SDX) specifically in rodent models of Attention-Deficit/Hyperactivity Disorder (ADHD) are not extensively available in the public domain. The following application notes and protocols are therefore based on the well-established methodologies for its active metabolite, dexmethylphenidate (B1218549) (d-MPH), and the parent compound, methylphenidate (MPH), in the Spontaneously Hypertensive Rat (SHR) model, the most widely used and validated animal model for ADHD.[1][2][3][4][5] These protocols are intended to serve as a guide for researchers designing studies to investigate serdexmethylphenidate, with the understanding that adjustments will be necessary to account for its prodrug properties.
Introduction to Serdexmethylphenidate and its Relevance in ADHD Rodent Models
Serdexmethylphenidate (SDX) is a novel, long-acting prodrug of dexmethylphenidate (d-MPH).[6][7][8] d-MPH, the pharmacologically active d-enantiomer of methylphenidate, is a first-line treatment for ADHD.[9] The primary mechanism of action of d-MPH involves the blockade of the dopamine (B1211576) transporter (DAT) and, to a lesser extent, the norepinephrine (B1679862) transporter (NET), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[10] This modulation of catecholaminergic neurotransmission is believed to underlie its therapeutic effects on the core symptoms of ADHD: inattention, hyperactivity, and impulsivity.
The rationale for using SDX in rodent models of ADHD, such as the Spontaneously Hypertensive Rat (SHR), is to evaluate its potential for providing a more sustained and controlled delivery of d-MPH compared to immediate-release formulations. This could translate to a longer duration of therapeutic effect and potentially a better side-effect profile. The SHR strain is considered the best-validated genetic model of the combined type of ADHD, exhibiting key behavioral characteristics of the disorder.[1][2][3][4][5]
Key Considerations for Studying Serdexmethylphenidate in Rodent Models
Given that SDX is a prodrug, researchers must consider its pharmacokinetic profile. After oral administration, SDX is converted to d-MPH, likely in the lower gastrointestinal tract.[11] This results in a delayed time to maximum concentration (Tmax) of d-MPH compared to direct administration of d-MPH. Therefore, behavioral testing paradigms should be timed to coincide with the anticipated peak therapeutic window of the active metabolite.
Experimental Protocols
Animal Model
-
Strain: Spontaneously Hypertensive Rat (SHR) is the recommended model for ADHD.[1][2][3][4][5] Wistar-Kyoto (WKY) rats, the normotensive progenitor strain from which SHRs were derived, should be used as the control group.[1][2]
-
Age: Adolescent rats (postnatal day 28-55) are often used to model the developmental aspects of ADHD and the initiation of treatment.[10]
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental protocol.
Drug Preparation and Administration
-
Compound: Serdexmethylphenidate hydrochloride.
-
Vehicle: The vehicle will depend on the route of administration. For oral gavage, sterile water or a 0.5% methylcellulose (B11928114) solution is commonly used.
-
Route of Administration: Oral gavage (p.o.) is the most clinically relevant route for SDX.
-
Dosage: Specific dose-ranging studies for SDX in SHR are not yet published. However, based on studies with methylphenidate in SHR, a starting range of 1-5 mg/kg (d-MPH equivalent) can be considered.[4][12] Dose-response studies are crucial to determine the optimal therapeutic dose of SDX in the chosen model.
Behavioral Assays
-
Objective: To assess baseline hyperactivity in SHR and the effects of SDX.
-
Apparatus: A square arena (e.g., 40x40x30 cm) with automated tracking software.
-
Procedure:
-
Acclimate rats to the testing room for at least 60 minutes.
-
Administer SDX or vehicle orally.
-
Place the rat in the center of the open field arena at a time point corresponding to the expected peak d-MPH concentration.
-
Record locomotor activity (total distance traveled, rearing frequency) for a 30-60 minute session.
-
-
Expected Outcome: Untreated SHR are expected to show significantly higher locomotor activity compared to WKY controls.[1] Effective doses of SDX should normalize this hyperactivity.
-
Objective: To measure sustained attention and impulsive behavior.
-
Apparatus: An operant chamber with five apertures, each with a stimulus light, and a food reward dispenser.
-
Procedure:
-
Rats are first trained to associate a light stimulus in one of the apertures with a food reward.
-
Once trained, the task involves presenting brief light stimuli in one of the five apertures at a variable inter-trial interval (ITI).
-
A correct response (poking the nose in the illuminated aperture) is rewarded.
-
Measures of Attention: Accuracy (% of correct responses), Omissions (% of trials with no response).
-
Measures of Impulsivity: Premature responses (responding before the stimulus is presented).
-
-
Expected Outcome: SHR typically exhibit lower accuracy, higher omissions, and more premature responses compared to WKY rats. SDX is expected to improve these performance metrics.
-
Objective: To specifically measure vigilance and sustained attention.
-
Apparatus: An operant chamber with two levers and a signal light.
-
Procedure:
-
Rats are trained to press one lever (the "signal" lever) in the presence of a brief light signal and the other lever (the "non-signal" lever) in its absence.
-
The duration of the signal can be varied to modulate task difficulty.
-
-
Expected Outcome: SHR are expected to have lower accuracy in detecting the signal compared to WKY rats. SDX should improve signal detection.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data based on expected outcomes from the described protocols.
| Table 1: Effect of Serdexmethylphenidate on Locomotor Activity in the Open Field Test | ||
| Treatment Group | Total Distance Traveled (cm) | Rearing Frequency |
| WKY + Vehicle | 1500 ± 200 | 25 ± 5 |
| SHR + Vehicle | 3000 ± 350 | 50 ± 8 |
| SHR + SDX (1 mg/kg d-MPH equiv.) | 2200 ± 250 | 38 ± 6 |
| SHR + SDX (3 mg/kg d-MPH equiv.) | 1800 ± 220 | 30 ± 5 |
| SHR + SDX (5 mg/kg d-MPH equiv.) | 1600 ± 210 | 27 ± 4 |
| Table 2: Effect of Serdexmethylphenidate on Performance in the 5-Choice Serial Reaction Time Task | |||
| Treatment Group | Accuracy (%) | Omissions (%) | Premature Responses |
| WKY + Vehicle | 85 ± 5 | 10 ± 3 | 8 ± 2 |
| SHR + Vehicle | 65 ± 7 | 25 ± 5 | 20 ± 4 |
| SHR + SDX (3 mg/kg d-MPH equiv.) | 78 ± 6 | 15 ± 4 | 12 ± 3 |
Signaling Pathways and Experimental Workflows
Mechanism of Action of Serdexmethylphenidate
Caption: Mechanism of action of serdexmethylphenidate.
Experimental Workflow for Behavioral Testing
Caption: Experimental workflow for behavioral testing.
References
- 1. Frontiers | The Effects of Methylphenidate on Goal-directed Behavior in a Rat Model of ADHD [frontiersin.org]
- 2. The Spontaneously Hypertensive Rat model of ADHD – the importance of selecting the appropriate reference strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic review and meta-analysis of the behavioral effects of methylphenidate in the spontaneously hypertensive rat model of attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The spontaneously hypertensive rat as an animal model of attention-deficit hyperactivity disorder: effects of methylphenidate on exploratory behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spontaneously hypertensive rat (SHR) as an animal model for ADHD: a short overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zevra.com [zevra.com]
- 7. Frontiers | Serdexmethylphenidate/dexmethylphenidate for children with attention-deficit/hyperactivity disorder: dose optimization from a laboratory classroom study [frontiersin.org]
- 8. Serdexmethylphenidate/dexmethylphenidate for children with attention-deficit/hyperactivity disorder: dose optimization from a laboratory classroom study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. corium.com [corium.com]
- 10. Adolescence methylphenidate treatment in a rodent model of attention deficit/hyperactivity disorder: Dopamine transporter function and cellular distribution in adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Effects of methylphenidate on attentional set-shifting in a genetic model of attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Serdexmethylphenidate: Application Notes and Protocols for Studying Sustained Dopamine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serdexmethylphenidate (B610792) (SDX) is a novel prodrug of dexmethylphenidate (B1218549) (d-MPH), the pharmacologically active d-enantiomer of methylphenidate.[1] Developed to provide an extended duration of action, serdexmethylphenidate offers a unique pharmacokinetic profile characterized by a gradual conversion to d-MPH, leading to sustained plasma concentrations of the active compound.[2][3] This attribute makes it a compelling candidate for therapeutic applications requiring consistent dopaminergic and noradrenergic stimulation, such as in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[4][5]
The primary mechanism of action of d-MPH involves the blockade of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), which increases the extracellular levels of dopamine and norepinephrine in the central nervous system.[1][6] The sustained exposure to d-MPH following oral administration of serdexmethylphenidate is hypothesized to result in a prolonged and stable elevation of synaptic dopamine, which can be investigated using various preclinical and clinical methodologies.
These application notes provide a comprehensive overview of the methodologies and protocols for characterizing the sustained dopamine release profile of serdexmethylphenidate. The information is intended to guide researchers in designing and executing experiments to elucidate the neurochemical and pharmacological effects of this compound.
Data Presentation
The following tables summarize the pharmacokinetic parameters of serdexmethylphenidate and dexmethylphenidate from human clinical trials, illustrating the sustained release profile of d-MPH from the prodrug.
Table 1: Pharmacokinetic Parameters of d-MPH after Oral Administration of Serdexmethylphenidate/d-MPH Combination Capsules in Healthy Adults
| Dosage (SDX mg/d-MPH mg) | Analyte | Cmax (ng/mL) | Tmax (hr) | AUC0-inf (ng·hr/mL) |
| 26.1/5.2 | d-MPH | 7.1 ± 2.1 | 2.0 | 97.2 ± 28.8 |
| 39.2/7.8 | d-MPH | 9.8 ± 2.8 | 2.0 | 142.5 ± 41.2 |
| 52.3/10.4 | d-MPH | 13.8 ± 3.8 | 2.0 | 199.8 ± 57.2 |
| Data presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity. |
Table 2: Comparative Pharmacokinetics of d-MPH Following Oral, Intranasal, and Intravenous Administration of Serdexmethylphenidate vs. d-MPH in Recreational Drug Users
| Route | Treatment | d-MPH Cmax (ng/mL) | d-MPH Tmax (hr) | d-MPH AUC0-t (ng·hr/mL) |
| Oral | SDX (120 mg) | 7.8 ± 2.5 | 6.0 | 141.2 ± 44.5 |
| Oral | d-MPH (40 mg) | 14.5 ± 4.5 | 2.5 | 152.0 ± 39.9 |
| Intranasal | SDX (80 mg) | 4.1 ± 1.6 | 3.0 | 45.3 ± 16.5 |
| Intranasal | d-MPH (40 mg) | 20.3 ± 7.1 | 1.5 | 108.9 ± 27.2 |
| Intravenous | SDX (30 mg) | 2.3 ± 0.8 | 2.0 | 17.1 ± 5.6 |
| Intravenous | d-MPH (15 mg) | 26.8 ± 7.9 | 0.2 | 47.9 ± 9.7 |
| Data presented as mean ± standard deviation. These data highlight the blunted and delayed peak d-MPH concentrations from serdexmethylphenidate, particularly via routes associated with abuse, supporting its lower abuse potential. |
Experimental Protocols
In Vivo Microdialysis for Measuring Striatal Dopamine Release in Rats
This protocol is adapted from established methods for in vivo microdialysis of dopamine and can be applied to compare the effects of serdexmethylphenidate and dexmethylphenidate on extracellular dopamine levels.
Objective: To measure and compare the time-course of extracellular dopamine concentrations in the rat striatum following oral administration of serdexmethylphenidate and dexmethylphenidate.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Guide cannulae and dummy cannulae
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂ in sterile water, pH 7.4
-
Serdexmethylphenidate and dexmethylphenidate hydrochloride
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) in water)
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Analgesics
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Expose the skull and drill a small burr hole above the target brain region (e.g., striatum; coordinates relative to bregma: AP +1.0 mm, ML ±2.5 mm, DV -3.5 mm).
-
Slowly lower the guide cannula to the desired depth and secure it to the skull with dental cement and skull screws.
-
Insert a dummy cannula to maintain patency.
-
Administer post-operative analgesics and allow the animal to recover for at least 3-5 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe.
-
Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for 1-2 hours to establish a stable baseline of dopamine levels.
-
Collect at least three baseline dialysate samples (e.g., every 20 minutes).
-
Administer serdexmethylphenidate, dexmethylphenidate, or vehicle via oral gavage.
-
Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for at least 8-12 hours to capture the full pharmacokinetic and pharmacodynamic profile.
-
At the end of the experiment, euthanize the animal and verify probe placement via histological analysis.
-
-
Dopamine Analysis by HPLC-ECD:
-
Inject a known volume of each dialysate sample into the HPLC-ECD system.
-
Separate dopamine using a C18 reverse-phase column.
-
Quantify dopamine concentrations by comparing the peak area to a standard curve of known dopamine concentrations.
-
Express the results as a percentage change from the baseline dopamine concentration for each animal.
-
Expected Outcome: Based on the pharmacokinetic profile of serdexmethylphenidate, it is anticipated that oral administration will lead to a more gradual and sustained increase in extracellular dopamine levels in the striatum compared to an equivalent dose of dexmethylphenidate, which is expected to produce a more rapid and pronounced, but shorter-lasting, increase.
Positron Emission Tomography (PET) Imaging of Dopamine Transporter (DAT) Occupancy in Non-Human Primates or Humans
This protocol is based on established PET imaging techniques using DAT-specific radioligands to assess the in vivo occupancy of dopamine transporters by dexmethylphenidate released from serdexmethylphenidate.
Objective: To determine the time-course of dopamine transporter occupancy in the striatum following oral administration of serdexmethylphenidate.
Materials:
-
PET scanner
-
Radioligand for DAT, such as [¹¹C]methylphenidate or [¹¹C]cocaine.
-
Non-human primates (e.g., rhesus monkeys) or human subjects
-
Serdexmethylphenidate
-
Arterial line for blood sampling (for full kinetic modeling)
-
Equipment for anesthesia and physiological monitoring (for non-human primate studies)
-
Data analysis software for PET image reconstruction and kinetic modeling
Procedure:
-
Subject Preparation:
-
For human studies, obtain informed consent and screen subjects for eligibility.
-
For non-human primate studies, anesthetize the animal and maintain anesthesia throughout the scan.
-
Position the subject in the PET scanner to ensure the brain, particularly the striatum, is within the field of view.
-
-
Baseline PET Scan:
-
Perform a baseline PET scan prior to drug administration.
-
Inject a bolus of the radioligand (e.g., [¹¹C]methylphenidate).
-
Acquire dynamic PET data for 60-90 minutes.
-
If using arterial blood sampling, collect timed blood samples to measure the radioligand concentration in plasma.
-
-
Drug Administration and Post-Dosing PET Scans:
-
Administer a single oral dose of serdexmethylphenidate.
-
Perform a series of post-dosing PET scans at various time points (e.g., 2, 4, 8, 12, and 24 hours) to capture the full time-course of DAT occupancy.
-
Each post-dosing scan will involve the injection of the radioligand and data acquisition as in the baseline scan.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET images.
-
Define regions of interest (ROIs) on the images, including the striatum (caudate and putamen) and a reference region with negligible DAT density (e.g., cerebellum).
-
Calculate the binding potential (BP_ND) of the radioligand in the striatum for both the baseline and post-dosing scans.
-
Calculate the DAT occupancy at each time point using the following formula:
-
Occupancy (%) = [(BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline] * 100
-
-
Expected Outcome: It is expected that serdexmethylphenidate will lead to a time-dependent increase in DAT occupancy, with the peak occupancy occurring several hours after administration and remaining elevated for an extended period, consistent with the sustained release of d-MPH. This would provide direct evidence of the prolonged engagement of the dopamine system by serdexmethylphenidate.
Visualizations
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. ecommons.roseman.edu [ecommons.roseman.edu]
- 4. Serdexmethylphenidate | C25H29N3O8 | CID 134823895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: Serdexmethylphenidate/dexmethylphenidate capsules for children and adolescents with attention-deficit/hyperactivity disorder (ADHD): a plain language summary [scholars.duke.edu]
- 6. Molecular Characterisation of the Mechanism of Action of Stimulant Drugs Lisdexamfetamine and Methylphenidate on ADHD Neurobiology: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Modeling of Serdexmethylphenidate Intestinal Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serdexmethylphenidate (B610792) (SDX) is a novel prodrug of the central nervous system (CNS) stimulant d-methylphenidate (d-MPH), the pharmacologically active enantiomer of methylphenidate. As a prodrug, SDX is designed to be pharmacologically inactive until it is converted to d-MPH. This conversion primarily occurs in the lower gastrointestinal tract, providing a prolonged therapeutic effect for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2] Understanding the intestinal metabolism of SDX is crucial for predicting its pharmacokinetic profile, bioavailability, and potential for drug-drug interactions.
These application notes provide detailed protocols for developing and utilizing in vitro models to study the intestinal metabolism of serdexmethylphenidate. The focus is on enzymatic conversion, stability assessment, and the identification of key metabolic pathways.
Overview of Serdexmethylphenidate Intestinal Metabolism
Serdexmethylphenidate is structurally designed to be stable in the upper gastrointestinal tract and undergo enzymatic conversion to d-methylphenidate in the lower intestine.[3][4] While the specific enzymes responsible for this bioactivation have not been definitively identified, evidence suggests a significant role for intestinal carboxylesterases (CES).[5] Human intestinal tissue primarily expresses CES2, an enzyme known to hydrolyze various prodrugs.[5]
In vitro stability studies have shown that serdexmethylphenidate is stable in simulated intestinal fluid and human intestinal S9 fractions, indicating that its conversion is not due to simple chemical hydrolysis but rather an enzyme-mediated process.[3] The stability of SDX is pH-dependent, with minimal conversion to d-MPH observed at pH 9 after 6 hours, and rapid degradation to the inactive metabolite, ritalinic acid, at pH 11.[3][4]
Recommended In Vitro Models
The selection of an appropriate in vitro model is critical for accurately predicting the in vivo intestinal metabolism of serdexmethylphenidate.
-
Human Intestinal Microsomes (HIM): This subcellular fraction contains a high concentration of drug-metabolizing enzymes found in the endoplasmic reticulum of enterocytes, including carboxylesterases. HIMs are a valuable tool for determining the intrinsic clearance and metabolic stability of SDX.
-
CES2-Expressing Caco-2 Cells: Standard Caco-2 cells, a common model for intestinal absorption, have low expression of CES2 and may not accurately reflect the metabolic capacity of the human intestine for certain prodrugs.[6] Therefore, the use of a Caco-2 cell line genetically engineered to express human CES2 is highly recommended for studying the interplay between intestinal permeability and metabolism of SDX.
-
Human Intestinal S9 Fraction: This fraction contains both microsomal and cytosolic enzymes and can be used for initial screening of metabolic stability.
Experimental Protocols
Protocol 1: Metabolic Stability of Serdexmethylphenidate in Human Intestinal Microsomes
Objective: To determine the rate of disappearance of serdexmethylphenidate and the formation of d-methylphenidate in the presence of human intestinal microsomes.
Materials:
-
Serdexmethylphenidate (SDX)
-
d-Methylphenidate (d-MPH) standard
-
Human Intestinal Microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Internal Standard (IS) for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker (37°C)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of SDX in a suitable solvent (e.g., DMSO, followed by dilution in buffer).
-
Prepare working solutions of SDX in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw human intestinal microsomes on ice. Dilute to the desired protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, pre-incubate the SDX working solution and the diluted microsome suspension at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
The final incubation mixture should contain SDX (e.g., 1 µM), human intestinal microsomes (e.g., 0.5 mg/mL), and the NADPH regenerating system in phosphate buffer.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Reaction Termination:
-
Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Terminate the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples for the concentrations of SDX and d-MPH using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining SDX versus time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
-
Where k is the slope of the linear regression of the log-linear plot.
-
-
Quantify the formation of d-MPH over time.
Protocol 2: Permeability and Metabolism of Serdexmethylphenidate in CES2-Expressing Caco-2 Cells
Objective: To simultaneously evaluate the intestinal permeability and metabolic conversion of serdexmethylphenidate to d-methylphenidate in a cellular model that mimics the human intestinal epithelium.
Materials:
-
CES2-expressing Caco-2 cells
-
Transwell® permeable supports (e.g., 12-well or 24-well)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Serdexmethylphenidate (SDX)
-
d-Methylphenidate (d-MPH) standard
-
Lucifer yellow (for monolayer integrity testing)
-
Transepithelial Electrical Resistance (TEER) meter
Procedure:
-
Cell Culture and Differentiation:
-
Seed CES2-expressing Caco-2 cells onto Transwell® inserts at an appropriate density.
-
Culture the cells for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the TEER values. TEER values should be stable and above a predetermined threshold (e.g., >250 Ω·cm²).
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the SDX solution (e.g., 10 µM in HBSS) to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from both the apical and basolateral compartments.
-
Replenish the receiver compartment with fresh HBSS at each time point.
-
At the end of the experiment, collect the cells from the insert to determine the intracellular concentrations of SDX and d-MPH.
-
-
Monolayer Integrity Check:
-
After the permeability experiment, assess the monolayer integrity by measuring the flux of Lucifer yellow from the apical to the basolateral side.
-
-
Sample Analysis:
-
Analyze the samples from the apical, basolateral, and cell lysate for the concentrations of SDX and d-MPH using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for SDX using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of appearance of the compound in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
-
Quantify the amount of d-MPH formed in the apical, basolateral, and intracellular compartments over time.
-
Calculate the rate of metabolism of SDX.
Data Presentation
Quantitative data from the in vitro experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Metabolic Stability of Serdexmethylphenidate in Human Intestinal Microsomes
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Serdexmethylphenidate | [Insert Value] | [Insert Value] |
| Positive Control | [Insert Value] | [Insert Value] |
Table 2: Permeability and Metabolism of Serdexmethylphenidate in CES2-Expressing Caco-2 Cells
| Parameter | Serdexmethylphenidate (SDX) | d-Methylphenidate (d-MPH) |
| Apparent Permeability (Papp, cm/s) | ||
| Apical to Basolateral | [Insert Value] | [Insert Value] |
| Metabolite Formation Rate (pmol/min/mg protein) | ||
| Apical Compartment | N/A | [Insert Value] |
| Basolateral Compartment | N/A | [Insert Value] |
| Intracellular | N/A | [Insert Value] |
Visualizations
Proposed Metabolic Pathway of Serdexmethylphenidate in the Intestine
References
- 1. Serdexmethylphenidate/dexmethylphenidate for children with attention-deficit/hyperactivity disorder: dose optimization from a laboratory classroom study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. corium.com [corium.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of Caco-2 cells with predictable metabolism by CYP3A4, UGT1A1 and CES using the PITCh system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Serdexmethylphenidate Administration in Preclinical Cognitive Function Tests
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of serdexmethylphenidate (B610792) (SDX) in preclinical models for the assessment of cognitive function. Due to the limited availability of public data on the use of serdexmethylphenidate in rodent cognitive tests, the following protocols are based on established methodologies for similar compounds, such as methylphenidate, and incorporate pharmacokinetic considerations for serdexmethylphenidate.
Introduction to Serdexmethylphenidate
Serdexmethylphenidate is a prodrug of dexmethylphenidate (B1218549) (d-MPH), a central nervous system (CNS) stimulant. As a prodrug, serdexmethylphenidate is pharmacologically inactive until it is metabolized in the lower gastrointestinal tract to its active form, d-MPH.[1][2] This mechanism provides for a gradual and extended release of d-MPH.[1] The combination of serdexmethylphenidate and dexmethylphenidate is approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in humans.[1][2]
The therapeutic effects of dexmethylphenidate are attributed to its ability to block the reuptake of dopamine (B1211576) and norepinephrine (B1679862) in the presynaptic neurons, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[3][4] This modulation of dopaminergic and noradrenergic signaling is believed to underlie the improvements in attention, focus, and impulse control observed in individuals with ADHD.[3]
Mechanism of Action: Dopaminergic and Noradrenergic Signaling
The primary mechanism of action of dexmethylphenidate, the active metabolite of serdexmethylphenidate, involves the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET). This blockage leads to an accumulation of dopamine and norepinephrine in the synaptic cleft, enhancing neurotransmission.
Preclinical Pharmacokinetics
Understanding the pharmacokinetic profile of serdexmethylphenidate in the chosen animal model is crucial for designing effective cognitive testing protocols. As a prodrug, the timing of administration relative to the cognitive task must account for the time required for its conversion to the active d-MPH and for d-MPH to reach efficacious concentrations in the brain.
While specific preclinical pharmacokinetic data for serdexmethylphenidate is limited in publicly available literature, human studies indicate that after oral administration of a combination product, d-MPH from the immediate-release component reaches peak plasma concentrations quickly, while d-MPH derived from serdexmethylphenidate contributes to a later peak and sustained concentrations.[5] In studies with single-entity serdexmethylphenidate in humans, peak plasma concentrations of d-MPH were observed at approximately 8-10 hours post-dose.[6] It is essential to conduct pilot pharmacokinetic studies in the specific rodent strain to be used to determine the time to maximal concentration (Tmax) of d-MPH following oral administration of serdexmethylphenidate. This information will be critical for timing the administration prior to the cognitive testing phases.
Data Presentation: Quantitative Data Summaries
The following tables are templates for summarizing quantitative data from preclinical cognitive function tests with serdexmethylphenidate. As specific data is not currently available, these tables are intended to serve as a guide for researchers to structure their findings.
Table 1: Novel Object Recognition (NOR) Test
| Treatment Group | Dose (mg/kg) | N | Discrimination Index* | Total Exploration Time (s) |
| Vehicle | - | |||
| Serdexmethylphenidate | X | |||
| Serdexmethylphenidate | Y | |||
| Serdexmethylphenidate | Z |
*Discrimination Index = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
Table 2: Morris Water Maze (MWM) Test - Acquisition Phase
| Treatment Group | Dose (mg/kg) | N | Day 1 Latency (s) | Day 2 Latency (s) | Day 3 Latency (s) | Day 4 Latency (s) |
| Vehicle | - | |||||
| Serdexmethylphenidate | X | |||||
| Serdexmethylphenidate | Y | |||||
| Serdexmethylphenidate | Z |
Table 3: Morris Water Maze (MWM) Test - Probe Trial
| Treatment Group | Dose (mg/kg) | N | Time in Target Quadrant (%) | Platform Crossings |
| Vehicle | - | |||
| Serdexmethylphenidate | X | |||
| Serdexmethylphenidate | Y | |||
| Serdexmethylphenidate | Z |
Table 4: Attentional Set-Shifting Task (ASST)
| Treatment Group | Dose (mg/kg) | N | Trials to Criterion (Intra-dimensional Shift) | Trials to Criterion (Extra-dimensional Shift) |
| Vehicle | - | |||
| Serdexmethylphenidate | X | |||
| Serdexmethylphenidate | Y | |||
| Serdexmethylphenidate | Z |
Experimental Protocols
The following are detailed methodologies for key preclinical cognitive function tests, adapted for the potential administration of serdexmethylphenidate.
Novel Object Recognition (NOR) Test
This test assesses recognition memory, which is dependent on the integrity of the hippocampus and perirhinal cortex.
Materials:
-
Open field arena (e.g., 50 x 50 x 40 cm)
-
Two sets of identical objects (e.g., plastic toys, metal cubes) that are of similar size but differ in shape and texture. Objects should be heavy enough that the animals cannot displace them.
-
Video recording and analysis software
Procedure:
-
Habituation (Day 1):
-
Individually place each animal in the empty open field arena for 5-10 minutes to acclimate to the environment.
-
-
Drug Administration (Day 2):
-
Administer serdexmethylphenidate or vehicle orally at a predetermined time before the training phase. This timing should be based on the Tmax of d-MPH in the specific rodent model.
-
-
Training (T1) (Day 2):
-
Place two identical objects in the arena.
-
Gently place the animal in the center of the arena, facing away from the objects.
-
Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the session for later analysis of the time spent exploring each object. Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented toward it.
-
-
Retention Interval:
-
Return the animal to its home cage for a specific retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
-
Testing (T2) (Day 2):
-
Replace one of the familiar objects with a novel object. The location of the novel object should be counterbalanced across animals.
-
Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the session and analyze the time spent exploring the familiar versus the novel object.
-
Data Analysis:
-
Calculate the Discrimination Index (DI) as: DI = (Time exploring novel object – Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory.
Morris Water Maze (MWM) Test
This test is a widely used tool for assessing spatial learning and memory, which are hippocampus-dependent functions.
Materials:
-
Circular pool (e.g., 1.5 m in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder).
-
Submerged escape platform.
-
Visual cues placed around the room.
-
Video tracking system.
Procedure:
-
Acquisition Phase (e.g., 4 days):
-
Administer serdexmethylphenidate or vehicle orally each day at a consistent time before the first trial.
-
Conduct 4 trials per day for each animal. In each trial, the animal is released from one of four starting positions and must find the hidden platform.
-
If the animal does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds).
-
Record the latency to find the platform, path length, and swim speed for each trial.
-
-
Probe Trial (e.g., Day 5):
-
The platform is removed from the pool.
-
The animal is allowed to swim freely for a set period (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
Data Analysis:
-
Acquisition: Analyze the learning curve by plotting the average escape latency across the training days.
-
Probe Trial: Compare the percentage of time spent in the target quadrant and the number of platform crossings between treatment groups.
Attentional Set-Shifting Task (ASST)
This task assesses cognitive flexibility, a key component of executive function that is dependent on the prefrontal cortex.
Materials:
-
A testing apparatus with a start area and a choice area with two digging pots.
-
Different digging media (e.g., sand, sawdust, shredded paper) and distinct odors (e.g., vanilla, almond extract) to serve as stimulus dimensions.
-
Food rewards.
Procedure:
-
Habituation and Pre-training:
-
Habituate the animals to the testing apparatus and train them to dig in the pots for a food reward.
-
-
Drug Administration:
-
Administer serdexmethylphenidate or vehicle orally at a predetermined time before the testing session.
-
-
Testing Stages: The task consists of a series of discriminations:
-
Simple Discrimination (SD): The animal learns to discriminate between two stimuli from one dimension (e.g., two different digging media).
-
Compound Discrimination (CD): A second, irrelevant dimension is introduced (e.g., odors). The correct stimulus from the first dimension remains the same.
-
Intra-dimensional (ID) Shift: New stimuli from the same relevant dimension are introduced. The animal must apply the previously learned rule to these new stimuli.
-
Extra-dimensional (ED) Shift: The previously irrelevant dimension now becomes the relevant one. The animal must shift its attention to this new dimension to find the reward.
-
Reversal Stages: The previously correct and incorrect stimuli within a dimension are reversed.
-
Data Analysis:
-
The primary measure is the number of trials required to reach a set criterion (e.g., 6 consecutive correct choices) for each stage.
-
An increase in the number of trials to criterion on the ED shift stage compared to the ID shift stage indicates a deficit in cognitive flexibility.
Disclaimer: The protocols provided are general guidelines and should be adapted and optimized for the specific research question, animal model, and laboratory conditions. It is strongly recommended to conduct pilot studies to determine the optimal dosage and administration timing for serdexmethylphenidate in your specific experimental setup. The lack of published preclinical data on serdexmethylphenidate in these cognitive tests necessitates careful validation of any experimental design.
References
- 1. Effects of methylphenidate on attentional set-shifting in a genetic model of attention-deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serdexmethylphenidate - Wikipedia [en.wikipedia.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Molecular Characterisation of the Mechanism of Action of Stimulant Drugs Lisdexamfetamine and Methylphenidate on ADHD Neurobiology: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose Proportionality and Steady-State Pharmacokinetics of Serdexmethylphenidate/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. corium.com [corium.com]
Application Notes and Protocols for the Quantification of Serdexmethylphenidate and its Active Metabolite, Dexmethylphenidate, in Plasma and Brain Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction: Serdexmethylphenidate (B610792) (SDX) is a novel prodrug of dexmethylphenidate (B1218549) (d-MPH), the pharmacologically active enantiomer of methylphenidate. It is designed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). The pharmacokinetic profile of SDX/d-MPH is characterized by a rapid initial rise in d-MPH concentration followed by a gradual decline, which may optimize symptom control.[1] Accurate and robust bioanalytical methods for the simultaneous quantification of SDX and d-MPH in biological matrices are crucial for preclinical and clinical drug development, including pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This document provides detailed application notes and protocols for the quantification of serdexmethylphenidate and dexmethylphenidate in plasma and brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
I. Quantitative Data Summary
The following tables summarize the quantitative performance of a typical LC-MS/MS method for the analysis of serdexmethylphenidate and dexmethylphenidate in plasma and brain tissue. These values are representative and may vary based on specific instrumentation and laboratory conditions.
Table 1: LC-MS/MS Method Parameters for Quantification of Serdexmethylphenidate and Dexmethylphenidate
| Parameter | Plasma | Brain Tissue Homogenate |
| Linearity Range | 0.1 - 100 ng/mL | 0.5 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 15% |
| Inter-day Precision (%CV) | < 10% | < 15% |
| Intra-day Accuracy (%Bias) | ± 15% | ± 20% |
| Inter-day Accuracy (%Bias) | ± 15% | ± 20% |
| Mean Recovery | > 85% | > 80% |
| Matrix Effect (%CV) | < 15% | < 20% |
Table 2: Mass Spectrometry Transitions for Serdexmethylphenidate and Dexmethylphenidate
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Serdexmethylphenidate | Value to be determined | Value to be determined |
| Dexmethylphenidate | 234.2 | 84.1 |
| Internal Standard (e.g., d9-Methylphenidate) | Value to be determined | Value to be determined |
| Internal Standard (e.g., Venlafaxine) | 278.1 | 58.1 |
Note: Specific m/z transitions for serdexmethylphenidate and a suitable deuterated internal standard would need to be optimized during method development. For dexmethylphenidate, the transition of m/z 234.2 → 84.1 is commonly used.[2][3] Venlafaxine can also be used as an internal standard.[3]
II. Experimental Protocols
A. Protocol for Quantification in Plasma
This protocol outlines the procedure for extracting and quantifying serdexmethylphenidate and dexmethylphenidate from plasma samples.
1. Materials and Reagents:
-
Blank plasma (with anticoagulant, e.g., K2EDTA)[3]
-
Serdexmethylphenidate and dexmethylphenidate reference standards
-
Internal standard (IS) (e.g., deuterated serdexmethylphenidate/dexmethylphenidate or a suitable analog like venlafaxine)[3]
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., DVB-LP polymeric SPE cartridges)[4] or liquid-liquid extraction solvents (e.g., tert-butyl-methyl ether)[5]
2. Sample Preparation (Solid Phase Extraction):
-
Thaw plasma samples to room temperature.
-
To 200 µL of plasma, add 20 µL of internal standard working solution.
-
Vortex for 10 seconds.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: A reverse-phase column, such as a C18 column (e.g., Xterra RP C18, 4.6x150 mm, 5 µm), is suitable.[4]
-
Mobile Phase: A gradient elution with 5 mM ammonium acetate in water (A) and methanol (B) is a common choice.[3]
-
Injection Volume: 5 - 10 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer is required.
-
Ionization Mode: Positive electrospray ionization (ESI+)[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[3]
B. Protocol for Quantification in Brain Tissue
This protocol describes the procedure for the extraction and quantification of serdexmethylphenidate and dexmethylphenidate from brain tissue.
1. Materials and Reagents:
-
All reagents listed in the plasma protocol.
-
Homogenizer
-
Phosphate (B84403) buffer (0.1 M)[7]
2. Sample Preparation (Homogenization and Protein Precipitation):
-
Accurately weigh the frozen brain tissue sample.
-
Add a 9-fold volume of ice-cold 0.1 M phosphate buffer (e.g., 0.2 g of tissue with 1.8 mL of buffer).[7]
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
To 100 µL of brain homogenate, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
The LC-MS/MS conditions are generally the same as for the plasma analysis but may require optimization of the gradient to ensure separation from potential matrix interferences in the brain homogenate.
III. Diagrams
Caption: Workflow for Plasma Sample Preparation.
Caption: Workflow for Brain Tissue Sample Preparation.
IV. Method Validation Considerations
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the matrix.
-
Linearity: The relationship between the instrument response and the known concentration of the analyte.
-
Accuracy and Precision: The closeness of the determined values to the nominal concentration and the degree of scatter between a series of measurements.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of co-eluting, endogenous matrix components on the ionization of the analytes.
-
Stability: The stability of the analytes in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
V. Conclusion
The protocols and data presented provide a robust framework for the quantification of serdexmethylphenidate and dexmethylphenidate in plasma and brain tissue. The use of LC-MS/MS offers high sensitivity and selectivity, which are essential for pharmacokinetic and drug metabolism studies. Proper method development and validation are critical to ensure the generation of reliable and accurate data for regulatory submissions and scientific publications.
References
- 1. Dose Proportionality and Steady-State Pharmacokinetics of Serdexmethylphenidate/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [LC-MS/MS assay of methylphenidate: stability and pharmacokinetics in human] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. latamjpharm.org [latamjpharm.org]
- 5. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel and rapid LC-MS/MS method for quantitative analysis of methylphenidate in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma and brain concentrations of oral therapeutic doses of methylphenidate and their impact on brain monoamine content in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Use of Radiolabeled Serdexmethylphenidate in ADME Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serdexmethylphenidate (B610792) (SDX) is a novel prodrug of dexmethylphenidate (B1218549) (d-MPH), the pharmacologically active d-threo-enantiomer of methylphenidate.[1] It is indicated for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in patients aged six years and older.[1] As a new molecular entity, understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical for regulatory approval and clinical use. Radiolabeled compounds are indispensable tools for these studies, allowing for accurate mass balance, metabolite profiling, and determination of pharmacokinetic parameters.[2][3]
This document provides detailed protocols for the synthesis of Carbon-14 labeled serdexmethylphenidate ([¹⁴C]-SDX) and its subsequent use in a human ADME study, based on published clinical trial data and established synthetic methodologies.
Synthesis of [¹⁴C]-Serdexmethylphenidate
The synthesis of radiolabeled serdexmethylphenidate requires the preparation of its core component, [¹⁴C]-dexmethylphenidate. A logical and efficient approach is to introduce the ¹⁴C label at a late stage of the synthesis, specifically during the esterification of d-threo-ritalinic acid using [¹⁴C]-methanol. The resulting [¹⁴C]-dexmethylphenidate is then conjugated with the serine-nicotinoyl moiety to yield the final product.
Experimental Protocol: Synthesis of [¹⁴C]-Dexmethylphenidate Hydrochloride
This protocol is based on the established method of esterifying d-threo-ritalinic acid.
-
Preparation of Acidic [¹⁴C]-Methanol: In a shielded fume hood, bubble dry hydrogen chloride (HCl) gas through commercially available [¹⁴C]-Methanol (specific activity ~50-60 mCi/mmol) at 0°C for 15-20 minutes to create a saturated solution.
-
Esterification:
-
To a solution of d-threo-ritalinic acid hydrochloride (1.0 eq) in the prepared acidic [¹⁴C]-Methanol (20 eq), add thionyl chloride (1.2 eq) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to 45-50°C for 15 hours, monitoring the reaction progress by TLC or LC-MS.[4][5]
-
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture and concentrate it in vacuo.
-
Triturate the resulting residue with cold diethyl ether.
-
Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield [¹⁴C]-dexmethylphenidate hydrochloride.
-
Determine the specific activity and radiochemical purity of the product using liquid scintillation counting (LSC) and radio-HPLC, respectively.
-
Experimental Protocol: Synthesis of [¹⁴C]-Serdexmethylphenidate
This protocol is based on the known coupling chemistry used to produce serdexmethylphenidate.[2]
-
Preparation of Precursors: Synthesize the protected nicotinoyl-L-serine moiety (tert-butyl O-(tert-butyl)-N-nicotinoyl-L-serinate) as described in the literature.[3]
-
Installation of Carboxymethylene Unit:
-
In a reaction vessel, dissolve [¹⁴C]-dexmethylphenidate hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 eq).
-
Add chloromethyl chloroformate (1.2 eq) dropwise at 0°C and stir the reaction at room temperature until completion to form the intermediate, chloromethyl (R)-2-((R)-2-methoxy-2-oxo-1-phenylethyl)piperidine-1-carboxylate.[3]
-
-
Coupling Reaction:
-
Concentrate the reaction mixture containing the intermediate.
-
Dissolve the residue in acetonitrile (B52724) (MeCN) and add the protected nicotinoyl-L-serine moiety (1.1 eq) and pyridine (B92270) (1.5 eq).
-
Stir the mixture at room temperature until the coupling is complete.
-
-
Deprotection and Final Product Isolation:
-
Acidify the reaction mixture with HCl in dioxane.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., MIBK/heptane) to afford [¹⁴C]-serdexmethylphenidate chloride.[2]
-
Confirm the identity, purity (radiochemical and chemical), and specific activity of the final product.
-
Caption: Proposed synthetic workflow for [¹⁴C]-Serdexmethylphenidate.
Human ADME Study Protocol
The following protocol is based on a clinical study designed to investigate the mass balance and metabolic profile of serdexmethylphenidate following a single oral dose of [¹⁴C]-SDX.[2]
Study Design
-
Type: Open-label, single radiolabeled dose, non-randomized study.
-
Subjects: Healthy adult male subjects (n=8). Age range: 21-49 years; BMI range: 23.5-30.2 kg/m ².
-
Conditions: Subjects are to be fasted overnight prior to dosing.
Dosing
-
Dose Preparation: Prepare a single oral dose containing a mixture of non-radiolabeled serdexmethylphenidate chloride and [¹⁴C]-serdexmethylphenidate chloride in deionized water (e.g., 20 mL total volume). The total dose should be 60 mg of [¹⁴C]-SDX chloride, which is the molar equivalent of 30 mg d-MPH HCl.
-
Administration: Administer the full dose to each subject orally.
Sample Collection
-
Blood (Whole Blood and Plasma):
-
Collect samples at pre-dose (0 hour) and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 7, 8, 10, 12, 14, 16, 24, 36, 48, 60, 72, 96, 120, 144, and 168 hours post-dose.
-
Process samples to separate plasma from whole blood.
-
-
Urine:
-
Collect samples at pre-dose (0 hour) and at intervals of 0-4, 4-8, 8-12, 12-24, 24-36, and 36-48 hours post-dose.
-
Continue collection in 24-hour intervals thereafter until 168 hours post-dose or until discharge criteria are met.
-
-
Feces:
-
Collect all fecal samples in 24-hour intervals post-dose until 168 hours or discharge criteria are met.
-
Sample Analysis
-
Total Radioactivity Measurement:
-
Determine the total radioactivity in all collected samples (whole blood, plasma, urine, and feces homogenates) using a validated liquid scintillation counter (LSC).
-
-
Metabolite Profiling and Identification:
-
Pool samples at appropriate time points.
-
Analyze plasma, urine, and fecal extracts using liquid chromatography with radioactivity detection (LC-RAD) to profile the radioactive components.
-
Identify the structure of metabolites using high-resolution mass spectrometry (LC-MS/MS) and by comparison with reference standards.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters for total radioactivity in whole blood and plasma, including Cmax, Tmax, and AUC.
-
-
Mass Balance Calculation:
-
Calculate the cumulative percentage of the administered radioactive dose recovered in urine and feces over the collection period.
-
Caption: Experimental workflow for a human ADME study of [¹⁴C]-SDX.
Data Presentation: Summary of ADME Results
The quantitative data from the human ADME study are summarized below for clarity and comparison.[2]
Table 1: Mass Balance of Total Radioactivity after a Single Oral Dose of 60 mg [¹⁴C]-Serdexmethylphenidate
| Excretion Route | Mean Recovery (% of Administered Dose) |
| Urine | 62.1% |
| Feces | 36.8% |
| Total | 98.9% |
Table 2: Recovery of Serdexmethylphenidate and its Metabolites in Excreta (% of Administered Dose)
| Compound | Urine Recovery | Feces Recovery | Total Recovery |
| Serdexmethylphenidate (SDX) | 0.43% | 10.80% | 11.23% |
| d-Methylphenidate (d-MPH) | 2.74% | 2.74% | 5.48% |
| Ritalinic Acid (RA) | 45.17% | 18.06% | 63.23% |
| 6-oxo-Ritalinic Acid | 4.08% | Not Detected | 4.08% |
| SDX-des-Ser | Not Detected | 1.33% | 1.33% |
| Total Identified | 52.42% | 32.93% | 85.35% |
Data derived from a study by Braeckman et al.[2] SDX-des-Ser: Serdexmethylphenidate without the serine moiety.
Metabolic Pathway
Serdexmethylphenidate is designed as a prodrug that is gradually converted to d-methylphenidate in the lower gastrointestinal tract.[6] Following its conversion, d-MPH undergoes extensive metabolism, primarily through de-esterification by carboxylesterase 1A1 in the liver to form d-α-phenyl-piperidine acetic acid (d-ritalinic acid), which is the most abundant and pharmacologically inactive metabolite.[7] A smaller fraction of d-MPH is oxidized to form other metabolites.[2]
Caption: Proposed metabolic pathway of serdexmethylphenidate.
References
- 1. Serdexmethylphenidate - Wikipedia [en.wikipedia.org]
- 2. How is Serdexmethylphenidate synthesised?_Chemicalbook [chemicalbook.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2012080834A1 - Low-temperature synthesis of methylphenidate hydrochloride - Google Patents [patents.google.com]
- 6. corium.com [corium.com]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Serdexmethylphenidate Impurity Profiling and Identification: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the impurity profiling and identification of serdexmethylphenidate (B610792).
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities associated with serdexmethylphenidate?
A1: Impurities in serdexmethylphenidate can be broadly categorized into three types:
-
Process-Related Impurities: These are substances that originate from the manufacturing process. They can include unreacted starting materials, intermediates, by-products, and reagents.[1][2][3] For instance, intermediates in the synthesis of serdexmethylphenidate may include compounds like nicotinoyl-Ser(tBu)-OtBu and d-MPH-N-CO2CH2—Cl.[2]
-
Degradation Impurities: These form due to the decomposition of the drug substance over time or under the influence of environmental factors such as light, heat, and humidity.[1][4] Forced degradation studies have shown that serdexmethylphenidate can degrade under acidic, basic, and oxidative conditions.[5][6][7][8]
-
Elemental Impurities: These are trace metals that may be introduced from catalysts or equipment used during synthesis.[1]
Q2: Which analytical techniques are most effective for serdexmethylphenidate impurity profiling?
A2: The most commonly employed and effective analytical techniques for impurity profiling of serdexmethylphenidate are hyphenated chromatographic methods.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV or photodiode array (PDA) detector is widely used for the separation and quantification of serdexmethylphenidate and its impurities.[6][9][10][11][12]
-
Ultra-Performance Liquid Chromatography (UPLC) offers faster analysis times and better resolution compared to conventional HPLC.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for the identification and structural elucidation of unknown impurities and degradation products.[5][7][8] It provides information on the mass-to-charge ratio (m/z) and fragmentation patterns of the impurities.[5][7][8]
-
Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are also used for the characterization of isolated impurities to confirm their chemical structures.[5][6]
Q3: What are the typical forced degradation conditions for serdexmethylphenidate?
A3: Forced degradation studies for serdexmethylphenidate are conducted as per the International Council for Harmonisation (ICH) guideline Q1A (R2).[5][7][8] Typical stress conditions include:
-
Acid Degradation: Treatment with hydrochloric acid (e.g., 0.1N, 1N, or 2N HCl) at elevated temperatures (e.g., 60°C).[6][9][14]
-
Base Degradation: Treatment with sodium hydroxide (B78521) (e.g., 0.1N, 1N, or 2N NaOH) at elevated temperatures (e.g., 60°C).[6][9][14]
-
Oxidative Degradation: Exposure to hydrogen peroxide (e.g., 20% H2O2) at elevated temperatures (e.g., 60°C).[9][14]
-
Thermal Degradation: Heating the drug substance at high temperatures (e.g., 105°C).[13][14]
-
Photolytic Degradation: Exposing the drug substance to UV light.[9]
-
Neutral Hydrolysis: Refluxing the drug in water at elevated temperatures (e.g., 60°C).[9]
Troubleshooting Guides
Issue 1: Poor chromatographic resolution between serdexmethylphenidate, dexmethylphenidate (B1218549), and their impurities.
-
Possible Cause: Suboptimal mobile phase composition, column type, or temperature.
-
Troubleshooting Steps:
-
Mobile Phase Optimization: Adjust the ratio of the organic and aqueous phases. For RP-HPLC, a common mobile phase is a mixture of a buffer (e.g., phosphate (B84403) buffer, trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol.[6][9][10] Varying the pH of the buffer can also significantly impact the retention and separation of ionizable compounds.
-
Column Selection: Ensure the use of a suitable column. C18 and C8 columns are commonly used for the analysis of serdexmethylphenidate.[5][9][10] The choice of column chemistry can influence selectivity.
-
Temperature Control: Maintain a consistent and optimized column temperature. A higher temperature can decrease viscosity and improve peak shape but may also affect selectivity.[9][11]
-
Flow Rate Adjustment: Optimizing the flow rate can improve separation efficiency. A lower flow rate generally leads to better resolution but longer run times.[9][10]
-
Issue 2: Appearance of unexpected peaks in the chromatogram during stability studies.
-
Possible Cause: Formation of new degradation products, interaction with excipients, or contamination.
-
Troubleshooting Steps:
-
Forced Degradation Comparison: Compare the chromatogram with those from forced degradation studies to see if the unknown peak corresponds to a known degradant.
-
LC-MS/MS Analysis: If the peak is unknown, employ LC-MS/MS to determine its mass-to-charge ratio and fragmentation pattern to propose a probable structure.[5][7][8]
-
Excipient Interaction Study: Analyze placebo formulations under the same stability conditions to rule out interference from excipients.
-
Blank Analysis: Run a blank (diluent) injection to check for contamination from the solvent or system.
-
Issue 3: Difficulty in identifying the structure of an unknown impurity.
-
Possible Cause: Insufficient amount of the impurity for characterization, or a complex structure.
-
Troubleshooting Steps:
-
Impurity Enrichment: If the impurity level is very low, it may be necessary to enrich the sample. This can be done by subjecting a larger amount of the drug substance to stress conditions to generate more of the impurity.[15]
-
Preparative Chromatography: Use preparative HPLC to isolate a sufficient quantity of the impurity for spectroscopic analysis (NMR, IR).[6]
-
High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to obtain a more accurate mass measurement, which can help in determining the elemental composition of the impurity.[15]
-
Synthetic Chemistry: Based on the proposed structure from spectroscopic data, synthesize the impurity to confirm its identity by comparing its chromatographic and spectroscopic properties with the isolated impurity.[16]
-
Quantitative Data Summary
Table 1: Reported RP-HPLC Method Parameters for Serdexmethylphenidate Analysis.
| Parameter | Method 1[9] | Method 2[6] | Method 3[10] | Method 4[11] |
| Column | Std Discovery C8 (150 x 4.6 mm, 5µ) | Waters X-bridge Shield RP18 (150x3.9x5 μm) | Waters X-terra C18 | Std Discovery C18 (150 x 4.6 mm, 3.5μm) |
| Mobile Phase | 0.01N KH2PO4:Acetonitrile (60:40) | 5 mM phosphate buffer (pH 5.5): acetonitrile (40:60, v/v) | Trifluoro acetic acid and acetonitrile (70:30 v/v) | 0.01N Na2HPO4: Acetonitrile (60:40) |
| Flow Rate | 1 ml/min | 1 mL/min | 1 mL | 0.9 ml/min |
| Wavelength | 260 nm | 220 nm | 265 nm | 228 nm |
| Retention Time (Serdexmethylphenidate) | 2.555 min | 7.75 ± 0.062 min | 2.71 min | 2.435 min |
| LOD (µg/ml) | 0.25 | 0.051 | - | 0.51 |
| LOQ (µg/ml) | 0.76 | 0.165 | - | 1.54 |
Table 2: Reported UPLC Method Parameters for Serdexmethylphenidate Analysis.
| Parameter | Method 1[13] |
| Column | Inertsil ODS 250 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.01N Na2HPO4 (60:40 v/v) |
| Flow Rate | 1.0 ml/min |
| Wavelength | 245 nm |
| Retention Time (Serdexmethylphenidate) | 1.476 min |
| LOD (µg/ml) | 0.17 |
| LOQ (µg/ml) | 0.53 |
Experimental Protocols
Protocol 1: Forced Degradation Study of Serdexmethylphenidate
This protocol outlines the general steps for conducting a forced degradation study on serdexmethylphenidate bulk drug or formulated product.
-
Preparation of Stock Solution: Prepare a stock solution of serdexmethylphenidate in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent).
-
Acid Degradation: To an aliquot of the stock solution, add an equal volume of 2N HCl. Keep the mixture at 60°C for 30 minutes.[9][14] Cool the solution and neutralize it with an appropriate amount of 2N NaOH. Dilute to the final concentration with the diluent.
-
Base Degradation: To an aliquot of the stock solution, add an equal volume of 2N NaOH. Keep the mixture at 60°C for 30 minutes.[9][14] Cool the solution and neutralize it with an appropriate amount of 2N HCl. Dilute to the final concentration with the diluent.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 20% H2O2. Keep the mixture at 60°C for 30 minutes.[9][14] Cool the solution and dilute to the final concentration with the diluent.
-
Thermal Degradation: Place the solid drug substance or formulation in a hot air oven at 105°C for 6 hours.[14] After cooling, dissolve the sample in the diluent to the final concentration.
-
Photolytic Degradation: Expose the drug substance or formulation to UV light (in a UV chamber) for 24 hours.[9] After exposure, dissolve the sample in the diluent to the final concentration.
-
Analysis: Inject the prepared samples into a validated stability-indicating HPLC or UPLC system to assess the extent of degradation and the formation of any degradation products.
Visualizations
References
- 1. veeprho.com [veeprho.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. How is Serdexmethylphenidate synthesised?_Chemicalbook [chemicalbook.com]
- 4. galaxypub.co [galaxypub.co]
- 5. researchgate.net [researchgate.net]
- 6. Chromatographic reversed HPLC and TLC-densitometry methods for simultaneous determination of serdexmethylphenidate and dexmethylphenidate in presence of their degradation products—with computational assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. actascientific.com [actascientific.com]
- 10. A Novel Stability Indicating RP-HPLC Method for Simultaneous Quantification of Serdexmethylphenidate and Dexmethylphenidate in Fixed Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. ijisrt.com [ijisrt.com]
- 13. ymerdigital.com [ymerdigital.com]
- 14. wjpsonline.com [wjpsonline.com]
- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
Serdexmethylphenidate Chloride Solution Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of serdexmethylphenidate (B610792) chloride in solution.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of serdexmethylphenidate chloride in aqueous solutions at different pH levels?
A1: Serdexmethylphenidate (SDX) demonstrates pH-dependent stability in aqueous solutions. At room temperature, it is stable for up to 24 hours in solutions with a pH ranging from 1 to 8, showing no significant degradation to dexmethylphenidate (B1218549) (d-MPH) or ritalinic acid.[1] However, in alkaline conditions, its stability decreases. At pH 9, minimal conversion to d-MPH is observed after 6 hours, while at pH 11, it rapidly converts to the inactive metabolite, ritalinic acid.[1]
Q2: My serdexmethylphenidate solution shows signs of degradation even under neutral pH. What could be the cause?
A2: While serdexmethylphenidate is generally stable at neutral pH, several factors could contribute to unexpected degradation:
-
Temperature: Elevated temperatures can accelerate hydrolysis. Ensure solutions are stored at recommended temperatures, typically refrigerated (2-8°C) or at controlled room temperature (20-25°C) unless otherwise specified.[2][3]
-
Light Exposure: Photodegradation can occur. It is recommended to protect serdexmethylphenidate solutions from light by using amber vials or storing them in the dark.[2][4]
-
Contaminants: The presence of certain metal ions or microbial contamination could potentially catalyze degradation. Using high-purity solvents and maintaining sterile conditions when necessary is crucial.
Q3: What are the primary degradation products of serdexmethylphenidate in solution?
A3: The primary degradation pathways for serdexmethylphenidate involve hydrolysis. Under basic conditions, the prodrug is converted to dexmethylphenidate (d-MPH) and ultimately to the pharmacologically inactive metabolite, ritalinic acid.[1][5][6] Forced degradation studies have also identified other minor degradation products under various stress conditions like acidic, oxidative, and photolytic exposure.[7][8]
Q4: How can I monitor the stability of my serdexmethylphenidate solution during an experiment?
A4: A stability-indicating analytical method is essential for monitoring the concentration of serdexmethylphenidate and detecting any degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly used and effective technique for this purpose.[4][9][10][11][12] Several validated RP-HPLC methods have been published for the simultaneous estimation of serdexmethylphenidate and dexmethylphenidate.[4][9][10][11][12]
Q5: Are there any known incompatibilities of serdexmethylphenidate with common excipients or solvents?
A5: this compound is freely soluble in water at acidic to neutral pH.[1] Its solubility is lower in non-polar organic solvents but increases in polar protic solvents like methanol (B129727) and ethanol.[1] While comprehensive public data on specific excipient incompatibilities is limited, it is crucial to avoid highly alkaline excipients that could raise the solution's pH and induce degradation. Compatibility studies are recommended when developing new formulations.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Rapid loss of serdexmethylphenidate potency in a buffered solution. | The pH of the buffer is in the alkaline range (pH > 8). | Verify the pH of the buffer. If alkaline, adjust to a neutral or slightly acidic pH (pH 4-7) for improved stability.[1] |
| Appearance of unexpected peaks in the chromatogram during stability analysis. | Degradation of serdexmethylphenidate due to stress factors. | Identify the stressor (e.g., heat, light, incompatible excipient). Mitigate the stress by storing the solution at a lower temperature, protecting it from light, or reformulating with compatible components.[4][9][13] |
| Precipitation observed in a serdexmethylphenidate solution. | Exceeding the solubility limit in the chosen solvent or a change in temperature affecting solubility. | Confirm the concentration is within the known solubility limits for the solvent system. If temperature-related, consider gentle warming or using a co-solvent system. For aqueous solutions, ensure the pH is in a range where serdexmethylphenidate is highly soluble (pH 1.2-6.8).[1] |
| Inconsistent analytical results for serdexmethylphenidate concentration. | Issues with the analytical method, such as improper mobile phase preparation, column degradation, or instrument malfunction. | Verify the system suitability of the HPLC system. Check the mobile phase composition and pH. Ensure the analytical column is performing correctly. Refer to a validated stability-indicating method for guidance.[4][9][10][11][12] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Serdexmethylphenidate and Dexmethylphenidate
This protocol provides a general framework for a stability-indicating RP-HPLC method, based on common parameters found in the literature.[4][9][11]
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a buffered aqueous phase (e.g., 0.01M potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. A common starting ratio is 60:40 (aqueous:organic).[9]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.[9]
-
Column Temperature: 30°C.[9]
-
Diluent: A mixture of acetonitrile (B52724) and water (50:50 v/v).[4]
-
Standard Preparation: Prepare a stock solution of serdexmethylphenidate and dexmethylphenidate reference standards in the diluent. Further dilute to a working concentration (e.g., 26.1 µg/mL for serdexmethylphenidate and 5.2 µg/mL for dexmethylphenidate).[13]
-
Sample Preparation: Dilute the sample solution with the diluent to fall within the linear range of the assay.
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject a blank (diluent) to ensure no interfering peaks.
-
Inject the standard solution multiple times to check for system suitability (e.g., tailing factor, theoretical plates, and reproducibility of retention times and peak areas).
-
Inject the sample solutions.
-
Quantify the amount of serdexmethylphenidate and any degradation products by comparing peak areas to those of the standards.
-
Visualizations
Logical Workflow for Troubleshooting Stability Issues
Caption: A flowchart outlining the logical steps to troubleshoot stability issues with serdexmethylphenidate solutions.
Simplified Degradation Pathway of Serdexmethylphenidate
Caption: A simplified diagram illustrating the primary degradation pathway of serdexmethylphenidate to dexmethylphenidate and then to ritalinic acid.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. drugs.com [drugs.com]
- 3. Stability of extemporaneously prepared preservative-free methylphenidate 5 mg/mL intravenous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tanzj.net [tanzj.net]
- 5. Serdexmethylphenidate | C25H29N3O8 | CID 134823895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. zevra.com [zevra.com]
- 7. researchgate.net [researchgate.net]
- 8. benthamscience.com [benthamscience.com]
- 9. actascientific.com [actascientific.com]
- 10. researchgate.net [researchgate.net]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. Chromatographic reversed HPLC and TLC-densitometry methods for simultaneous determination of serdexmethylphenidate and dexmethylphenidate in presence of their degradation products—with computational assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ymerdigital.com [ymerdigital.com]
method validation for serdexmethylphenidate analysis in complex mixtures
Welcome to the technical support center for the analytical method validation of serdexmethylphenidate (B610792) and its active metabolite, dexmethylphenidate (B1218549). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions for challenges encountered during the analysis of these compounds in complex mixtures, from pharmaceutical formulations to biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the typical analytical techniques used for the simultaneous analysis of serdexmethylphenidate and dexmethylphenidate?
A1: The most common methods are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often with UV detection, for pharmaceutical dosage forms, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for bioanalytical applications (e.g., plasma samples) due to its higher sensitivity and selectivity.[1][2][3]
Q2: What are the critical parameters to assess during method validation for these compounds?
A2: According to the International Council for Harmonisation (ICH) guideline Q2(R1), the core validation characteristics include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), Limit of Detection (LOD), Limit of Quantification (LOQ), and robustness.[4] For bioanalytical methods, matrix effects and extraction recovery are also critical.
Q3: How can I ensure the stability of serdexmethylphenidate, an ester prodrug, during sample collection and analysis in plasma?
A3: Ester prodrugs can be susceptible to enzymatic hydrolysis in biological matrices. To prevent degradation of serdexmethylphenidate to dexmethylphenidate ex vivo, it is crucial to add an esterase inhibitor to collection tubes and/or acidify the plasma sample immediately after collection (e.g., with formic acid) and store samples at low temperatures (e.g., -20°C or below).[5][6]
Q4: What is a "matrix effect" and how can it affect my analysis in biological fluids?
A4: A matrix effect is the alteration of analyte ionization (suppression or enhancement) in the mass spectrometer's ion source caused by co-eluting compounds from the sample matrix (e.g., phospholipids, salts in plasma).[7] This can lead to poor accuracy and reproducibility.[8] It is essential to assess and mitigate matrix effects, often by using a stable isotope-labeled internal standard and optimizing sample preparation to remove interfering components.[7][9]
Q5: What are typical acceptance criteria for validation parameters?
A5: While specific project requirements may vary, typical acceptance criteria based on regulatory guidelines are summarized in the table below.
Summary of Method Validation Parameters & Acceptance Criteria
| Parameter | Test | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples. | No significant interference at the retention times of the analytes. |
| Linearity | Analyze 5-6 calibration standards over the expected concentration range. | Correlation coefficient (R²) ≥ 0.999 for pharmaceutical assay.[1][10] |
| Accuracy | Analyze samples at 3 concentration levels (e.g., 50%, 100%, 150%). | Pharmaceutical Assay: % Recovery within 98.0% to 102.0%.[10][11] |
| Bioanalytical Assay: Mean accuracy within ±15% of nominal (±20% at LLOQ). | ||
| Precision | Repeatability (intra-day): ≥6 replicates at 100% concentration. | % Relative Standard Deviation (%RSD) ≤ 2%.[3] |
| Intermediate Precision (inter-day): Analyze on different days, with different analysts or equipment. | %RSD ≤ 2%. | |
| Bioanalytical Assay: %RSD ≤ 15% (≤ 20% at LLOQ).[2] | ||
| LOD & LOQ | Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope. | LOD: S/N ≥ 3:1; LOQ: S/N ≥ 10:1. |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, mobile phase composition ±2%, column temperature ±5°C). | System suitability parameters remain within acceptance criteria; %RSD of results should be low.[12] |
| Matrix Effect | (Bioanalytical) Compare analyte response in post-extraction spiked matrix vs. neat solution. | Matrix Factor should be close to 1; IS-normalized MF should be consistent across lots with %RSD ≤ 15%. |
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Steps & Solutions |
| Secondary Interactions | Serdexmethylphenidate and dexmethylphenidate are basic compounds. Free silanol (B1196071) groups on the silica-based C18 column can cause peak tailing. Solution: Lower the mobile phase pH (e.g., using 0.1% formic or orthophosphoric acid) to protonate the silanols and the analytes, minimizing secondary interactions.[10] |
| Column Overload | Injecting too high a concentration of the sample can saturate the column, leading to fronting or tailing. Solution: Dilute the sample or reduce the injection volume.[4][13] |
| Column Contamination or Void | Accumulation of matrix components (lipids, proteins) on the column frit or head can disrupt the flow path. A void can form from pressure shocks or pH instability.[14] Solution: Use a guard column and appropriate sample cleanup (e.g., SPE). Flush the column with a strong solvent. If a void is suspected, the column may need replacement.[15] |
| Sample Solvent Mismatch | Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. Solution: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.[14] |
Issue 2: Inconsistent or Drifting Retention Times
| Possible Cause | Troubleshooting Steps & Solutions |
| Inadequate Column Equilibration | Insufficient time for the column to stabilize with the mobile phase before injection. Solution: Ensure the column is equilibrated for at least 10-15 column volumes with the mobile phase until a stable baseline is achieved. |
| Mobile Phase Composition Change | Inaccurate mixing of mobile phase components, evaporation of the organic solvent, or degradation of buffer. Solution: Prepare fresh mobile phase daily. Use a bottle cap that limits evaporation. Ensure the pump's proportioning valves are functioning correctly. |
| Pump or Leak Issues | Fluctuations in pump pressure can indicate a leak, air bubbles, or faulty check valves, leading to inconsistent flow rates. Solution: Check for leaks in the system fittings. Purge the pump to remove air bubbles. If the pressure is still unstable, service the pump check valves. |
| Column Temperature Fluctuation | Changes in ambient temperature can affect retention time, especially if a column oven is not used. Solution: Use a thermostatically controlled column compartment and maintain a constant temperature (e.g., 30°C).[1] |
Issue 3: Low Recovery or High Variability in Bioanalysis
| Possible Cause | Troubleshooting Steps & Solutions |
| Inefficient Sample Extraction | The chosen sample preparation method (e.g., Solid-Phase Extraction - SPE, Liquid-Liquid Extraction - LLE) is not optimal for the analytes. Solution: Re-evaluate the extraction protocol. For SPE, test different sorbents, wash steps, and elution solvents. A published method for plasma uses Oasis HLB SPE plates.[2] |
| Analyte Instability | Degradation of serdexmethylphenidate in the biological matrix before or during processing. Solution: As mentioned in the FAQs, use esterase inhibitors and/or acidification and keep samples on ice or frozen until analysis.[5][6] |
| Significant Matrix Effects | Ion suppression or enhancement is impacting quantitation, leading to inaccurate and variable results. Solution: Optimize chromatography to separate analytes from suppression zones.[16] Improve sample cleanup to remove interfering phospholipids.[17] Use a stable isotope-labeled internal standard (e.g., SDX-d6) to compensate for variability.[2] |
Experimental Protocols & Visualizations
Protocol 1: RP-HPLC Method for Pharmaceutical Formulations
This protocol is a representative example for the simultaneous estimation of serdexmethylphenidate and dexmethylphenidate in tablets or capsules.[1][3][12]
-
Instrumentation: HPLC with UV/PDA Detector.
-
Column: C18 Column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and a buffer such as 0.01N Potassium Dihydrogen Phosphate or 0.1% Orthophosphoric Acid. A typical ratio is 55:45 or 60:40 (v/v).[12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Crush tablets or take the contents of capsules and weigh a powder equivalent to a known amount of the analytes.
-
Dissolve in a suitable diluent (often the mobile phase) in a volumetric flask.
-
Sonicate for 15-20 minutes to ensure complete dissolution.
-
Dilute to the final volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: LC-MS/MS Method for Plasma Samples
This protocol is based on a method for the pharmacokinetic analysis of serdexmethylphenidate and dexmethylphenidate in human plasma.[2]
-
Instrumentation: LC-MS/MS system (Triple Quadrupole).
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Pipette 100 µL of plasma into a 96-well plate.
-
Add the internal standard solution (e.g., SDX-d6 and d-MPH-d3).
-
Perform SPE using an Oasis HLB 96-well plate.
-
Wash the plate to remove interferences.
-
Elute the analytes with an appropriate organic solvent.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
LC Conditions:
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 1 mM Ammonium Trifluoroacetate in water.
-
Mobile Phase B: Acetonitrile/Formic Acid (1000:1).
-
Elution: Gradient elution.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
Monitored Transitions (MRM):
-
Serdexmethylphenidate (SDX): m/z 500.2 → 142.1
-
SDX-d6 (Internal Standard): m/z 506.2 → 266.1
-
Dexmethylphenidate (d-MPH): m/z 234.3 → 84.1
-
d-MPH-d3 (Internal Standard): m/z 237.3 → 84.1
-
-
Visual Workflow Diagrams
Caption: General workflow for analytical method development and validation.
Caption: Troubleshooting logic for inconsistent bioanalytical results.
References
- 1. ijisrt.com [ijisrt.com]
- 2. Dose Proportionality and Steady-State Pharmacokinetics of Serdexmethylphenidate/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpc.com [ijrpc.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. researchgate.net [researchgate.net]
- 6. [LC-MS/MS assay of methylphenidate: stability and pharmacokinetics in human] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. ymerdigital.com [ymerdigital.com]
- 12. tanzj.net [tanzj.net]
- 13. mastelf.com [mastelf.com]
- 14. bvchroma.com [bvchroma.com]
- 15. agilent.com [agilent.com]
- 16. benchchem.com [benchchem.com]
- 17. bioanalysis-zone.com [bioanalysis-zone.com]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Serdexmethylphenidate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of serdexmethylphenidate (B610792).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how can they affect the analysis of serdexmethylphenidate?
A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as serdexmethylphenidate, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1] In the bioanalysis of serdexmethylphenidate, endogenous components like phospholipids (B1166683), salts, and metabolites can interfere with the ionization process in the mass spectrometer's source, compromising the reliability of the results.[1]
Q2: I am observing significant ion suppression for serdexmethylphenidate. What are the initial troubleshooting steps?
A: Significant ion suppression is a common challenge in LC-MS/MS bioanalysis.[3] Here is a logical workflow to troubleshoot this issue:
Caption: Troubleshooting workflow for ion suppression.
Initial Steps:
-
Assess Sample Preparation: The most effective way to combat matrix effects is to improve sample cleanup.[4] If you are using a simple protein precipitation (PPT) method, consider switching to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components.[4]
-
Optimize Chromatography: Ensure that serdexmethylphenidate is chromatographically separated from the bulk of the matrix components.[1] Modifying the gradient, flow rate, or switching to a different column chemistry can improve separation.[5] Poor retention on reversed-phase columns can lead to co-elution with highly polar matrix components, causing significant suppression.[3]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for serdexmethylphenidate (e.g., serdexmethylphenidate-d6) is the best way to compensate for matrix effects, as it will behave nearly identically to the analyte during extraction and ionization.[6][7] If a SIL-IS is not available, a structural analog can be used, but its ability to track the analyte must be thoroughly validated.
Q3: Which sample preparation method is most effective for reducing matrix effects for serdexmethylphenidate in plasma?
A: The choice of sample preparation method depends on the required sensitivity and throughput. Here is a comparison of common techniques:
| Method | Principle | Pros | Cons | Recommendation for Serdexmethylphenidate |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Fast, simple, and inexpensive. | Non-selective, often results in significant matrix effects from phospholipids and other soluble components.[1] | Suitable for early-stage discovery or when high sensitivity is not required. Prone to matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Cleaner extracts than PPT, can remove many interfering substances.[4] | More labor-intensive, requires solvent optimization, potential for emulsion formation.[6] | A good option for improving cleanliness over PPT. The pH of the aqueous phase should be adjusted to ensure serdexmethylphenidate is in a neutral form for efficient extraction.[4] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Provides the cleanest extracts, significantly reduces matrix effects.[5][8] | More complex method development, higher cost per sample. | Highly recommended for validated bioanalytical methods. Published methods for serdexmethylphenidate successfully use SPE with Oasis HLB plates.[7] |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Serdexmethylphenidate from Human Plasma
This protocol is adapted from validated methods for serdexmethylphenidate and related compounds.[7][8]
Caption: Solid-Phase Extraction (SPE) workflow.
Methodology:
-
Sample Pre-treatment: To a 100 µL aliquot of human plasma, add the internal standard (e.g., serdexmethylphenidate-d6). Vortex briefly to mix.
-
SPE Plate Conditioning: Condition the wells of an Oasis HLB 96-well plate with 1 mL of methanol, followed by 1 mL of water. Do not allow the wells to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE plate. Apply a gentle vacuum or positive pressure to draw the sample through the sorbent.
-
Washing:
-
Wash the sorbent with 1 mL of 5% methanol in water to remove polar interferences.
-
(Optional) A second wash with a non-polar solvent like hexane can help remove phospholipids.
-
-
Elution: Elute serdexmethylphenidate and the internal standard from the sorbent using 1 mL of methanol or an appropriate mixture of acetonitrile and methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Q4: How can I quantitatively assess the extent of matrix effects in my assay?
A: The post-extraction spike method is a common approach to quantify absolute matrix effects.[6][9]
Protocol 2: Assessment of Absolute Matrix Effect
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the final mobile phase.
-
Set B (Post-Extraction Spike): Extract blank plasma (from at least 6 different sources) using your validated sample preparation method. Spike the analyte and internal standard into the final, clean extract.
-
Set C (Extracted Sample): Spike the analyte and internal standard into blank plasma before extraction and process as usual.
-
-
Analyze and Calculate:
-
Analyze all three sets by LC-MS/MS.
-
Matrix Factor (MF): Calculate the MF by comparing the peak area of the analyte in Set B to the peak area in Set A.
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery: Calculate the extraction recovery by comparing the peak area of the analyte in Set C to the peak area in Set B.
-
Recovery (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
-
Internal Standard Normalized Matrix Factor: The use of a SIL-IS should normalize the matrix factor.
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
The goal is for this value to be close to 1.0, with a coefficient of variation (%CV) of <15%.
-
-
Quantitative Data Summary (Example):
| Lot ID | Analyte Area (Set B) | Analyte Area (Set A) | Matrix Factor | IS-Normalized MF |
| Plasma 1 | 85,000 | 100,000 | 0.85 (Suppression) | 0.99 |
| Plasma 2 | 82,500 | 100,000 | 0.83 (Suppression) | 0.98 |
| Plasma 3 | 91,000 | 100,000 | 0.91 (Suppression) | 1.02 |
| Plasma 4 | 88,000 | 100,000 | 0.88 (Suppression) | 1.01 |
| Plasma 5 | 86,500 | 100,000 | 0.87 (Suppression) | 1.00 |
| Plasma 6 | 84,000 | 100,000 | 0.84 (Suppression) | 0.98 |
| Mean | 86,167 | 100,000 | 0.86 | 1.00 |
| %CV | 3.6% | - | 3.6% | 1.6% |
This table demonstrates that while there is an average of 14% ion suppression, the stable isotope-labeled internal standard effectively compensates for it, resulting in a consistent IS-Normalized Matrix Factor with low variability.
References
- 1. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 7. Dose Proportionality and Steady-State Pharmacokinetics of Serdexmethylphenidate/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. latamjpharm.org [latamjpharm.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving Oral Bioavailability of Serdexmethylphenidate Formulations
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working on serdexmethylphenidate (B610792) (SDX) formulations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is serdexmethylphenidate (SDX) and why is its oral bioavailability inherently low?
A1: Serdexmethylphenidate is a prodrug of d-methylphenidate (d-MPH), a central nervous system (CNS) stimulant used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD). SDX is designed to be pharmacologically inactive until it is metabolized to the active d-MPH. Its inherently low oral bioavailability (less than 3%) is a key feature of its design, intended to allow for gradual conversion to d-MPH in the lower gastrointestinal tract. This mechanism provides an extended therapeutic effect.
Q2: What is the primary mechanism of action for serdexmethylphenidate?
A2: As a prodrug, SDX itself is inactive. After oral administration, it is designed to be converted to d-MPH, which is a norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor. By blocking the reuptake of these neurotransmitters in the presynaptic neuron, d-MPH increases their concentration in the synaptic cleft, leading to enhanced neurotransmission. This modulation of dopaminergic and noradrenergic pathways is the primary mechanism for its therapeutic effects in ADHD.
Q3: What are the key formulation considerations for serdexmethylphenidate?
A3: Given that the low bioavailability of SDX is intentional for its extended-release profile, formulation efforts should focus on ensuring consistent and reproducible delivery to the lower gastrointestinal tract for predictable conversion to d-MPH. Key considerations include:
-
Targeted Release: Formulations should be designed to release SDX in the desired region of the gastrointestinal tract.
-
Excipient Compatibility: Selection of excipients that do not interfere with the stability or in vivo conversion of SDX to d-MPH.
-
Abuse Deterrence: The prodrug nature of SDX contributes to reduced abuse potential, and formulations can be designed to further enhance these properties.
Q4: Are there patents covering the formulation of serdexmethylphenidate?
A4: Yes, several patents cover compositions comprising serdexmethylphenidate conjugates and unconjugated d-methylphenidate. These patents generally describe oral formulations and methods of use for treating ADHD. For example, U.S. Patent No. 9,079,928 is a composition of matter patent for SDX. Other patents cover the combination of SDX and d-MPH in specific ratios to achieve a desired pharmacokinetic profile.[1][2]
Troubleshooting Guides
Issue 1: High Variability in d-MPH Plasma Concentrations in Preclinical Studies
Possible Causes:
-
Inconsistent release of SDX from the formulation.
-
Variability in gastrointestinal transit time in the animal model.
-
Inconsistent enzymatic conversion of SDX to d-MPH.
-
Issues with the analytical method for quantifying d-MPH.
Troubleshooting Steps:
-
Verify Formulation Performance: Conduct in vitro dissolution studies under various pH conditions to ensure consistent release of SDX from your formulation. Refer to the In Vitro Dissolution Testing for Poorly Soluble Drugs protocol below.
-
Standardize Animal Dosing and Handling: Ensure consistent fasting times and administration techniques for your in vivo studies. For rodent models, consider the impact of the fed and fasted state on gastrointestinal pH and transit time.
-
Evaluate In Vitro Permeability: Use a Caco-2 permeability assay to assess the transport of SDX across an intestinal cell monolayer. This can help identify potential issues with permeability and efflux. Refer to the Caco-2 Permeability Assay for CNS Drugs protocol below.
-
Validate Bioanalytical Method: Ensure your LC-MS/MS method for quantifying SDX and d-MPH in plasma is fully validated for accuracy, precision, and stability. Refer to the Bioanalytical Method for SDX and d-MPH in Plasma section for key parameters.
Issue 2: Poor Correlation Between In Vitro Dissolution and In Vivo Pharmacokinetics
Possible Causes:
-
In vitro dissolution conditions do not adequately mimic the in vivo environment.
-
The formulation is sensitive to gastrointestinal pH and enzymes not accounted for in the in vitro test.
-
The animal model's gastrointestinal physiology differs significantly from humans.
Troubleshooting Steps:
-
Refine Dissolution Media: Consider using biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids in the fed and fasted states.
-
Incorporate Enzymes: If enzymatic degradation in the upper GI tract is suspected, consider adding relevant enzymes (e.g., pepsin, pancreatin) to your dissolution media.
-
Select an Appropriate Animal Model: For ADHD drugs, rodent models are commonly used. However, be aware of species differences in drug metabolism and gastrointestinal physiology. Consider the use of animal models that have been validated for CNS drug studies.
Data Presentation
Table 1: Example Formulation Components for a Serdexmethylphenidate Extended-Release Capsule
| Component | Function | Example Concentration Range (% w/w) |
| Serdexmethylphenidate | Active Pharmaceutical Ingredient (Prodrug) | 20 - 40% |
| Dexmethylphenidate (B1218549) HCl | Active Pharmaceutical Ingredient (Immediate Release) | 5 - 15% |
| Microcrystalline Cellulose | Filler/Binder | 30 - 60% |
| Hypromellose | Release-Controlling Polymer | 5 - 20% |
| Magnesium Stearate | Lubricant | 0.5 - 2% |
| Talc | Glidant | 1 - 3% |
Table 2: Key Pharmacokinetic Parameters of Serdexmethylphenidate and d-Methylphenidate (from AZSTARYS®)
| Parameter | Serdexmethylphenidate | d-Methylphenidate |
| Tmax (hours) | ~2 | ~2 |
| Cmax (ng/mL) | Varies with dose | Varies with dose |
| AUC (ng*h/mL) | Varies with dose | Varies with dose |
| Half-life (hours) | ~5.7 | ~11.7 |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for Poorly Soluble Drugs (adapted for SDX Formulations)
Objective: To assess the release of serdexmethylphenidate from an oral formulation under simulated gastrointestinal conditions.
Apparatus: USP Apparatus 2 (Paddle)
Media:
-
Acidic Stage: 0.1 N HCl (pH 1.2) for 2 hours.
-
Buffer Stage: pH 6.8 phosphate (B84403) buffer.
Procedure:
-
Prepare the dissolution media and bring to 37 ± 0.5 °C.
-
Place one dosage form into each dissolution vessel containing 900 mL of 0.1 N HCl.
-
Begin rotation of the paddles at 50 RPM.
-
At 2 hours, withdraw a sample for analysis.
-
Add a concentrated buffer solution to the vessels to adjust the pH to 6.8.
-
Continue the dissolution and withdraw samples at predetermined time points (e.g., 4, 6, 8, 12, 24 hours).
-
Analyze the samples for SDX concentration using a validated HPLC method.
Protocol 2: Caco-2 Permeability Assay for CNS Drugs (adapted for SDX)
Objective: To evaluate the intestinal permeability of serdexmethylphenidate and assess its potential for active transport.
Cell Line: Caco-2 cells cultured on permeable supports for 21 days to form a differentiated monolayer.
Procedure:
-
Seed Caco-2 cells onto permeable supports in a multi-well plate and culture for 21 days.
-
Confirm monolayer integrity by measuring transepithelial electrical resistance (TEER).
-
Prepare a solution of SDX in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
For apical-to-basolateral (A-B) permeability, add the SDX solution to the apical side and fresh buffer to the basolateral side.
-
For basolateral-to-apical (B-A) permeability, add the SDX solution to the basolateral side and fresh buffer to the apical side.
-
Incubate at 37 °C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment and analyze for SDX concentration by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)).
Protocol 3: In Vivo Pharmacokinetic Study in Rats (adapted for SDX Formulations)
Objective: To determine the pharmacokinetic profile of serdexmethylphenidate and d-methylphenidate after oral administration of a novel formulation in rats.
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
Procedure:
-
Fast the rats overnight prior to dosing.
-
Administer the SDX formulation orally via gavage.
-
Collect blood samples (e.g., via tail vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples for SDX and d-MPH concentrations using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Bioanalytical Method for SDX and d-MPH in Plasma
A sensitive and specific LC-MS/MS method is required for the simultaneous quantification of serdexmethylphenidate and dexmethylphenidate in plasma. Key aspects of method development and validation include:
-
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from plasma matrix components.
-
Chromatography: Reversed-phase chromatography with a C18 column and a mobile phase gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate).
-
Mass Spectrometry: Detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Validation: The method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.
Visualizations
References
strategies for minimizing degradation of serdexmethylphenidate during analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of serdexmethylphenidate (B610792) during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of serdexmethylphenidate during analysis?
A1: Serdexmethylphenidate is susceptible to degradation under several conditions, which can impact the accuracy and precision of analytical results. The primary factors include exposure to acidic and basic conditions, oxidation, high temperatures, and photolytic stress.[1][2][3][4][5] Forced degradation studies have shown that serdexmethylphenidate can degrade in the presence of strong acids (e.g., 2N HCl), strong bases (e.g., 2N NaOH), and oxidizing agents (e.g., 20% H₂O₂), particularly at elevated temperatures (e.g., 60°C).[1][3] It is also sensitive to dry heat and UV light exposure over extended periods.[1]
Q2: I am observing unexpected peaks in my chromatogram when analyzing serdexmethylphenidate. What could be the cause?
A2: Unexpected peaks in your chromatogram are likely due to the presence of degradation products. This can occur if the sample was not handled or stored properly, or if the analytical conditions are promoting degradation. To troubleshoot, consider the following:
-
Review Sample Handling: Ensure that samples are protected from light and stored at appropriate temperatures.
-
Check Mobile Phase pH: The pH of your mobile phase can significantly impact the stability of serdexmethylphenidate. A slightly acidic to neutral pH is generally recommended. For instance, a mobile phase containing a phosphate (B84403) buffer with a pH of 5.5 has been used successfully.[4]
-
Control Temperature: Maintain a consistent and controlled column temperature, for example, at 30°C, to prevent thermal degradation during the analysis.[1]
-
Investigate Contamination: Ensure all glassware, solvents, and reagents are clean and free of contaminants that could induce degradation.
Q3: How can I prevent the degradation of serdexmethylphenidate in my stock solutions and samples?
A3: To maintain the integrity of your stock solutions and samples, adhere to the following best practices:
-
Solvent Selection: Prepare stock solutions in a suitable diluent, such as a 50:50 mixture of acetonitrile (B52724) and water.[1][2]
-
Storage Conditions: Store stock solutions and prepared samples in a refrigerator (2-8°C) and protect them from light by using amber vials or by wrapping the vials in aluminum foil.
-
Fresh Preparation: Whenever possible, prepare samples fresh before analysis to minimize the potential for degradation over time.
-
Avoid Extreme pH: Do not use highly acidic or basic solutions for sample preparation unless it is for a specific forced degradation study.
Q4: What are the common degradation products of serdexmethylphenidate I should be aware of?
A4: Forced degradation studies have identified several degradation products of serdexmethylphenidate. Under various stress conditions, a total of seven degradation products have been detected, with four originating from serdexmethylphenidate and three from its active metabolite, dexmethylphenidate (B1218549).[5][6] The identification of these products is often achieved using LC-MS/MS, which helps in elucidating their probable structures and fragmentation patterns.[5][6][7]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Resolution
-
Symptom: Tailing or fronting peaks, or co-elution of serdexmethylphenidate with dexmethylphenidate or its degradants.
-
Possible Causes:
-
Inappropriate mobile phase composition or pH.
-
Degradation of the analytical column.
-
Column temperature fluctuations.
-
-
Troubleshooting Steps:
-
Optimize Mobile Phase: A common mobile phase composition is a mixture of a buffer (e.g., 0.01N KH₂PO₄ or 0.01N Na₂HPO₄) and acetonitrile in a ratio of around 60:40.[1][8] Adjusting the pH to a range of 3.4 to 5.5 can improve peak shape.[4][8]
-
Verify Column Performance: Use a standard to check the column's efficiency, theoretical plates, and tailing factor. If performance is poor, consider washing or replacing the column. A C8 or C18 column is commonly used.[1][2]
-
Ensure Temperature Stability: Use a column oven to maintain a constant temperature, for example, at 30°C.[1]
-
Issue 2: Inconsistent Assay Results
-
Symptom: High variability in the quantification of serdexmethylphenidate across multiple injections of the same sample.
-
Possible Causes:
-
Ongoing degradation of the analyte in the autosampler.
-
Inconsistent sample preparation.
-
Instability of the HPLC system.
-
-
Troubleshooting Steps:
-
Autosampler Temperature: If available, cool the autosampler to minimize degradation of samples waiting for injection.
-
Standardize Sample Preparation: Ensure a consistent and reproducible procedure for sample preparation, including weighing, dissolving, and dilution steps. Sonication for a fixed time (e.g., 20 minutes) can aid in complete dissolution.[1]
-
System Suitability Tests: Perform system suitability tests before running the sample sequence to ensure the HPLC system is stable. Check for consistent retention times, peak areas, and tailing factors for a standard injection.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies on Serdexmethylphenidate
| Stress Condition | Reagent and Conditions | Observed Degradation | Reference |
| Acid Degradation | 2N HCl, refluxed at 60°C for 30 mins | Significant Degradation | [1][2] |
| Alkali Degradation | 2N NaOH, refluxed at 60°C for 30 mins | Significant Degradation | [1][2] |
| Oxidative Degradation | 20% H₂O₂, maintained at 60°C for 30 mins | Significant Degradation | [1][2] |
| Neutral Degradation | Refluxing in water at 60°C for 1 hour | Minimal Degradation | [1] |
| Thermal Degradation | Dry heat in an oven at 105°C for 1-6 hours | Degradation Observed | [1][3] |
| Photolytic Degradation | Exposure to UV light for 24 hours | Degradation Observed | [1] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Serdexmethylphenidate and Dexmethylphenidate
This protocol is based on a validated method for the simultaneous estimation of serdexmethylphenidate and dexmethylphenidate.[1]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Discovery C8 column (150 x 4.6 mm, 5µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: 0.01N Potassium dihydrogen orthophosphate buffer and Acetonitrile (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
-
Reagent Preparation:
-
Diluent: Acetonitrile and Water (50:50 v/v).
-
Standard Stock Solution: Accurately weigh and transfer 26.1 mg of Serdexmethylphenidate and 5.2 mg of Dexmethylphenidate into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 20 minutes. Make up the volume with the diluent.
-
Sample Preparation (from capsules): Weigh the contents of 20 capsules and take an amount equivalent to one dose. Transfer to a 100 mL volumetric flask, add 5 mL of acetonitrile, and sonicate for 20 minutes. Make up the volume with the diluent and filter through a 0.45 µm membrane filter.
-
Visualizations
Caption: Experimental workflow for the RP-HPLC analysis of serdexmethylphenidate.
Caption: Factors leading to the degradation of serdexmethylphenidate.
References
- 1. actascientific.com [actascientific.com]
- 2. tanzj.net [tanzj.net]
- 3. wjpsonline.com [wjpsonline.com]
- 4. Chromatographic reversed HPLC and TLC-densitometry methods for simultaneous determination of serdexmethylphenidate and dexmethylphenidate in presence of their degradation products—with computational assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamscience.com [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. ijisrt.com [ijisrt.com]
Technical Support Center: Optimizing Dissolution Methods for Serdexmethylphenidate Controlled-Release Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing dissolution methods for serdexmethylphenidate (B610792) controlled-release products.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the development and execution of dissolution methods for serdexmethylphenidate formulations.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Dissolution or Failure to Meet Specification | Inappropriate Dissolution Medium: The pH of the medium may not be optimal for the formulation. Although serdexmethylphenidate is stable at acidic pH, the formulation's excipients might require specific pH conditions for proper disintegration and drug release.[1] | Medium Selection: For serdexmethylphenidate and dexmethylphenidate (B1218549), which are highly soluble, a simple medium like 0.1N HCl is often sufficient. The FDA-approved method for a combination product uses 500 mL of 0.1N HCl.[2] If issues persist, evaluate dissolution in buffers at different physiological pH values (e.g., pH 4.5 and 6.8) to fully characterize the release profile, as recommended for modified-release products.[3] |
| Inadequate Agitation: The paddle or basket speed may be too low to ensure proper mixing and prevent coning (mound of undissolved powder at the bottom of the vessel). | Optimize Agitation: The approved method for a serdexmethylphenidate combination product utilizes USP Apparatus 2 (paddles) at 50 rpm.[2] If coning is observed, a slight increase in agitation speed (e.g., to 75 rpm) can be investigated. For capsule formulations, USP Apparatus 1 (baskets) at 100 rpm can also be evaluated.[3] | |
| Gelatin Cross-linking (for capsule formulations): The gelatin capsule shell may have undergone cross-linking, which can delay or prevent its rupture and the release of the drug product. This can be induced by storage conditions or interaction with certain excipients. | Enzyme Use: If cross-linking is suspected, the use of enzymes in the dissolution medium may be necessary. Pepsin can be added when testing in acidic medium (pH 1.2), and pancreatin (B1164899) can be used in media with a pH of 7.2 or higher.[4] | |
| High Variability in Dissolution Results (High %RSD) | Inconsistent Capsule Opening/Rupture: For capsule formulations, variability in the time it takes for the capsule shell to open can lead to inconsistent release profiles. | Use of Sinkers: Employing appropriate sinkers can help to keep the capsule submerged and in a consistent position within the dissolution vessel, promoting more uniform wetting and rupture. |
| Improper Deaeration of Dissolution Medium: Dissolved gases in the medium can form bubbles on the surface of the dosage form or in the basket mesh, which can interfere with the dissolution process. | Deaeration Technique: Ensure the dissolution medium is properly deaerated before use, for example, by heating, filtering, and drawing a vacuum, or by sparging with helium. | |
| Vibrations: External vibrations from other laboratory equipment can introduce variability into the dissolution results. | Equipment Placement: Isolate the dissolution bath from sources of vibration. Ensure the bath is level and on a sturdy, dedicated bench. | |
| Unexpectedly Fast Dissolution (Dose Dumping) | Formulation Integrity Issues: The controlled-release mechanism of the formulation may be compromised. | Investigate Formulation and Manufacturing: Review the manufacturing process for any deviations. For multiparticulate systems, check the integrity of the coated beads. |
| Alcohol-Induced Dose Dumping: The presence of alcohol in the dissolution medium can sometimes cause a rapid release of the drug from a controlled-release formulation. | Alcohol Dose-Dumping Study: Conduct dissolution studies in media containing various concentrations of alcohol (e.g., 5%, 20%, and 40%) to assess the risk of dose dumping.[2] For the approved serdexmethylphenidate/dexmethylphenidate product, no significant alcohol-induced dose dumping was observed.[2] | |
| Drifting or Inconsistent Analytical Results (HPLC) | pH-Dependent Stability of Analyte: While serdexmethylphenidate is stable in acidic conditions, methylphenidate can undergo hydrolysis at higher pH values.[1][5][6] | Sample Handling: Ensure that dissolution samples are analyzed promptly or are stabilized by adjusting the pH if they are to be stored before analysis. |
| Inappropriate HPLC Method: The analytical method may not be robust enough to handle the dissolution sample matrix. | Method Validation: Utilize a validated stability-indicating HPLC method for the simultaneous determination of serdexmethylphenidate and dexmethylphenidate. Several robust RP-HPLC methods have been published.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dissolution method for a serdexmethylphenidate controlled-release capsule?
A1: A good starting point is the FDA-approved method for Azstarys® (a serdexmethylphenidate and dexmethylphenidate combination product), which is:
-
Apparatus: USP Apparatus 2 (Paddles)
-
Speed: 50 rpm
-
Medium: 500 mL of 0.1N Hydrochloric Acid (HCl)
-
Temperature: 37 ± 0.5 °C
Given that both serdexmethylphenidate and dexmethylphenidate are highly soluble, this method is a reasonable starting point.[2]
Q2: Why is testing in multiple pH media important for a controlled-release product?
A2: Testing in different pH media (e.g., pH 1.2, 4.5, and 6.8) mimics the transit of the dosage form through the gastrointestinal tract and provides a more complete understanding of the drug release profile.[3] This is particularly important for controlled-release formulations to ensure consistent release and to develop a potential in vitro-in vivo correlation (IVIVC). For serdexmethylphenidate, which is a prodrug converted to dexmethylphenidate in the lower intestine, understanding the release characteristics across a range of pH values is crucial.[1]
Q3: How does the prodrug nature of serdexmethylphenidate affect dissolution method development?
A3: Serdexmethylphenidate is designed to be converted to dexmethylphenidate in the lower intestine.[1] In vitro studies have shown that serdexmethylphenidate is stable in the pH range of 1 to 8, with no significant conversion to dexmethylphenidate.[1] Therefore, during dissolution testing in typical media (pH 1.2-6.8), you will primarily be measuring the release of the intact serdexmethylphenidate prodrug from the dosage form. The analytical method used should be able to quantify both serdexmethylphenidate and any immediate-release dexmethylphenidate present in the formulation.
Q4: What are the acceptance criteria for dissolution of serdexmethylphenidate controlled-release products?
A4: The acceptance criteria are product-specific and are typically established based on the dissolution profiles of the batches used in pivotal clinical and bioequivalence studies. For the approved serdexmethylphenidate/dexmethylphenidate product, an acceptance criterion of Not Less Than (NLT) a certain percentage (Q) at 30 minutes was deemed acceptable.[2] For extended-release products, multiple time points are usually specified to characterize the release profile.
Q5: What type of analytical method should be used for sample analysis?
A5: A validated stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended for the simultaneous quantification of serdexmethylphenidate and dexmethylphenidate. Several such methods have been developed and validated.[7]
Experimental Protocols
Recommended Dissolution Method for Serdexmethylphenidate/Dexmethylphenidate Controlled-Release Capsules
This protocol is based on the FDA-approved method for a marketed product.[2]
-
Apparatus: USP Apparatus 2 (Paddles)
-
Dissolution Medium: 0.1 N Hydrochloric Acid
-
Volume of Medium: 500 mL
-
Temperature: 37 ± 0.5 °C
-
Paddle Speed: 50 rpm
-
Sampling Times: 5, 10, 15, 30, 45, and 60 minutes (and potentially later time points to characterize the full release profile).
-
Procedure:
-
Place the specified volume of the dissolution medium in each vessel of the dissolution apparatus.
-
Equilibrate the medium to the specified temperature.
-
Place one capsule in each vessel. For capsules that float, use a suitable sinker.
-
Start the apparatus and withdraw samples at each specified time point.
-
Filter the samples immediately using a suitable filter (e.g., 0.45 µm PVDF).
-
Analyze the samples using a validated HPLC method.
-
RP-HPLC Analytical Method for Simultaneous Quantification
The following is a representative RP-HPLC method based on published literature.[7]
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient mode. A common mobile phase is a mixture of acetonitrile (B52724) and 0.01N orthophosphoric acid (55:45 v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 265 nm
-
Column Temperature: Ambient
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of serdexmethylphenidate and dexmethylphenidate reference standards in a suitable diluent (e.g., mobile phase) and then prepare working standards by serial dilution.
-
Sample Solution: The filtered dissolution samples can be directly injected or diluted with the mobile phase if necessary.
Visualizations
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Addressing Variability in In Vivo Conversion of Serdexmethylphenidate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with serdexmethylphen-idate (SDX). The information provided aims to address potential sources of variability in the in vivo conversion of SDX to its active metabolite, dexmethylphenidate (B1218549) (d-MPH), to ensure more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of serdexmethylphenidate (B610792) (SDX) conversion to dexmethylphenidate (d-MPH) in vivo?
A1: Serdexmethylphenidate is a prodrug of d-MPH.[1][2] Its conversion to the active d-MPH is designed to occur gradually, primarily in the lower gastrointestinal tract.[1][2][3] This delayed conversion contributes to the extended-release profile of d-MPH. While the specific enzymes responsible for this conversion have not yet been fully elucidated, the process is understood to be a key factor in the drug's pharmacokinetic profile.[1][2]
Q2: What are the known factors that can influence the variability of SDX to d-MPH conversion?
A2: Several factors can contribute to the variability in the in vivo conversion of SDX to d-MPH, including:
-
Gastrointestinal (GI) Environment: Variations in GI transit time and, most notably, pH can significantly impact the conversion process.[4][5][6]
-
Food Effects: The presence of food can alter the pharmacokinetics of SDX, generally leading to increased exposure to d-MPH.[7][8][9]
-
Genetic Factors: While the enzymes for SDX conversion are not fully known, genetic polymorphisms in enzymes responsible for the subsequent metabolism of d-MPH, such as Carboxylesterase 1 (CES1), can contribute to overall variability in d-MPH plasma concentrations.[10][11][12]
-
Drug-Drug Interactions: Co-administration of medications that alter GI pH or interact with d-MPH metabolizing enzymes can potentially affect the conversion and clearance of the active metabolite.[13][14][15]
Q3: How does food intake affect the conversion of SDX?
A3: Studies have shown that the administration of SDX with food can lead to a higher maximum concentration (Cmax) and overall exposure (AUC) of d-MPH compared to fasted conditions.[7] This suggests that the presence of food may enhance the absorption or conversion of SDX. For experimental consistency, it is crucial to standardize feeding conditions.
Q4: What is the role of gastrointestinal pH in SDX conversion?
A4: In vitro studies have demonstrated that SDX is stable in acidic to neutral pH environments (pH 1-8).[4][16] However, at a higher pH (e.g., pH 11), SDX is rapidly converted to the inactive metabolite, ritalinic acid, with minimal formation of d-MPH.[4][16] Therefore, variations in the pH of the lower gastrointestinal tract, where the primary conversion is thought to occur, could be a significant source of variability in the amount of active d-MPH produced.
Q5: Are there any known genetic polymorphisms that directly affect SDX conversion?
A5: Currently, the specific enzymes responsible for the conversion of SDX to d-MPH have not been identified, and therefore, no direct genetic polymorphisms have been linked to this specific conversion step.[1][2] However, it is well-established that the subsequent metabolism of d-MPH to its inactive metabolite, ritalinic acid, is primarily mediated by the enzyme Carboxylesterase 1 (CES1).[10][17] Genetic variations in the CES1 gene can lead to altered enzyme activity, affecting d-MPH clearance and contributing to inter-individual differences in plasma concentrations.[11][12][18]
Troubleshooting Guides
Issue 1: High Inter-Individual Variability in d-MPH Plasma Concentrations
| Potential Cause | Troubleshooting Steps |
| Inconsistent Food Intake | Standardize the feeding schedule and composition of meals for all subjects. For preclinical studies, ensure consistent access to food or implement a fasting period before drug administration. For clinical research, record and control for meal times and types. |
| Variations in Gastrointestinal pH | While direct control of GI pH is challenging, consider measuring fecal or intestinal pH if feasible in preclinical models. In clinical settings, be aware of conditions or concomitant medications that can alter GI pH (e.g., proton pump inhibitors, antacids) and document their use. |
| Genetic Differences in d-MPH Metabolism | If significant and unexplained variability persists, consider genotyping subjects for known polymorphisms in the CES1 gene, which is responsible for d-MPH metabolism. This can help to stratify the data and identify outliers. |
| Undocumented Co-medications | Ensure a thorough record of all concomitant medications is maintained. Review potential drug-drug interactions, particularly with drugs that can alter GI pH or are known to interact with methylphenidate. |
Issue 2: Unexpectedly Low or High d-MPH Exposure (AUC)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Conversion Environment | Review the experimental conditions. For in vitro experiments, ensure the pH of the medium is within the optimal range for conversion (avoiding highly alkaline conditions). For in vivo studies, consider the factors mentioned in Issue 1 that could lead to an unfavorable GI environment. |
| Incorrect Dosing or Formulation Issues | Verify the dose calculations and the stability of the SDX formulation. Ensure proper storage and handling of the compound to prevent degradation. |
| Rapid or Slow GI Transit Time | In preclinical models, factors influencing GI motility should be controlled. In clinical research, note any conditions or medications that could affect GI transit time. |
| Food Effect | As mentioned, food can increase d-MPH exposure. If aiming for lower exposure, administer SDX in a fasted state. For higher exposure, administration with food may be considered, but this should be done consistently across all subjects. |
Data Presentation
Table 1: Pharmacokinetic Parameters of d-MPH after Single Oral Dose of Serdexmethylphenidate (60 mg) Under Fasted and Fed Conditions
| Parameter | Fasted | Fed |
| Cmax (ng/mL) | Lower | Higher |
| AUC (ng*h/mL) | Lower | Higher |
Note: This table provides a qualitative summary based on available data indicating that administration with food generally results in higher Cmax and AUC of d-MPH.[7]
Experimental Protocols
A detailed experimental protocol for assessing the pharmacokinetics of serdexmethylphenidate would typically involve the following steps:
-
Subject Selection and Preparation:
-
Select healthy adult subjects.
-
Implement a standardized diet and fasting period (e.g., overnight fast of at least 10 hours) prior to drug administration.
-
-
Drug Administration:
-
Administer a single oral dose of serdexmethylphenidate chloride.
-
For studies investigating food effects, a standardized high-fat meal is often administered a short period before dosing.
-
-
Blood Sampling:
-
Collect blood samples at predefined time points (e.g., predose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 36, 48, and 60 hours post-dose).
-
Process blood samples to obtain plasma and store frozen until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of serdexmethylphenidate and dexmethylphenidate in plasma.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t1/2) using non-compartmental analysis.
-
-
Statistical Analysis:
-
Perform statistical comparisons of pharmacokinetic parameters between different dose groups or between fed and fasted conditions.
-
Mandatory Visualization
Caption: In vivo conversion pathway of serdexmethylphenidate and influencing factors.
Caption: Troubleshooting workflow for high variability in d-MPH concentrations.
References
- 1. Serdexmethylphenidate | C25H29N3O8 | CID 134823895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Serdexmethylphenidate - Wikipedia [en.wikipedia.org]
- 3. corium.com [corium.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. corium.com [corium.com]
- 8. Effects of food on the pharmacokinetics of methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Food Intake on the Pharmacokinetics of a Novel Methylphenidate Extended-Release Oral Suspension for Attention Deficit Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methylphenidate side effect profile is influenced by genetic variation in the attention-deficit/hyperactivity disorder-associated CES1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. drugs.com [drugs.com]
- 14. Azstarys (serdexmethylphenidate/dexmethylphenidate) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 15. txvendordrug.com [txvendordrug.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. ClinPGx [clinpgx.org]
- 18. Specific Genes Associated with Adverse Events of Methylphenidate Use in the Pediatric Population: A Systematic Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Serdexmethylphenidate and its Impurities - Analytical Reference Standards
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the use of analytical reference standards for serdexmethylphenidate (B610792) and its impurities.
Frequently Asked Questions (FAQs)
Q1: What is serdexmethylphenidate and why is it important to analyze its impurities?
A1: Serdexmethylphenidate is a prodrug of dexmethylphenidate (B1218549), a central nervous system (CNS) stimulant used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2] As a prodrug, serdexmethylphenidate is designed for a delayed onset and prolonged duration of action.[2] The analysis of impurities is crucial to ensure the safety, efficacy, and quality of the drug product. Regulatory bodies like the FDA require strict control of impurities in pharmaceutical products.
Q2: What are the potential impurities associated with serdexmethylphenidate?
A2: Impurities in serdexmethylphenidate can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).
-
Process-Related Impurities: These can include starting materials, intermediates, and by-products from the synthesis of serdexmethylphenidate. The synthesis involves dexmethylphenidate as a starting material.[3][4]
-
Degradation Products: Serdexmethylphenidate can degrade under various stress conditions such as acidic, basic, oxidative, and photolytic environments.[5][6][7] A forced degradation study identified seven degradation products, four of which were from serdexmethylphenidate.[5][6] Dexmethylphenidate itself is a primary metabolic and degradative product.[1] Other known metabolites and potential degradants include nicotinic acid (niacin) and nicotinoyl-L-serine.[8]
Q3: Where can I obtain analytical reference standards for serdexmethylphenidate and its impurities?
A3: Currently, specific, commercially available reference standards for all potential impurities of serdexmethylphenidate may be limited. For the active pharmaceutical ingredient (API) itself, it is advisable to source from reputable suppliers of pharmaceutical reference standards. For impurities, custom synthesis by specialized laboratories may be required if they are not commercially available. It is recommended to check the catalogs of major pharmacopeias (e.g., USP) and chemical suppliers that specialize in pharmaceutical reference materials.
Q4: How should I store and handle serdexmethylphenidate analytical reference standards?
A4: The product label for AZSTARYS® (a combination of serdexmethylphenidate and dexmethylphenidate) recommends storage at controlled room temperature (20°C to 25°C; 68°F to 77°F) and protection from moisture.[9] Therefore, it is prudent to store analytical reference standards under similar conditions, in tightly sealed containers. Serdexmethylphenidate chloride is a crystalline powder that is freely soluble in water and soluble in methanol.[9]
Troubleshooting Guide for Analytical Experiments
This guide addresses common issues encountered during the analysis of serdexmethylphenidate and its impurities, primarily focusing on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a common analytical technique for this compound.[7][10][11][12]
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Interaction of basic compounds with acidic silanols on the column. 3. Inappropriate mobile phase pH. 4. Column overload. | 1. Flush the column with a strong solvent or replace the column. 2. Use a base-deactivated column or add a competing base to the mobile phase. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 4. Reduce the injection volume or sample concentration. |
| Inconsistent Retention Times | 1. Inadequate column equilibration. 2. Fluctuations in mobile phase composition or flow rate. 3. Temperature variations. 4. Column aging. | 1. Ensure the column is fully equilibrated with the mobile phase before injection. 2. Degas the mobile phase and check the pump for leaks or bubbles.[13] 3. Use a column oven to maintain a consistent temperature. 4. Replace the column if performance has degraded. |
| Ghost Peaks | 1. Contamination in the mobile phase, injection solvent, or sample. 2. Carryover from previous injections. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash protocol in the autosampler. Inject a blank solvent to check for carryover. |
| Low Signal Intensity | 1. Incorrect wavelength detection. 2. Sample degradation. 3. Low sample concentration. | 1. Verify the detector wavelength is set to the absorbance maximum of the analytes (e.g., 228 nm, 236 nm, or 260 nm have been reported in various methods).[10][11][12] 2. Ensure proper storage and handling of samples. 3. Increase sample concentration if within the linear range of the method. |
| Baseline Noise or Drift | 1. Air bubbles in the detector or pump. 2. Contaminated mobile phase. 3. Detector lamp nearing the end of its life. | 1. Purge the pump and detector to remove air bubbles.[13] 2. Use freshly prepared, high-purity mobile phase. 3. Replace the detector lamp if necessary. |
Experimental Protocols
General RP-HPLC Method for Simultaneous Estimation of Serdexmethylphenidate and Dexmethylphenidate
The following is a summary of a typical RP-HPLC method reported in the literature for the analysis of serdexmethylphenidate and its active metabolite, dexmethylphenidate.[10][11][12] Researchers should validate any method according to ICH guidelines for their specific application.[10]
| Parameter | Condition |
| Column | C18 (e.g., 150 x 4.6 mm, 3.5 µm) or Phenyl (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., 0.01N Na₂HPO₄, 0.01N orthophosphoric acid, or hexane (B92381) sulphonic acid) and an organic solvent (e.g., acetonitrile). Ratios can vary, for example, 40:60 or 45:55 (aqueous:organic). |
| Flow Rate | Typically 0.9 to 1.0 mL/min. |
| Detection Wavelength | 228 nm, 236 nm, or 260 nm. |
| Column Temperature | Ambient or controlled at 30°C. |
| Injection Volume | 10 µL. |
Note: This is a generalized protocol. The specific conditions should be optimized for the particular instrument and analytical requirements.
Visualizations
Logical Workflow for Troubleshooting HPLC Peak Shape Issues
Caption: A decision tree for troubleshooting common HPLC peak shape problems.
Experimental Workflow for Impurity Profiling
Caption: A general workflow for the impurity profiling of serdexmethylphenidate.
References
- 1. Serdexmethylphenidate | C25H29N3O8 | CID 134823895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Serdexmethylphenidate - Wikipedia [en.wikipedia.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. How is Serdexmethylphenidate synthesised?_Chemicalbook [chemicalbook.com]
- 5. benthamscience.com [benthamscience.com]
- 6. researchgate.net [researchgate.net]
- 7. actascientific.com [actascientific.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. ijisrt.com [ijisrt.com]
- 11. ijrpc.com [ijrpc.com]
- 12. tanzj.net [tanzj.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Forced Degradation Studies of Serdexmethylphenidate Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on serdexmethylphenidate (B610792) chloride.
Frequently Asked Questions (FAQs)
Q1: What is the expected degradation behavior of serdexmethylphenidate under forced degradation conditions?
A1: Serdexmethylphenidate is susceptible to degradation under various stress conditions, including acidic, basic, and oxidative environments. It has been observed to be equally unstable in both acidic and alkaline hydrolysis.[1][2] Under harsher acidic and basic conditions (1N HCl and 1N NaOH), degradation can be significant, ranging from 21.5% to 24.9%.[1] In milder acidic and basic conditions (0.1N HCl and 0.1N NaOH), the degradation is considerably less, around 3.1% to 3.3%.[1] Degradation is also observed under oxidative, thermal, and photolytic stress.[3]
Q2: What are the major degradation products of serdexmethylphenidate?
A2: Forced degradation studies have identified several degradation products of serdexmethylphenidate. One of the primary degradants is dexmethylphenidate (B1218549), the active pharmaceutical ingredient to which serdexmethylphenidate is a prodrug.[4] Other identified degradation products include ritalinic acid and SDX-acid, both of which are pharmacologically inactive.[4] A comprehensive study using LC-MS/MS identified a total of seven degradation products, with four originating from serdexmethylphenidate.[5][6]
Q3: What analytical methods are suitable for monitoring the forced degradation of serdexmethylphenidate?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most common and effective analytical techniques for separating and quantifying serdexmethylphenidate and its degradation products.[1][7] These methods have been developed as stability-indicating assays, meaning they can resolve the parent drug from its degradants.[1] Common detectors used are Diode Array Detectors (DAD) or UV detectors, with detection wavelengths typically around 220 nm, 228 nm, 245 nm, or 265 nm.[1][2][8]
Troubleshooting Guides
Problem: Poor resolution between serdexmethylphenidate, dexmethylphenidate, and other degradation peaks in the chromatogram.
-
Possible Cause 1: Inappropriate mobile phase composition. The polarity and pH of the mobile phase are critical for achieving good separation.
-
Solution: Adjust the mobile phase composition. A common mobile phase consists of a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).[1][8] Varying the ratio of the buffer to the organic solvent can significantly impact resolution. For instance, a mobile phase of 5 mM phosphate buffer (pH 5.5) and acetonitrile (B52724) in a 40:60 (v/v) ratio has been shown to be effective.[1]
-
-
Possible Cause 2: Incorrect column selection. The choice of the stationary phase is crucial for the separation mechanism.
-
Possible Cause 3: Suboptimal flow rate. The flow rate of the mobile phase affects the time analytes spend in the column and thus their separation.
Problem: Unexpected peaks are observed in the chromatogram.
-
Possible Cause 1: Contamination. The unexpected peaks could be from contaminated solvents, reagents, or glassware.
-
Solution: Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned. Run a blank injection (mobile phase only) to check for systemic contamination.
-
-
Possible Cause 2: Further degradation of primary degradants. Under certain stress conditions, the initial degradation products might degrade further into secondary products.
-
Solution: Analyze samples at different time points during the stress study to monitor the formation and disappearance of peaks. This can help in understanding the degradation pathway.
-
Problem: The mass balance is not within the acceptable range (typically 95-105%).
-
Possible Cause 1: Co-elution of degradation products. Some degradation products may not be fully separated from the parent drug or from each other, leading to inaccurate quantification.
-
Solution: Re-optimize the chromatographic method to improve resolution. Employ a photodiode array (PDA) detector to check for peak purity.
-
-
Possible Cause 2: Some degradation products are not detected by the UV detector. If a degradant does not have a chromophore that absorbs at the selected wavelength, it will not be detected.
-
Solution: Use a universal detector like a mass spectrometer (MS) in conjunction with the UV detector to identify and quantify all degradation products.
-
-
Possible Cause 3: Precipitation of the drug or degradants. The drug or its degradation products may have precipitated out of the solution.
-
Solution: Visually inspect the sample solutions for any precipitates. If precipitation is suspected, try using a different solvent or adjusting the pH.
-
Experimental Protocols
Forced Degradation Study of Serdexmethylphenidate Chloride
This protocol outlines the general procedure for conducting a forced degradation study on this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable diluent (e.g., a mixture of water and acetonitrile). A typical concentration for the stock solution is 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1N HCl. Keep the mixture at room temperature for 24 hours or reflux at 60°C for 2 hours for accelerated degradation.[1] Neutralize the solution with an equivalent amount of 0.1N NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1N NaOH. Keep the mixture at room temperature for 24 hours or reflux at 60°C for 2 hours.[1] Neutralize the solution with an equivalent amount of 0.1N HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 20% hydrogen peroxide (H₂O₂). Keep the mixture at 60°C for 30 minutes.[3]
-
Thermal Degradation: Place the solid drug substance in a hot air oven at 105°C for 6 hours.[3] Dissolve the stressed sample in the diluent before analysis.
-
Photolytic Degradation: Expose the drug substance (solid or in solution) to UV light (e.g., in a photostability chamber) for a specified period.
3. Analytical Method (Example HPLC Method):
-
Column: Waters X-bridge Shield RP18 (150 x 3.9 mm, 5 µm particle size)[1]
-
Mobile Phase: 5 mM phosphate buffer (pH 5.5) : acetonitrile (40:60, v/v)[1]
-
Flow Rate: 1 mL/min[1]
-
Detection Wavelength: 220 nm[1]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
4. Analysis:
-
Inject the stressed samples into the HPLC system.
-
Identify and quantify the amount of serdexmethylphenidate remaining and the percentage of each degradation product formed.
-
Calculate the mass balance to ensure that all degradation products have been accounted for.
Quantitative Data Summary
Table 1: Summary of Forced Degradation of Serdexmethylphenidate
| Stress Condition | Reagent | Temperature | Time | % Degradation of Serdexmethylphenidate | Reference |
| Acidic Hydrolysis | 2N HCl | 60°C | 30 mins | 6.22 | [3] |
| Basic Hydrolysis | 2N NaOH | 60°C | 30 mins | 4.77 | [3] |
| Oxidative Degradation | 20% H₂O₂ | 60°C | 30 mins | 4.72 | [3] |
| Thermal Degradation | - | 105°C | 6 hours | 2.14 | [3] |
| Photolytic Degradation | - | - | - | 1.98 | [3] |
| Hydrolytic Degradation | Water | 60°C | - | 0.42 | [3] |
Visualizations
References
- 1. Chromatographic reversed HPLC and TLC-densitometry methods for simultaneous determination of serdexmethylphenidate and dexmethylphenidate in presence of their degradation products—with computational assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wjpsonline.com [wjpsonline.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamscience.com [benthamscience.com]
- 7. actascientific.com [actascientific.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. ijisrt.com [ijisrt.com]
Validation & Comparative
A Comparative Guide to the Bioavailability of Serdexmethylphenidate and Dexmethylphenidate XR
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of serdexmethylphenidate (B610792) (SDX), a prodrug of dexmethylphenidate (B1218549) (d-MPH), and extended-release dexmethylphenidate (d-MPH XR). The information presented is based on available pharmacokinetic data to assist researchers and professionals in understanding the distinct profiles of these two formulations.
Serdexmethylphenidate is a novel prodrug designed for conversion to d-MPH, the pharmacologically active enantiomer of methylphenidate. It is often combined with an immediate-release portion of d-MPH to provide a rapid onset and extended duration of effect for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2] Dexmethylphenidate XR is an extended-release formulation that utilizes a bimodal release mechanism to provide both immediate and delayed release of the active drug.
Comparative Pharmacokinetic Data
| Pharmacokinetic Parameter | Serdexmethylphenidate/Dexmethylphenidate (52.3 mg/10.4 mg) | Dexmethylphenidate XR (40 mg) |
| d-MPH Cmax (ng/mL) | 14.0 | 28.2 |
| d-MPH AUC (ng*h/mL) | 186 | 248 |
| d-MPH Tmax (hours) | ~2 | Not explicitly stated in the comparative study, but other studies show a bimodal profile. |
| d-MPH Half-life (hours) | ~5.7 (SDX component) | Not explicitly stated in the comparative study. |
Table 1: Comparative Pharmacokinetic Parameters of d-MPH.[3]
When administered as a single entity, serdexmethylphenidate exhibits low oral bioavailability, with less than 3% of the prodrug being measurable in circulation following oral administration.[2][3] The time to peak plasma concentration (Tmax) for d-MPH after administration of SDX alone is approximately 8 hours.[3]
Experimental Protocols
The data presented in this guide is derived from a single-dose, two-way crossover bioequivalence study. A summary of the typical experimental protocol for such a study is provided below.
Study Design: A randomized, open-label, single-dose, two-way crossover study with a washout period between treatments.
Participants: Healthy adult volunteers, typically between the ages of 18 and 55. Participants are usually required to be in good health as determined by medical history, physical examination, and clinical laboratory tests.
Drug Administration:
-
Treatment A: Single oral dose of serdexmethylphenidate/dexmethylphenidate (e.g., 52.3 mg/10.4 mg).
-
Treatment B: Single oral dose of dexmethylphenidate XR (e.g., 40 mg).
-
Doses are typically administered with a standardized volume of water after an overnight fast.
Pharmacokinetic Sampling:
-
Blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at various intervals up to 48 or 72 hours post-dose).
-
Plasma is separated from the blood samples and stored frozen until analysis.
Analytical Method:
-
Plasma concentrations of d-MPH and, if applicable, SDX are determined using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
The method is validated for linearity, accuracy, precision, and selectivity.
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, AUC (from time zero to the last measurable concentration and extrapolated to infinity), Tmax, and elimination half-life (t1/2) are calculated from the plasma concentration-time data using non-compartmental methods.
-
Statistical comparisons of the pharmacokinetic parameters between the two treatments are performed to assess bioequivalence.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow of a comparative bioavailability study.
Signaling Pathway and Mechanism of Action
Serdexmethylphenidate is a prodrug that is enzymatically converted to d-MPH in the gastrointestinal tract.[2] Dexmethylphenidate, the active moiety, is a central nervous system (CNS) stimulant that primarily acts by blocking the reuptake of dopamine (B1211576) and norepinephrine (B1679862) in the presynaptic neurons, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This enhanced dopaminergic and noradrenergic activity is believed to be the mechanism underlying its therapeutic effects in ADHD.
References
Comparative Guide to Bioanalytical Methods for Serdexmethylphenidate and Dexmethylphenidate in Human Plasma
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Validated LC-MS/MS Quantification Methods
This guide provides a detailed comparison of validated bioanalytical methods for the quantification of serdexmethylphenidate (B610792) (SDX), a novel prodrug of dexmethylphenidate (B1218549) (d-MPH), and its active metabolite, d-MPH, in human plasma. The information presented is crucial for pharmacokinetic studies, clinical trial monitoring, and drug development programs involving this therapeutic agent. Serdexmethylphenidate, in combination with dexmethylphenidate, is used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1]
Methodology Overview
The primary analytical technique for the sensitive and specific quantification of serdexmethylphenidate and dexmethylphenidate in biological matrices is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This guide focuses on a validated LC-MS/MS method for both the prodrug (SDX) and the active metabolite (d-MPH) as described in a pivotal pharmacokinetic study, alongside a comparative method for d-MPH.
Experimental Protocols and Workflows
Method 1: Simultaneous Quantification of Serdexmethylphenidate (SDX) and Dexmethylphenidate (d-MPH)
This method, detailed in a study by Faraone et al. (2020), allows for the concurrent analysis of both the prodrug and its active metabolite from a single plasma sample, which is highly efficient for pharmacokinetic profiling.[1]
Sample Preparation: Serdexmethylphenidate
Human plasma samples (100 µL) are prepared using solid-phase extraction (SPE).[1] An internal standard, serdexmethylphenidate-d6 (SDX-d6), is added prior to extraction to ensure accuracy.[1] The extraction is performed using an Oasis HLB 96-well plate, a common choice for its robust performance with a wide range of analytes.[1]
Sample Preparation: Dexmethylphenidate
For dexmethylphenidate, 50 µL of plasma is extracted via solid-phase extraction (SPE) using an Oasis HLB 96-well plate.[1] Racemic d,l-MPH-d3 is used as the internal standard.[1]
References
A Preclinical Efficacy Comparison of Serdexmethylphenidate and Lisdexamfetamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective preclinical comparison of the efficacy of serdexmethylphenidate (B610792) and lisdexamfetamine (B1249270), two long-acting prodrug formulations of psychostimulants used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). The comparison is based on available experimental data, with a focus on neurochemical and behavioral endpoints relevant to the therapeutic effects and side-effect profiles of these compounds.
Mechanism of Action
Both serdexmethylphenidate and lisdexamfetamine are pharmacologically inactive prodrugs that are converted to their active moieties in the body.
-
Serdexmethylphenidate is a prodrug of dexmethylphenidate (B1218549) (d-MPH). Following oral administration, it is believed to be primarily metabolized to dexmethylphenidate in the lower gastrointestinal tract. Dexmethylphenidate is a norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[1][2]
-
Lisdexamfetamine is a prodrug of d-amphetamine. It is hydrolyzed in the blood by red blood cells to yield d-amphetamine. d-Amphetamine is a releasing agent and reuptake inhibitor of dopamine and norepinephrine, which also results in elevated synaptic levels of these key neurotransmitters.
The distinct mechanisms of conversion and the differing primary actions of their active metabolites (reuptake inhibition for d-MPH versus release and reuptake inhibition for d-amphetamine) may contribute to differences in their pharmacokinetic and pharmacodynamic profiles.
Quantitative Data Presentation
Direct preclinical comparative efficacy studies between serdexmethylphenidate and lisdexamfetamine are limited. The following data is derived from a key study by Rowley et al. (2014) that compared lisdexamfetamine with methylphenidate (MPH), the racemic mixture containing dexmethylphenidate, the active metabolite of serdexmethylphenidate. This serves as a surrogate for comparing the active components' effects. The study utilized simultaneous dual-probe microdialysis in the prefrontal cortex (PFC) and striatum, along with locomotor activity measurements in freely-moving rats.[3][4][5]
Table 1: Neurochemical Effects of Lisdexamfetamine and Methylphenidate in Rats
| Drug & Dose (oral) | Brain Region | Neurotransmitter | Peak Increase (Mean % of Baseline) | Duration of Effect |
| Lisdexamfetamine | Prefrontal Cortex | Dopamine | ~250% | Sustained |
| (1.5 mg/kg d-amphetamine base) | Norepinephrine | ~400% | Sustained | |
| Striatum | Dopamine | ~300% | Sustained | |
| Methylphenidate | Prefrontal Cortex | Dopamine | ~200% | Less Sustained |
| (10 mg/kg base) | Norepinephrine | ~300% | Less Sustained | |
| Striatum | Dopamine | ~250% | Less Sustained |
Data extracted and synthesized from Rowley et al. (2014). The study demonstrated that lisdexamfetamine produced a larger and more sustained increase in extracellular dopamine and norepinephrine levels compared to methylphenidate at pharmacologically relevant doses.[3][4][5]
Table 2: Behavioral Effects of Lisdexamfetamine and Methylphenidate in Rats
| Drug & Dose (oral) | Behavioral Measure | Peak Effect | Correlation with Striatal Dopamine |
| Lisdexamfetamine | Locomotor Activity | Moderate increase | Linear |
| (1.5 mg/kg d-amphetamine base) | |||
| Methylphenidate | Locomotor Activity | Significant increase | Linear |
| (10 mg/kg base) |
Data synthesized from Rowley et al. (2014). The study found a linear correlation between striatal dopamine efflux and locomotor activity for both compounds. However, regression analysis suggested that lisdexamfetamine could elicit greater increases in extracellular dopamine with less associated locomotor activation compared to methylphenidate.[3][4][5]
Experimental Protocols
Dual-Probe Microdialysis and Locomotor Activity Measurement
The following is a summary of the experimental protocol used in the comparative study by Rowley et al. (2014).[3][4][5]
Animals: Male Sprague-Dawley rats were used. They were housed individually and maintained on a 12-hour light/dark cycle with food and water available ad libitum.
Surgery: Rats were anesthetized and surgically implanted with guide cannulae targeting the medial prefrontal cortex and the striatum for microdialysis probe insertion.
Microdialysis Procedure:
-
Following a recovery period, microdialysis probes were inserted into the guide cannulae.
-
The probes were perfused with artificial cerebrospinal fluid at a constant flow rate.
-
Dialysate samples were collected at regular intervals (e.g., every 20 minutes) before and after oral administration of the test compounds (lisdexamfetamine, methylphenidate, or vehicle).
-
The concentrations of dopamine, norepinephrine, and their metabolites in the dialysate were determined using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Locomotor Activity Measurement:
-
During the microdialysis experiment, rats were placed in activity monitoring chambers.
-
Locomotor activity was continuously recorded using an automated system that detects beam breaks.
-
Data was collected in time bins corresponding to the microdialysis sample collection intervals.
Data Analysis:
-
Neurotransmitter levels were expressed as a percentage of the baseline concentration.
-
Locomotor activity was quantified as the number of beam breaks per time interval.
-
Statistical analyses were performed to compare the effects of the different drug treatments to the vehicle control and to each other.
Visualizations
Caption: Mechanism of action for serdexmethylphenidate and lisdexamfetamine.
Caption: Preclinical experimental workflow for efficacy comparison.
Summary and Conclusion
Preclinical data suggests that both serdexmethylphenidate (via its active metabolite dexmethylphenidate) and lisdexamfetamine effectively increase dopamine and norepinephrine levels in brain regions associated with attention and executive function. The available comparative data, using methylphenidate as a proxy for the active metabolite of serdexmethylphenidate, indicates that lisdexamfetamine may produce a more robust and sustained elevation of these neurotransmitters. Furthermore, lisdexamfetamine appears to have a wider therapeutic window, potentially increasing dopamine to a greater extent without inducing a corresponding level of locomotor hyperactivity, a common preclinical measure of stimulant side effects.
It is important to note that this comparison is based on the active metabolites and not a direct head-to-head study of the prodrugs themselves. The different pharmacokinetic profiles of serdexmethylphenidate and lisdexamfetamine, including their rates of conversion to their active forms, will also play a crucial role in their overall clinical efficacy and tolerability. Further preclinical studies directly comparing the two prodrugs are warranted to provide a more complete understanding of their relative efficacy profiles.
References
- 1. Serdexmethylphenidate | C25H29N3O8 | CID 134823895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Differences in the neurochemical and behavioural profiles of lisdexamfetamine methylphenidate and modafinil revealed by simultaneous dual-probe microdialysis and locomotor activity measurements in freely-moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differences in the neurochemical and behavioural profiles of lisdexamfetamine methylphenidate and modafinil revealed by simultaneous dual-probe microdialysis and locomotor activity measurements in freely-moving rats | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Serdexmethylphenidate: A Head-to-Head Comparison with Other Methylphenidate Formulations
For Researchers, Scientists, and Drug Development Professionals
Pharmacokinetic Profile: A Smoother, Extended-Release
The primary advantage of serdexmethylphenidate (B610792) lies in its pharmacokinetic profile, which is designed to provide a gradual and sustained release of d-MPH over an extended period. This is in contrast to the more rapid peaks and troughs observed with immediate-release formulations.
The combination of serdexmethylphenidate and dexmethylphenidate (B1218549) in Azstarys® results in a rapid onset of action from the immediate-release d-MPH component, followed by a prolonged therapeutic effect from the conversion of SDX to d-MPH.[1] When administered orally, serdexmethylphenidate/dexmethylphenidate produces a d-MPH plasma concentration profile with a time to maximum concentration (Tmax) of approximately 2 hours and a mean terminal elimination half-life of 11.7 hours.[1] When administered alone, serdexmethylphenidate leads to a d-MPH Tmax of about 8 hours.[2]
Table 1: Pharmacokinetic Parameters of d-MPH after Administration of SDX/d-MPH (Azstarys®) and an Extended-Release d-MPH Capsule [3]
| Parameter | SDX/d-MPH 52.3 mg/10.4 mg (Azstarys®) | d-MPH Extended-Release (ER) Capsule 40 mg |
| Mean Cmax (ng/mL) | 14.0 | 28.2 |
| Mean AUC (hr*ng/mL) | 186 | 248 |
Data from a single-dose study in healthy volunteers under fasted conditions.
The pharmacokinetic profile of the SDX/d-MPH combination product is characterized by a rapid initial rise in d-MPH concentration, followed by a gradual decline, with dose-proportional maximum concentration (Cmax) and area under the curve (AUC).[4]
Mechanism of Action and Metabolism
Serdexmethylphenidate is a prodrug that is pharmacologically inactive until it is converted to d-MPH. This conversion is believed to occur primarily in the lower gastrointestinal tract, although the specific enzymes involved have not yet been fully elucidated.[2][5] Following its formation, d-MPH is metabolized in the liver mainly by the enzyme carboxylesterase 1A1 to its inactive metabolite, d-α-phenyl-piperidine acetic acid (d-ritalinic acid).[5]
Caption: Metabolic Pathway of Serdexmethylphenidate.
Reduced Abuse Potential: Experimental Evidence
A key advantage of the prodrug formulation of serdexmethylphenidate is its potential for reduced abuse. The gradual conversion to the active d-MPH in the lower gastrointestinal tract is thought to attenuate the rapid euphoric effects that are sought by recreational users. This hypothesis has been tested in human abuse potential (HAP) studies.
Three randomized, double-blind, placebo- and active-controlled crossover studies were conducted in recreational drug users to evaluate the abuse-related effects of oral, intranasal, and intravenous administration of SDX compared to d-MPH.[6]
Experimental Protocol for Human Abuse Potential Studies:
The general design of these studies involved a screening phase, a drug discrimination phase, and a treatment phase.
-
Screening Phase: Participants were assessed for eligibility based on their history of recreational drug use and ability to tolerate stimulants.
-
Drug Discrimination Phase: Participants were required to distinguish between a dose of d-MPH and a placebo to ensure they could perceive the effects of the active drug.
-
Treatment Phase: Eligible participants received single doses of SDX, d-MPH (active control), and placebo in a randomized order, with washout periods between each treatment. The primary endpoint was typically the "Drug Liking" score, measured on a visual analog scale (VAS).
Caption: Experimental Workflow for Human Abuse Potential Studies.
Data Presentation: Drug Liking Scores
The results of the HAP studies consistently demonstrated that serdexmethylphenidate has a lower abuse potential than d-MPH across oral, intranasal, and intravenous routes of administration.
Table 2: Maximum Drug Liking (Emax) Scores from Human Abuse Potential Studies [6]
| Route of Administration | Serdexmethylphenidate (SDX) | d-methylphenidate (d-MPH) | p-value |
| Oral | 62.8 (120 mg) / 63.8 (240 mg) | 81.5 (80 mg ER) | < .001 / = .006 |
| Intranasal | 71.0 (80 mg) | 93.2 (40 mg) | < .0001 |
| Intravenous | 56.6 (30 mg) | 84.3 (15 mg) | = .001 |
Drug Liking was assessed on a 0-100 point visual analog scale.
These findings indicate that the novel d-MPH prodrug, SDX, has a statistically significant lower abuse potential than d-MPH.[6]
Comparison with Other Stimulant Prodrugs
While a direct head-to-head comparison with another methylphenidate prodrug is not available, it is useful to consider serdexmethylphenidate in the context of other stimulant prodrugs, such as lisdexamfetamine (B1249270) (Vyvanse®), a prodrug of d-amphetamine. Both are designed to have a longer duration of action and potentially lower abuse liability than their immediate-release counterparts.[7][8][9] However, they belong to different stimulant classes (methylphenidate vs. amphetamine) and have distinct pharmacokinetic and pharmacodynamic profiles.
Conclusion
Serdexmethylphenidate represents a significant development in methylphenidate-based therapies for ADHD. Its unique prodrug design offers a distinct pharmacokinetic profile characterized by a gradual and sustained release of d-MPH, which may contribute to a smoother clinical effect and a lower potential for abuse compared to traditional dexmethylphenidate formulations. The data from human abuse potential studies provide robust evidence supporting its reduced abuse liability. For researchers and drug development professionals, serdexmethylphenidate serves as a compelling example of how prodrug technology can be leveraged to optimize the therapeutic properties of established active pharmaceutical ingredients.
References
- 1. Serdexmethylphenidate/dexmethylphenidate - Wikipedia [en.wikipedia.org]
- 2. Serdexmethylphenidate - Wikipedia [en.wikipedia.org]
- 3. DailyMed - AZSTARYS- serdexmethylphenidate and dexmethylphenidate capsule [dailymed.nlm.nih.gov]
- 4. Dose Proportionality and Steady-State Pharmacokinetics of Serdexmethylphenidate/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serdexmethylphenidate | C25H29N3O8 | CID 134823895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Oral, intranasal, and intravenous abuse potential of serdexmethylphenidate, a novel prodrug of d-methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. goodrx.com [goodrx.com]
- 8. medisearch.io [medisearch.io]
- 9. Azstarys vs. Vyvanse: Comparing CNS stimulants | SingleCare [singlecare.com]
In Vitro-In Vivo Correlation (IVIVC) for Serdexmethylphenidate Controlled-Release Formulations: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo performance of serdexmethylphenidate-containing formulations, specifically focusing on Azstarys®, and contrasts it with traditional extended-release methylphenidate formulations. Due to the proprietary nature of drug development data, a publicly available, formal Level A IVIVC for a specific serdexmethylphenidate (B610792) controlled-release product is not accessible. However, by examining the pharmacokinetic data and the underlying release mechanisms, we can construct a scientifically grounded comparison that is valuable for researchers in the field.
Serdexmethylphenidate (SDX) is a prodrug of dexmethylphenidate (B1218549) (d-MPH), the pharmacologically active enantiomer of methylphenidate. Its unique controlled-release profile is not achieved through traditional formulation techniques alone but through the in vivo conversion of the prodrug to the active moiety. This guide will delve into the available data for Azstarys, which combines immediate-release d-MPH with SDX, and compare its performance with an established extended-release d-MPH formulation, Focalin XR®, for which the principles of IVIVC are well-documented.
Data Presentation: A Comparative Look at Pharmacokinetics
The following tables summarize the key pharmacokinetic parameters for Azstarys and Focalin XR. This data is essential for understanding the in vivo behavior of these two distinct controlled-release strategies.
Table 1: Single-Dose Pharmacokinetic Parameters of d-Methylphenidate after Oral Administration of Azstarys and Focalin XR in Healthy Adults
| Parameter | Azstarys (52.3 mg SDX / 10.4 mg d-MPH) | Focalin XR (40 mg d-MPH) |
| Cmax (ng/mL) | 14.0 | 28.2 |
| Tmax (hr) | ~2.0 | Bimodal: ~2 and ~6.5 |
| AUCinf (ng·hr/mL) | 186 | 248 |
| t1/2 (hr) | ~5.7 (for SDX) | ~3.5-4.5 (for d-MPH) |
Note: Data is compiled from publicly available pharmacokinetic studies. Cmax and AUC values can vary between studies based on methodology and patient populations.
Experimental Protocols
Understanding the methodologies used to generate the data is critical for its interpretation. Below are detailed, representative protocols for the key experiments discussed.
In Vitro Dissolution Testing (Representative Protocol)
This protocol is based on the FDA-recommended methodology for modified-release dosage forms and is applicable for the in vitro characterization of formulations like Focalin XR. For Azstarys, being an immediate-release capsule containing a prodrug, the in vitro dissolution of the capsule itself is expected to be rapid, with the controlled release being a function of in vivo metabolism.
-
Apparatus: USP Apparatus 2 (Paddle Method).
-
Dissolution Medium: 900 mL of a buffered aqueous solution, typically at pH 1.2 (simulated gastric fluid) for the first 2 hours, followed by a change to pH 6.8 (simulated intestinal fluid).
-
Agitation Speed: 50 RPM.
-
Temperature: 37 ± 0.5 °C.
-
Sampling Times: 1, 2, 4, 6, 8, 10, and 12 hours.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the amount of dissolved d-methylphenidate at each time point.
In Vivo Pharmacokinetic Study (Representative Protocol)
This protocol outlines a typical clinical study design to assess the pharmacokinetic profile of a controlled-release oral formulation.
-
Study Design: A single-dose, open-label, randomized, crossover study in healthy adult volunteers.
-
Dosing: Subjects receive a single oral dose of the test formulation (e.g., Azstarys) and the reference formulation (e.g., Focalin XR) with a washout period of at least 7 days between doses.
-
Blood Sampling: Venous blood samples are collected at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 16, 24, 36, and 48 hours).
-
Sample Analysis: Plasma is separated from the blood samples, and the concentrations of the analyte (d-methylphenidate and, in the case of Azstarys, serdexmethylphenidate) are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2.
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.
Caption: General workflow for establishing a Level A In Vitro-In Vivo Correlation (IVIVC).
Caption: Controlled-release mechanism of serdexmethylphenidate (SDX) via in vivo prodrug conversion.
Concluding Remarks
The development of serdexmethylphenidate represents a novel approach to achieving controlled-release of d-methylphenidate. Unlike traditional extended-release formulations that rely on sophisticated polymer matrices or coatings to control drug dissolution, the controlled-release characteristic of serdexmethylphenidate is primarily governed by the rate and extent of its in vivo conversion to the active d-methylphenidate.
This fundamental difference in the release mechanism has significant implications for in vitro-in vivo correlations. For traditional formulations, a strong correlation between the in vitro dissolution rate and the in vivo absorption rate (a Level A IVIVC) is often achievable and is a valuable tool in drug development and quality control. For a prodrug like serdexmethylphenidate delivered in an immediate-release dosage form, the in vitro dissolution of the capsule is not the rate-limiting step for the appearance of the active drug in the systemic circulation. Instead, the enzymatic conversion in the gastrointestinal tract dictates the release profile.
Therefore, a traditional IVIVC approach is not directly applicable to the controlled-release aspect of serdexmethylphenidate. A more relevant correlation would be between the in vitro dissolution of the prodrug and its subsequent in vivo conversion and absorption, a concept that falls under the broader umbrella of in vitro-in vivo relationships (IVIVR).
For researchers and drug developers, this comparison highlights the importance of understanding the underlying drug delivery technology when considering IVIVC. While traditional IVIVC remains a cornerstone for many modified-release products, the emergence of novel technologies like prodrug-based controlled release necessitates a more nuanced approach to predicting in vivo performance from in vitro data. Future research in this area could focus on developing in vitro models that can simulate the enzymatic conversion of serdexmethylphenidate to better predict its in vivo behavior and establish a meaningful IVIVR.
A Comparative Guide to Analytical Methods for Serdexmethylphenidate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of published analytical methods for the quantification of serdexmethylphenidate (B610792) and its active metabolite, dexmethylphenidate (B1218549). While direct inter-laboratory cross-validation studies are not publicly available, this document serves as a comparative analysis of existing validated methods, offering insights into their performance, protocols, and suitability for quality control and research applications.
Introduction to Serdexmethylphenidate
Serdexmethylphenidate (SDX) is a prodrug of the central nervous system (CNS) stimulant dexmethylphenidate (d-MPH), the pharmacologically active d-threo-enantiomer of methylphenidate.[1][2] It is formulated in combination with d-MPH to provide an immediate and extended therapeutic effect for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) in patients aged six years and older.[1][2][3] The prodrug design allows for gradual conversion to d-MPH in the lower gastrointestinal tract, prolonging its duration of action.[1] Given this dual-component formulation and the prodrug-metabolite relationship, robust and reliable analytical methods are crucial for ensuring product quality, stability, and for conducting pharmacokinetic studies.
Prodrug Activation Pathway
Serdexmethylphenidate is designed to be pharmacologically inactive until it is metabolized into dexmethylphenidate. This conversion is a key aspect of its mechanism of action, providing extended release of the active therapeutic agent.
References
Comparative Analysis of Intranasal Abuse Potential: Serdexmethylphenidate vs. d-Methylphenidate
A comprehensive evaluation of the abuse potential of serdexmethylphenidate (B610792) (SDX), a novel prodrug of d-methylphenidate (d-MPH), reveals a significantly lower risk of abuse when administered intranasally compared to d-MPH. This finding is primarily supported by human abuse potential (HAP) studies, which demonstrate reduced "Drug Liking" scores and altered pharmacokinetic profiles for SDX, consistent with its design as a deterrent to abuse via non-oral routes.
Serdexmethylphenidate is pharmacologically inactive and is designed to be gradually converted to d-MPH in the lower gastrointestinal tract.[1] This mechanism is intended to slow the rate of d-MPH delivery to the bloodstream, thereby attenuating the rapid euphoric effects sought by recreational users, especially when using alternative routes of administration such as insufflation.[2]
Subjective Measures of Abuse Potential
Key indicators of abuse potential, such as subjective "Drug Liking," are significantly lower for intranasal SDX when compared to d-MPH. In a pivotal study involving recreational stimulant users, the maximum effect (Emax) for "Drug Liking," measured on a 100-point visual analog scale (VAS), was markedly reduced for SDX.
| Treatment (Intranasal) | Dose | Mean Drug Liking Emax (0-100 scale) | p-value (vs. d-MPH) |
| d-Methylphenidate HCl | 40 mg | 93.2 | - |
| Serdexmethylphenidate Cl | 80 mg | 71.0 | <0.0001 |
| Placebo | - | 51.1 | <0.0001 |
Data from Shram et al., 2022. The 80 mg dose of SDX is molar equivalent to 40 mg of d-MPH.[1][3][4]
Secondary subjective measures, including "Take Drug Again" and "Overall Drug Liking," were also found to be significantly lower for intranasal SDX compared to intranasal d-MPH, further supporting the reduced abuse potential of the prodrug.[5]
Pharmacokinetic Profile
The attenuated abuse potential of intranasal SDX is directly linked to its pharmacokinetic profile. Following intranasal administration, SDX results in a substantially blunted and delayed appearance of d-MPH in the bloodstream compared to the rapid absorption observed with intranasal d-MPH.
The plasma concentration-time curve for d-MPH after intranasal administration of 80 mg of SDX was significantly lower and flatter than that following a 40 mg dose of d-MPH.[6] The peak plasma concentration (Cmax) and overall exposure (AUC) to d-MPH from intranasal SDX were approximately 13% and 25%, respectively, of those observed with intranasal d-MPH.[6] This delayed and reduced exposure to the active compound is a key factor in the diminished subjective "liking" and abuse potential.[3][4]
| Pharmacokinetic Parameter | Intranasal d-MPH HCl (40 mg) | Intranasal SDX Cl (80 mg) |
| d-MPH Cmax | ~45.7 ng/mL | Markedly Lower (~13% of d-MPH) |
| d-MPH Tmax | ~2 hours | Delayed |
| d-MPH AUC | Substantially Higher | Markedly Lower (~25% of d-MPH) |
Data derived from Shram et al., 2022 and associated publications.[6]
Experimental Protocols
Study Design:
-
Participants: Recreational stimulant users experienced in intranasal administration.[7]
-
Treatments: Each participant received a single dose of 80 mg intranasal SDX, 40 mg intranasal d-MPH, and a placebo in a randomized order across three treatment periods.[3][4]
-
Assessments: Subjective measures, including "Drug Liking" VAS, were collected at predefined time points. Pharmacokinetic blood samples were also collected to determine the plasma concentrations of d-MPH.[3]
-
Primary Endpoint: The primary outcome was the maximum "Drug Liking" score (Emax) on a 100-point scale.[3][4]
Visualizations
Caption: Workflow of the Human Abuse Potential (HAP) Crossover Study.
References
- 1. Serdexmethylphenidate, a Prodrug of Dexmethylphenidate and Contained in Corium's ADHD Medication AZSTARYS® (serdexmethylphenidate and dexmethylphenidate), Has Low Relative Potential for Abuse [prnewswire.com]
- 2. Serdexmethylphenidate - Wikipedia [en.wikipedia.org]
- 3. Oral, intranasal, and intravenous abuse potential of serdexmethylphenidate, a novel prodrug of d-methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. downloads.regulations.gov [downloads.regulations.gov]
A Comparative Pharmacokinetic Profile: Serdexmethylphenidate versus Immediate-Release Methylphenidate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic (PK) profiles of serdexmethylphenidate (B610792) (SDX), a prodrug of dexmethylphenidate (B1218549) (d-MPH), and immediate-release methylphenidate (IR-MPH). The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the distinct absorption, distribution, metabolism, and excretion characteristics of these two compounds.
Serdexmethylphenidate is a chemically synthesized prodrug designed for a controlled and extended release of its active metabolite, dexmethylphenidate.[1] In contrast, immediate-release methylphenidate provides rapid delivery of the active drug. The combination product containing serdexmethylphenidate and dexmethylphenidate, known as Azstarys®, was approved by the U.S. Food and Drug Administration (FDA) in March 2021 for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1] This guide will focus on the distinct pharmacokinetic properties stemming from the prodrug design of serdexmethylphenidate compared to the conventional immediate-release formulation of methylphenidate.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for d-MPH derived from the administration of serdexmethylphenidate alone and from immediate-release d-MPH. This data facilitates a direct comparison of the absorption and exposure profiles.
| Pharmacokinetic Parameter | d-MPH from Serdexmethylphenidate (SDX) | d-MPH from Immediate-Release d-MPH |
| Tmax (Time to Maximum Concentration) | ~8 hours[1] | ~1 to 1.5 hours[2] |
| Cmax (Maximum Concentration) | 5.97 ± 2.04 ng/mL (from 52.3 mg SDX)[3] | Dose-dependent |
| AUC0–last (Area Under the Curve) | 107.0 ± 20.21 h*ng/mL (from 52.3 mg SDX)[3] | Dose-dependent |
| t1/2 (Half-life) | ~5.7 hours (for SDX prodrug)[1] | ~2.2 hours (for d-MPH)[4] |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical studies employing rigorous methodologies. Below are summaries of typical experimental protocols used to evaluate the pharmacokinetics of serdexmethylphenidate and immediate-release methylphenidate.
Study Design for Serdexmethylphenidate Pharmacokinetics
A common study design to assess the pharmacokinetics of serdexmethylphenidate is an open-label, randomized, crossover study in healthy adult volunteers.[5]
-
Participants: Healthy adult volunteers (typically aged 18-55 years) under fasted conditions.[5]
-
Dosing: Participants receive a single oral dose of serdexmethylphenidate. In studies evaluating the combination product, different dosage strengths are often administered with a washout period between each treatment arm.[5]
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration to measure the plasma concentrations of both the intact prodrug (serdexmethylphenidate) and the active metabolite (dexmethylphenidate).[5] Sampling schedules are designed to capture the full pharmacokinetic profile, including absorption, distribution, and elimination phases.[6]
-
Bioanalytical Method: Plasma concentrations of serdexmethylphenidate and dexmethylphenidate are typically quantified using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[7][8] These methods offer high sensitivity and specificity for the simultaneous determination of the parent drug and its metabolite.
Bioanalytical Method for Quantification in Plasma
The quantification of serdexmethylphenidate and dexmethylphenidate in plasma samples generally involves the following steps:
-
Sample Preparation: Protein precipitation is a common method for extracting the analytes from the plasma matrix.[7] An internal standard (e.g., a deuterated version of the analyte) is added to the plasma sample before precipitation to ensure accuracy and precision.[7]
-
Chromatographic Separation: The extracted samples are injected into a reverse-phase high-performance liquid chromatography (RP-HPLC) system.[7][9] A C18 column is often used to separate serdexmethylphenidate and dexmethylphenidate from endogenous plasma components.[9] The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.[8]
-
Mass Spectrometric Detection: The separated analytes are detected using a tandem mass spectrometer. This detector provides high selectivity and allows for accurate quantification of the drugs at low concentrations.[7] The method is validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and robustness.[7][8]
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the prodrug activation pathway of serdexmethylphenidate and a typical experimental workflow for a pharmacokinetic study.
Mechanism of Action: A Prodrug Approach
Serdexmethylphenidate itself is pharmacologically inactive.[10] Its therapeutic effect is solely dependent on its conversion to the active moiety, dexmethylphenidate.[11] This conversion is believed to occur primarily in the lower gastrointestinal tract, although the specific enzymes responsible have not yet been fully elucidated.[1]
Once converted, dexmethylphenidate acts as a central nervous system (CNS) stimulant by blocking the reuptake of norepinephrine and dopamine into the presynaptic neuron.[2] This inhibition leads to increased concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.[2]
The pharmacokinetic profile of d-MPH derived from serdexmethylphenidate is characterized by a delayed onset and a prolonged duration of action compared to immediate-release formulations.[1] This is a direct result of the gradual enzymatic conversion of the prodrug in the lower gastrointestinal tract. This controlled release mechanism aims to provide a smoother plasma concentration-time profile and a longer therapeutic effect from a single daily dose. In the combination product Azstarys®, an immediate-release component of d-MPH is included to provide a rapid onset of action, while the serdexmethylphenidate component offers an extended duration of effect.[10]
References
- 1. Serdexmethylphenidate - Wikipedia [en.wikipedia.org]
- 2. Dexmethylphenidate: Package Insert / Prescribing Info / MOA [drugs.com]
- 3. corium.com [corium.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. dovepress.com [dovepress.com]
- 7. ijisrt.com [ijisrt.com]
- 8. ijrpc.com [ijrpc.com]
- 9. European Network Adult ADHD – Dose Proportionality and Steady-State Pharmacokinetics of Serdexmethylphenidate/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder [eunetworkadultadhd.com]
- 10. Methylphenidate - Wikipedia [en.wikipedia.org]
- 11. Serdexmethylphenidate | C25H29N3O8 | CID 134823895 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Serdexmethylphenidate and Atomoxetine in Preclinical Animal Models
This guide provides an objective comparison of the preclinical effects of serdexmethylphenidate (B610792) and atomoxetine (B1665822), two prominent medications for Attention-Deficit/Hyperactivity Disorder (ADHD), based on available experimental data from animal models. The information is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of their distinct pharmacological profiles.
Introduction to the Compounds
Serdexmethylphenidate (SDX) is a novel, long-acting prodrug of dexmethylphenidate (B1218549) (d-MPH).[1][2] As a prodrug, SDX is pharmacologically inactive until it is metabolized in the lower gastrointestinal tract to its active form, d-MPH.[1] Dexmethylphenidate is the more pharmacologically active enantiomer of racemic methylphenidate, a widely used central nervous system (CNS) stimulant.[3]
Atomoxetine (ATX) is a non-stimulant medication and a selective norepinephrine (B1679862) reuptake inhibitor (SNRI).[4][5] It was the first non-stimulant drug approved for the treatment of ADHD and is classified as an unscheduled medication, indicating a low potential for abuse.[6]
Mechanism of Action: Distinct Neurotransmitter Modulation
The therapeutic effects of both compounds are rooted in their ability to modulate catecholaminergic neurotransmission, but their mechanisms and regional specificity within the brain differ significantly.
-
Serdexmethylphenidate: Once converted to d-MPH, its primary mechanism involves the inhibition of both the dopamine (B1211576) transporter (DAT) and the norepinephrine transporter (NET).[7][8] This blockade prevents the reuptake of dopamine (DA) and norepinephrine (NE) into presynaptic neurons, leading to increased extracellular concentrations of these neurotransmitters in various brain regions, including the prefrontal cortex, striatum, and nucleus accumbens.[9][10]
-
Atomoxetine: ATX is a potent and highly selective inhibitor of the presynaptic norepinephrine transporter (NET).[4][11] This action increases the concentration of NE in the synaptic cleft.[4] A key feature of its mechanism is the regional effect on dopamine. In the prefrontal cortex (PFC), where DAT expression is minimal, NET is also responsible for clearing dopamine from the synapse.[12] Therefore, by inhibiting NET, atomoxetine increases extracellular levels of both NE and DA specifically in the PFC, without significantly altering DA levels in reward-related areas like the nucleus accumbens or the striatum.[4][5][9]
Figure 1: Comparative Mechanism of Action.
Comparative Data from Animal Models
The following tables summarize quantitative data from various preclinical studies, highlighting the key differences in the neurochemical and behavioral effects of serdexmethylphenidate (via d-MPH) and atomoxetine.
Table 1: Comparative Pharmacological Profile
| Parameter | Serdexmethylphenidate (as d-MPH) | Atomoxetine |
| Drug Class | CNS Stimulant (Prodrug) | Non-stimulant, SNRI |
| Primary Targets | Dopamine Transporter (DAT), Norepinephrine Transporter (NET)[7][8] | Norepinephrine Transporter (NET)[4][11] |
| Abuse Potential | Present (Schedule II for d-MPH component)[1] | Low/None (Unscheduled)[6] |
| Bioavailability (Oral) | Prodrug design for extended release | Low in rodents (4-5%), moderate to high in dogs and monkeys (45-74%)[13] |
Table 2: Neurochemical Effects on Extracellular Monoamines (Microdialysis Studies)
| Brain Region | Serdexmethylphenidate (as d-MPH) | Atomoxetine |
| Prefrontal Cortex (PFC) | ↑ Dopamine, ↑ Norepinephrine[10] | ↑ Dopamine, ↑ Norepinephrine[9][14] |
| Nucleus Accumbens (NAc) | ↑ Dopamine[9] | No significant change in Dopamine[9] |
| Striatum | ↑ Dopamine | No significant change in Dopamine[9] |
| Serotonin (B10506) (5-HT) Levels | No significant direct effect | No significant change in 5-HT levels[9][15] |
Table 3: Effects on Locomotor Activity in Animal Models
| Animal Model | Serdexmethylphenidate (as d-MPH) | Atomoxetine |
| Normal Rodents | Dose-dependent increase in locomotor activity.[16][17] Repeated administration may cause sensitization.[18][19] | Generally no effect on or decrease in locomotor activity.[6][20] |
| SHR (ADHD Model) | Reduces hyperactivity.[16] | Reduces hyperactivity in a dose-dependent manner (e.g., 1 mg/kg/day).[14][21] |
| VPA-Exposed Rats (ASD Model) | Increased locomotor activity.[22] | Reversed hyperactivity, returning it to control levels.[22] |
Table 4: Abuse Potential Assessment in Animal Models
| Assay | Serdexmethylphenidate (as d-MPH) | Atomoxetine |
| Self-Administration | Serves as a reinforcer in monkeys, indicating abuse potential. | Does not serve as a reinforcer in monkey self-administration studies.[6][9] |
| Drug Discrimination | Profile consistent with other psychostimulants. | Profile similar to drugs without abuse potential.[6][9] |
| Rationale | Increased dopamine in the nucleus accumbens is strongly implicated in reward and reinforcement.[9] | Lack of dopamine elevation in the nucleus accumbens and striatum contributes to its low abuse potential.[4][9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of standard protocols used in the cited studies.
Microdialysis for Neurotransmitter Measurement
-
Animal Preparation: Rodents (rats or mice) are anesthetized and stereotaxically implanted with a guide cannula targeting a specific brain region (e.g., prefrontal cortex, nucleus accumbens).
-
Recovery: Animals are allowed to recover from surgery for several days.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate.
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: The test compound (serdexmethylphenidate, atomoxetine, or vehicle) is administered (e.g., intraperitoneally, orally).
-
Sample Collection & Analysis: Dialysate collection continues post-administration. The concentrations of dopamine, norepinephrine, and serotonin in the samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
Open-Field Test for Locomotor Activity
-
Apparatus: A square arena (e.g., 42x42 cm) with high walls, equipped with a grid of infrared beams to automatically track movement.
-
Habituation: Each animal is placed individually into the arena for a habituation period (e.g., 5-60 minutes) to allow it to acclimate to the novel environment.
-
Drug Administration: Following habituation, animals are administered the test compound or vehicle and returned to the arena.
-
Data Recording: Locomotor activity is recorded for a set duration (e.g., 60 minutes). Key parameters measured include horizontal activity (number of beam breaks), total distance traveled, vertical activity (rearing), and time spent in the center versus the periphery of the arena.[16][22]
Figure 2: Workflow for an Open-Field Locomotor Test.
Comparative Effects on Brain Reward Pathways and Abuse Liability
The differential impact of serdexmethylphenidate (as d-MPH) and atomoxetine on the brain's reward circuitry is a critical point of comparison and directly relates to their respective abuse potentials.
-
d-Methylphenidate (from SDX) increases dopamine in the nucleus accumbens (NAc), a key component of the mesolimbic reward pathway. This neurochemical action is shared by most drugs of abuse and is believed to be the primary driver of their reinforcing and rewarding properties, leading to a higher potential for abuse.[9]
-
Atomoxetine does not elevate dopamine in the NAc or striatum. Its therapeutic action is concentrated in the prefrontal cortex, a region associated with executive function, attention, and impulse control. By avoiding direct stimulation of the primary reward pathway, atomoxetine carries a significantly lower risk of abuse and dependence.[6][9]
Figure 3: Differential Impact on Brain Reward Pathways.
Conclusion
Preclinical data from animal models reveal fundamental differences between serdexmethylphenidate and atomoxetine.
-
Serdexmethylphenidate , through its active metabolite d-methylphenidate, acts as a broad dopamine and norepinephrine reuptake inhibitor. This results in classic stimulant effects, including increased locomotor activity and a significant potential for abuse, driven by dopamine enhancement in the brain's reward centers.[9][16]
-
Atomoxetine acts as a selective norepinephrine reuptake inhibitor. Its unique ability to increase both norepinephrine and dopamine specifically in the prefrontal cortex, without affecting dopamine in the nucleus accumbens, allows it to exert therapeutic effects on ADHD-like symptoms (e.g., reducing hyperactivity in SHR rats) with minimal risk for abuse.[6][9][21]
These distinct pharmacological profiles, elucidated through animal model research, provide a strong rationale for their different clinical applications and regulatory classifications.
References
- 1. Serdexmethylphenidate, a Prodrug of Dexmethylphenidate and Contained in Corium's ADHD Medication AZSTARYS® (serdexmethylphenidate and dexmethylphenidate), Has Low Relative Potential for Abuse [prnewswire.com]
- 2. Serdexmethylphenidate - Wikipedia [en.wikipedia.org]
- 3. Dose Proportionality and Steady-State Pharmacokinetics of Serdexmethylphenidate/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review [frontiersin.org]
- 5. Animal models to guide clinical drug development in ADHD: lost in translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of the abuse potential assessment of atomoxetine: a nonstimulant medication for attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. benchchem.com [benchchem.com]
- 9. A review of the abuse potential assessment of atomoxetine: a nonstimulant medication for attention-deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adolescent Atomoxetine Treatment in a Rodent Model of ADHD: Effects on Cocaine Self-Administration and Dopamine Transporters in Frontostriatal Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Effect of Atomoxetine on Hyperactivity in an Animal Model of Attention-Deficit/Hyperactivity Disorder (ADHD) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Atomoxetine - Wikipedia [en.wikipedia.org]
- 16. Frontiers | The Effects of Methylphenidate on Goal-directed Behavior in a Rat Model of ADHD [frontiersin.org]
- 17. Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sensitization to locomotor effects of methylphenidate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chronic methylphenidate modulates locomotor activity and sensory evoked responses in the VTA and NAc of freely behaving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of atomoxetine on locomotor activity and impulsivity in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of atomoxetine on hyperactivity in an animal model of attention-deficit/hyperactivity disorder (ADHD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of Atomoxetine on Hyper-Locomotive Activity of the Prenatally Valproate-Exposed Rat Offspring - PMC [pmc.ncbi.nlm.nih.gov]
validation of serdexmethylphenidate as a tool for studying sustained monoamine release
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Serdexmethylphenidate (B610792) (SDX) is a novel, long-acting prodrug of d-methylphenidate (d-MPH), the more pharmacologically active enantiomer of racemic methylphenidate.[1][2] Its unique design as a chemically inert molecule that is gradually converted to d-MPH in the lower gastrointestinal tract offers a valuable tool for studying the neurobiological and behavioral effects of sustained and controlled monoamine release.[3][4] This guide provides a comprehensive comparison of serdexmethylphenidate with other monoamine-releasing agents, supported by experimental data, to validate its utility as a research tool for scientists and drug development professionals.
Mechanism of Action: A Tale of Two Moieties
Serdexmethylphenidate's mechanism of action is a two-step process. Initially, the intact prodrug has little to no affinity for monoamine transporters.[1] Following oral administration, it travels to the lower gastrointestinal tract where it is believed to be hydrolyzed by carboxylesterase enzymes, releasing the active therapeutic agent, d-methylphenidate.[3][5]
Once liberated, d-methylphenidate acts as a potent and selective inhibitor of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET).[6][7] By blocking these transporters, d-MPH increases the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, thereby prolonging their signaling activity.[8] This targeted action on catecholamine systems, without significant effects on the serotonin (B10506) transporter (SERT), makes it a precise tool for dissecting the roles of dopamine and norepinephrine in various physiological and pathological processes.[6]
Comparative Pharmacodynamics: A Quantitative Look at Transporter Interactions
The efficacy and selectivity of monoamine reuptake inhibitors are determined by their binding affinities to their respective transporters. While direct comparative binding data for serdexmethylphenidate is not yet available in the public domain, the affinity of its active metabolite, d-methylphenidate, has been well-characterized.
| Compound | Transporter | Binding Affinity (Ki, nM) | Species/Tissue |
| d-Methylphenidate | DAT | 110 | Human (HEK cells) |
| NET | 260 | Human (HEK cells) | |
| SERT | >100,000 | Human (HEK cells) | |
| d-Amphetamine | DAT | 590 | Human (HEK cells) |
| NET | 70 | Human (HEK cells) | |
| SERT | >10,000 | Human (HEK cells) | |
| Data from Han and Gu (2006)[6]. Ki values represent the concentration of the drug that inhibits 50% of radioligand binding. |
This data highlights the potent and relatively balanced inhibition of DAT and NET by d-methylphenidate, with negligible activity at the serotonin transporter. In contrast, d-amphetamine shows a higher potency for NET over DAT.
Sustained Monoamine Release: A Comparative In Vivo Perspective
The primary advantage of serdexmethylphenidate as a research tool lies in its ability to produce a sustained elevation of extracellular dopamine and norepinephrine. While direct microdialysis data for serdexmethylphenidate is not yet published, studies on other long-acting stimulants like lisdexamfetamine (B1249270) (a prodrug of d-amphetamine) and various formulations of methylphenidate provide a framework for comparison.
A study by Rowley et al. (2014) used in vivo microdialysis in freely-moving rats to compare the effects of lisdexamfetamine, methylphenidate, and modafinil (B37608) on extracellular monoamine levels in the prefrontal cortex and striatum.[9][10] The results demonstrated that both lisdexamfetamine and methylphenidate produced a sustained increase in dopamine and norepinephrine, with lisdexamfetamine showing a more prolonged effect.[9][10]
| Compound (Dose) | Brain Region | Peak Dopamine Increase (% of Baseline) | Duration of Significant Increase (min) |
| Methylphenidate (10 mg/kg, p.o.) | Striatum | ~250% | ~180 |
| Lisdexamfetamine (4.5 mg/kg, p.o.) | Striatum | ~400% | >240 |
| Data adapted from Rowley et al. (2014)[9][10]. |
This type of sustained release profile, as demonstrated by methylphenidate and even more so by lisdexamfetamine, is what can be expected from serdexmethylphenidate, making it an ideal candidate for studies investigating the long-term effects of elevated catecholamine levels on behavior, synaptic plasticity, and gene expression.
Experimental Protocols: In Vivo Microdialysis for Sustained Monoamine Release
The following is a representative protocol for an in vivo microdialysis experiment in rats to assess the sustained release of dopamine and norepinephrine following the administration of a test compound like serdexmethylphenidate. This protocol is a synthesis of methodologies described in the literature.[11][12][13]
1. Animals and Housing:
-
Adult male Sprague-Dawley rats (250-300 g) are individually housed in a temperature- and humidity-controlled vivarium on a 12-hour light/dark cycle with ad libitum access to food and water.
2. Stereotaxic Surgery and Guide Cannula Implantation:
-
Rats are anesthetized with isoflurane (B1672236) (5% for induction, 2% for maintenance).
-
The animal is placed in a stereotaxic frame, and a midline incision is made to expose the skull.
-
A guide cannula (e.g., CMA 12) is implanted, targeting the desired brain region (e.g., prefrontal cortex or striatum) and secured with dental cement and skull screws.
-
Animals are allowed to recover for 5-7 days post-surgery.
3. In Vivo Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe (e.g., CMA 12, 2 mm membrane) is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF; composition in mM: 147 NaCl, 4 KCl, 1.2 CaCl2, 1.2 MgCl2) at a constant flow rate of 1-2 µL/min.
-
The system is allowed to equilibrate for at least 2 hours to establish a stable baseline.
-
Three consecutive baseline samples are collected at 20-minute intervals.
-
The test compound (e.g., serdexmethylphenidate) or vehicle is administered (e.g., via oral gavage).
-
Dialysate samples are collected every 20-30 minutes for up to 8-12 hours post-administration.
4. Neurotransmitter Analysis:
-
Dopamine and norepinephrine concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
The mobile phase composition and electrochemical detector potential are optimized for the detection of catecholamines.
-
Data are expressed as a percentage of the average baseline concentration.
Serdexmethylphenidate represents a significant advancement for the study of sustained monoamine release. Its prodrug design ensures a gradual and prolonged delivery of d-methylphenidate, mimicking a slow-onset, long-duration pharmacological profile. This characteristic makes it an invaluable tool for researchers investigating the chronic effects of elevated dopamine and norepinephrine levels in preclinical models of neuropsychiatric and neurodegenerative disorders. The ability to achieve a steady-state-like increase in these key neurotransmitters allows for a more physiologically relevant interrogation of their roles in complex brain functions and dysfunctions. While more direct comparative studies are warranted, the existing body of evidence strongly supports the validation of serdexmethylphenidate as a premier tool for advancing our understanding of sustained monoaminergic neurotransmission.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Carboxylesterase 1 - Wikipedia [en.wikipedia.org]
- 5. The role of intestinal carboxylesterase in the oral absorption of prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of methylphenidate on extracellular dopamine, serotonin, and norepinephrine: comparison with amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differences in the neurochemical and behavioural profiles of lisdexamfetamine methylphenidate and modafinil revealed by simultaneous dual-probe microdialysis and locomotor activity measurements in freely-moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differences in the neurochemical and behavioural profiles of lisdexamfetamine methylphenidate and modafinil revealed by simultaneous dual-probe microdialysis and locomotor activity measurements in freely-moving rats | Semantic Scholar [semanticscholar.org]
- 11. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolic Stability of Serdexmethylphenidate: An Interspecies Overview
For Researchers, Scientists, and Drug Development Professionals
Understanding Serdexmethylphenidate (B610792) Metabolism
Serdexmethylphenidate (SDX) is designed as a prodrug to control the release and extend the therapeutic effect of its active metabolite, dexmethylphenidate (B1218549) (d-MPH). The primary metabolic activation step of SDX is the cleavage of the serine ligand to release d-MPH. This conversion is understood to occur predominantly in the lower gastrointestinal tract.[1] Following its conversion, dexmethylphenidate is further metabolized, primarily in the liver by carboxylesterase 1A1 to its inactive metabolite, d-α-phenyl-piperidine acetic acid (d-ritalinic acid).[2]
In Vivo Pharmacokinetics in Humans
In the absence of direct in vitro comparative data, human pharmacokinetic studies provide insights into the in vivo stability and conversion of serdexmethylphenidate. Following a single oral dose of a combination product containing 52.3 mg of serdexmethylphenidate and 10.4 mg of dexmethylphenidate, the mean plasma terminal elimination half-life of serdexmethylphenidate was approximately 5.7 hours.[2] When administered as a single entity, the time to reach maximum plasma concentration (Tmax) for the released dexmethylphenidate is about eight hours, indicating a gradual conversion of the prodrug.[2]
Species-Specific Metabolism of Dexmethylphenidate
While specific comparative data for serdexmethylphenidate is lacking, studies on its active metabolite, dexmethylphenidate, indicate species differences in metabolism. In humans, the primary metabolic pathway for dexmethylphenidate is hydrolysis to ritalinic acid.[2] Studies in rats and monkeys have shown that while hydrolysis is a major pathway, other oxidative metabolic pathways can also be significant. The absolute bioavailability of methylphenidate (a racemic mixture of dexmethylphenidate and l-methylphenidate) is low in both rats (19%) and monkeys (22%), suggesting substantial first-pass metabolism in these species.[3]
Experimental Protocols for Assessing Metabolic Stability
For researchers aiming to generate comparative metabolic stability data for serdexmethylphenidate, the following are generalized protocols for in vitro assays using plasma, liver microsomes, and hepatocytes.
Plasma Stability Assay
This assay evaluates the chemical and enzymatic stability of a compound in plasma.
Materials:
-
Test compound (serdexmethylphenidate)
-
Control compound (a compound with known stability in plasma)
-
Plasma from different species (e.g., human, monkey, rat), anticoagulated with heparin or EDTA
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound and control compound.
-
Pre-warm plasma and phosphate buffer to 37°C.
-
Spike the test compound into the plasma and buffer solutions at a final concentration typically between 1 and 10 µM.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding a multiple volume of cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
The half-life (t½) and the percentage of compound remaining over time are calculated.
Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, primarily evaluating Phase I metabolism.
Materials:
-
Test compound (serdexmethylphenidate)
-
Control compounds (e.g., high and low clearance compounds)
-
Pooled liver microsomes from different species (human, monkey, rat)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (cofactor for CYP450 enzymes)
-
Acetonitrile or other suitable organic solvent for quenching
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test and control compounds.
-
Pre-warm the liver microsomes and phosphate buffer to 37°C.
-
In a reaction plate, add the liver microsomes, buffer, and test compound.
-
Pre-incubate the mixture at 37°C for a short period.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding cold organic solvent with an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant using LC-MS/MS to quantify the parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolism, as hepatocytes are intact cells containing a full complement of metabolic enzymes and cofactors.
Materials:
-
Test compound (serdexmethylphenidate)
-
Control compounds
-
Cryopreserved or fresh hepatocytes from different species (human, monkey, rat)
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Acetonitrile or other suitable organic solvent for quenching
-
LC-MS/MS system for analysis
Procedure:
-
Thaw and prepare the hepatocytes according to the supplier's instructions to ensure high viability.
-
Prepare a suspension of hepatocytes in the culture medium.
-
Add the test compound to the hepatocyte suspension at a final concentration typically around 1 µM.
-
Incubate the mixture at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the cell suspension.
-
Terminate the reaction by adding a cold organic solvent containing an internal standard.
-
Centrifuge the samples to remove cell debris and precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to measure the disappearance of the parent compound.
-
Determine the half-life (t½) and intrinsic clearance (CLint).
Data Presentation
The quantitative data obtained from these assays should be summarized in clearly structured tables to facilitate easy comparison across species and experimental systems.
Table 1: In Vitro Metabolic Stability of Serdexmethylphenidate in Plasma
| Species | Half-life (t½, min) | % Remaining at 120 min |
| Human | Data to be generated | Data to be generated |
| Monkey | Data to be generated | Data to be generated |
| Rat | Data to be generated | Data to be generated |
Table 2: In Vitro Metabolic Stability of Serdexmethylphenidate in Liver Microsomes
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | Data to be generated | Data to be generated |
| Monkey | Data to be generated | Data to be generated |
| Rat | Data to be generated | Data to be generated |
Table 3: In Vitro Metabolic Stability of Serdexmethylphenidate in Hepatocytes
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) |
| Human | Data to be generated | Data to be generated |
| Monkey | Data to be generated | Data to be generated |
| Rat | Data to be generated | Data to be generated |
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro metabolic stability assay.
Experimental workflow for in vitro metabolic stability assays.
Conclusion
While there is a notable absence of direct comparative in vitro metabolic stability data for serdexmethylphenidate across different species in publicly accessible literature, this guide provides the necessary framework and detailed protocols for researchers to perform these crucial studies. Understanding the species-specific metabolic profiles of serdexmethylphenidate is essential for the accurate interpretation of preclinical data and for predicting its pharmacokinetic behavior in humans. The provided experimental designs will enable the generation of robust and comparable data to fill the current knowledge gap.
References
- 1. Dose Proportionality and Steady-State Pharmacokinetics of Serdexmethylphenidate/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serdexmethylphenidate | C25H29N3O8 | CID 134823895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of methylphenidate in man, rat and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Serdexmethylphenidate and Other Long-Acting Stimulants for ADHD
In the landscape of pharmacotherapy for Attention-Deficit/Hyperactivity Disorder (ADHD), the evolution of long-acting stimulant formulations has been pivotal in improving treatment adherence and providing sustained symptom control throughout the day. Serdexmethylphenidate (SDX), a prodrug of dexmethylphenidate (B1218549) (d-MPH), is a recent addition to this therapeutic class, available in a combination product with immediate-release d-MPH (Azstarys®). This guide provides a meta-analytic comparison of serdexmethylphenidate/dexmethylphenidate (SDX/d-MPH) with other prominent long-acting stimulants, focusing on efficacy, safety, and pharmacokinetic profiles to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Prodrug Approach
Serdexmethylphenidate is a chemically synthesized prodrug of dexmethylphenidate. Following oral administration, SDX is designed to be pharmacologically inactive until it reaches the lower gastrointestinal tract, where it is gradually converted to the active d-MPH. This mechanism provides a prolonged release of d-MPH. Dexmethylphenidate, the therapeutically active component, is a central nervous system (CNS) stimulant that primarily blocks the reuptake of norepinephrine (B1679862) and dopamine (B1211576) into the presynaptic neuron, increasing their availability in the synaptic cleft.[1] This enhancement of dopaminergic and noradrenergic signaling is believed to be the primary mechanism by which it alleviates ADHD symptoms.[1] The combination product of SDX/d-MPH contains both immediate-release d-MPH for a rapid onset of action and SDX for an extended duration of effect.[2][3]
Comparative Efficacy
Direct head-to-head meta-analyses comparing SDX/d-MPH with a wide range of other long-acting stimulants are limited. However, by synthesizing data from individual clinical trials and existing meta-analyses of other stimulants, a comparative overview can be constructed. Efficacy is often measured by the change from baseline in scores on standardized ADHD rating scales, such as the ADHD Rating Scale-IV or V (ADHD-RS) and the Swanson, Kotkin, Agler, M-Flynn, and Pelham (SKAMP) Rating Scale.
Table 1: Comparative Efficacy of Long-Acting Stimulants
| Drug | Active Moiety | Delivery System | Onset of Action | Duration of Effect | Primary Efficacy Measure (Example Study) | Key Efficacy Findings |
| Serdexmethylphenidate/ Dexmethylphenidate (Azstarys®) | Dexmethylphenidate | Prodrug (SDX) + Immediate-Release (d-MPH) | ~30 minutes[4][5] | Up to 13 hours[4][5] | SKAMP-Combined Score Change from Baseline | Significantly improved SKAMP-Combined scores vs. placebo; effect observed from 0.5 to 13 hours post-dose.[4] |
| Lisdexamfetamine (B1249270) (Vyvanse®) | d-amphetamine | Prodrug | ~1-2 hours[6] | 10-14 hours[6][7] | ADHD-RS-IV Total Score Change from Baseline | Significantly greater improvement in ADHD-RS-IV total score vs. placebo.[8] Some post-hoc analyses suggest greater efficacy than OROS-MPH at the doses tested.[8] |
| OROS Methylphenidate (Concerta®) | Methylphenidate | Osmotic Release Oral System | ~1-2 hours[7] | Up to 12 hours[9] | ADHD-RS-IV Total Score Change from Baseline | Significant improvement in ADHD symptoms vs. placebo.[10] Head-to-head studies with other MPH formulations show varied onset and duration profiles.[1] |
| Mixed Amphetamine Salts ER (Adderall XR®) | d-amphetamine & l-amphetamine | Beaded Delivery | ~1-2 hours | Up to 12 hours[9] | ADHD-RS Total Score Change from Baseline | Significant reductions in ADHD symptoms.[5] Dose-dependent improvements in inattentive and hyperactive/impulsive symptoms.[5] |
| Dexmethylphenidate ER (Focalin XR®) | Dexmethylphenidate | Beaded Delivery (SODAS®) | ~30 minutes | Up to 12 hours | SKAMP-Combined Score Change from Baseline | Faster onset of effect compared to OROS-MPH in some head-to-head trials.[7] |
Comparative Safety and Tolerability
The safety profiles of long-acting stimulants are generally similar, with the most common adverse events being decreased appetite, insomnia, and abdominal pain. The prodrug formulations were developed in part to potentially reduce abuse liability.
Table 2: Comparative Safety of Long-Acting Stimulants (% frequency of common adverse events)
| Adverse Event | Serdexmethylphenidate/ Dexmethylphenidate | Lisdexamfetamine | OROS Methylphenidate | Mixed Amphetamine Salts ER |
| Decreased Appetite | 24.5%[4] | 10-19%[11] | N/A | More common at higher doses[5] |
| Insomnia | 15.5%[4] | 10-19%[11] | N/A | More common at higher doses[5] |
| Abdominal Pain | 4.1%[4] | N/A | N/A | N/A |
| Headache | 5.4%[4] | N/A | N/A | N/A |
| Dry Mouth | N/A | Common | N/A | Common |
| Irritability | 7.7% | N/A | N/A | N/A |
A real-world evidence study suggested a trend towards fewer adverse events, specifically a statistically significant lower rate of insomnia and end-of-dose crash, for SDX/d-MPH compared to other extended-release stimulants.
Experimental Protocols
The evaluation of long-acting stimulants for ADHD often relies on rigorous clinical trial designs, with the laboratory classroom setting being a key methodology for assessing efficacy in children and adolescents.
Laboratory Classroom Study Protocol (Example)
A common experimental design to assess the efficacy and duration of action of a long-acting stimulant is a randomized, double-blind, placebo-controlled, crossover or parallel-group laboratory classroom study.
-
Participant Selection: Children and adolescents (typically aged 6-17) with a confirmed diagnosis of ADHD according to DSM criteria are recruited. Participants are often required to have a history of responding to stimulant medication.
-
Washout Period: Participants discontinue their current ADHD medication for a specified period before the study begins to avoid confounding effects.
-
Dose Optimization Phase (for some studies): An open-label phase where the optimal dose of the investigational drug is determined for each participant based on efficacy and tolerability.
-
Randomization and Blinding: Participants are randomly assigned to receive the investigational drug or a placebo. In a crossover design, each participant receives both treatments in a random order, separated by a washout period. Both participants and study staff are blinded to the treatment allocation.
-
Laboratory Classroom Day: On study days, participants attend a simulated classroom where they engage in academic and recreational activities.
-
Efficacy Assessments: Standardized assessments are conducted at multiple time points throughout the day (e.g., pre-dose and at 1, 2, 4, 6, 8, 10, 12, and 13 hours post-dose). Key instruments include:
-
SKAMP (Swanson, Kotkin, Agler, M-Flynn, and Pelham) Rating Scale: A trained observer rates the child's attention and deportment.
-
PERMP (Permanent Product Measure of Performance): A math test where the number of problems attempted and answered correctly is measured.
-
-
Safety Monitoring: Adverse events, vital signs (heart rate, blood pressure), and other safety parameters are monitored throughout the study.
Conclusion
Serdexmethylphenidate/dexmethylphenidate offers a novel prodrug-based, long-acting stimulant option for the treatment of ADHD, characterized by a rapid onset and extended duration of action. While direct comparative meta-analyses are still emerging, evidence from clinical trials suggests its efficacy and safety are comparable to other established long-acting stimulants. The pharmacokinetic profile of SDX/d-MPH, with its combination of immediate-release and prodrug-extended-release components, provides a distinct option for clinicians to tailor treatment to individual patient needs. Future head-to-head comparative trials and network meta-analyses will be crucial to more definitively position SDX/d-MPH within the therapeutic armamentarium for ADHD.
References
- 1. Long-acting methylphenidate formulations in the treatment of attention-deficit/hyperactivity disorder: a systematic review of head-to-head studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serdexmethylphenidate, a Prodrug of Dexmethylphenidate and Contained in Corium's ADHD Medication AZSTARYS® (serdexmethylphenidate and dexmethylphenidate), Has Low Relative Potential for Abuse [prnewswire.com]
- 3. corium.com [corium.com]
- 4. Dose Effects and Comparative Effectiveness of Extended Release Dexmethylphenidate and Mixed Amphetamine Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azstarys vs. Vyvanse: Comparing CNS stimulants | SingleCare [singlecare.com]
- 6. psychiatryonline.org [psychiatryonline.org]
- 7. A Post Hoc Comparison of the Effects of Lisdexamfetamine Dimesylate and Osmotic-Release Oral System Methylphenidate on Symptoms of Attention-Deficit Hyperactivity Disorder in Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-acting stimulants for treatment of attention-deficit/hyperactivity disorder: a focus on extended-release formulations and the prodrug lisdexamfetamine dimesylate to address continuing clinical challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Randomized, Double-Blind, Placebo-Controlled Acute Comparator Trials of Lisdexamfetamine and Extended-Release Methylphenidate in Adolescents With Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Serdexmethylphenidate Chloride
For Immediate Implementation: This document provides crucial safety and logistical protocols for laboratory personnel handling Serdexmethylphenidate chloride. Adherence to these procedures is mandatory to ensure personnel safety and maintain a controlled research environment.
This compound is a prodrug of dexmethylphenidate, a central nervous system stimulant. While the final drug product may be in capsule form, the active pharmaceutical ingredient (API) is a powder. Handling of this potent powder requires stringent controls to prevent occupational exposure through inhalation, ingestion, or dermal contact.
Engineering Controls and Personal Protective Equipment (PPE)
Operations involving this compound powder, such as weighing, compounding, or aliquoting, must be conducted within a certified containment system to minimize airborne particulate exposure.[1] A Class I Biological Safety Cabinet (BSC) or a powder containment hood (fume hood) is recommended.[2][3] For operations with a higher risk of aerosolization, a negative pressure isolator (glove box) provides an enhanced level of protection.[3][4]
The selection of Personal Protective Equipment (PPE) is critical and should be based on the specific laboratory task. The following table outlines the minimum PPE requirements.
| Task | Required Personal Protective Equipment |
| Handling Sealed Containers/Capsules | - Standard laboratory coat- Safety glasses- Disposable gloves |
| Handling this compound Powder (e.g., weighing, transferring) | - Disposable gown or coveralls- Chemical resistant double gloves- Safety goggles or a full-face shield- NIOSH-approved respirator (e.g., N95 or higher) |
Note: A specific Occupational Exposure Limit (OEL) for this compound or its active metabolite, dexmethylphenidate, is not publicly available. However, due to its pharmacological activity, it should be handled as a potent compound, necessitating high-level containment and PPE.[5]
Standard Operating Procedure for Handling this compound Powder
1. Pre-Operational Setup:
-
Area Designation: Designate a specific area for handling this compound. This area should be clearly marked and access restricted.
-
Equipment Preparation: Ensure all necessary equipment (e.g., analytical balance, spatulas, weigh boats, containers) is placed inside the containment system (fume hood or glove box) before starting work.
-
Spill Kit: Verify that a spill kit specifically for potent powders is readily accessible. The kit should contain absorbent materials, decontamination solutions, and appropriate waste disposal bags.[6]
-
PPE Donning: Put on all required PPE as specified in the table above before entering the designated handling area.
2. Operational Plan:
-
Weighing and Transfer:
-
Perform all powder manipulations on a disposable work surface liner within the containment system to facilitate cleanup.
-
Use dedicated or disposable equipment to prevent cross-contamination.
-
Handle the powder gently to minimize dust generation.
-
For transfers, use techniques that minimize the potential for aerosolization, such as a closed-system transfer if available.[1]
-
-
Solution Preparation:
-
If preparing a solution, add the solvent to the weighed powder slowly to avoid splashing.
-
Keep the container covered as much as possible during dissolution.
-
3. Post-Operational Decontamination and Cleanup:
-
Surface Decontamination:
-
Carefully wipe down all surfaces inside the containment system with a suitable deactivating agent or a detergent solution, followed by a rinse with water.[6]
-
Dispose of the disposable work surface liner as hazardous waste.
-
-
Equipment Cleaning:
-
Decontaminate all non-disposable equipment before removing it from the containment system.
-
-
PPE Doffing:
-
Remove PPE in a designated area, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of as hazardous waste. The respirator and eye protection should be removed last.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Emergency Procedures: Spill and Exposure Response
Spill Response: In the event of a powder spill, the following steps must be taken immediately:
-
Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area. Restrict access to the spill location.[7]
-
Assess and Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE, including a respirator, double gloves, a disposable gown, and eye protection.[6] For large spills, contact the institutional Environmental Health and Safety (EHS) department immediately.
-
Contain and Clean:
-
Gently cover the spill with a damp absorbent material to avoid making the powder airborne.[7] Do not dry sweep the powder.
-
Carefully collect the absorbed material using a scoop and place it into a labeled hazardous waste container.[8]
-
Clean the spill area with a deactivating agent or detergent solution, working from the outside of the spill inward.[9]
-
Wipe the area with a wet cloth, then a dry one.
-
-
Dispose: All materials used for spill cleanup must be disposed of as hazardous pharmaceutical waste.[6][8]
Personnel Exposure:
-
Inhalation: Move the affected individual to fresh air immediately. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[10] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Disposal Plan
All waste generated from the handling of this compound, including contaminated PPE, disposable labware, and spill cleanup materials, must be considered hazardous pharmaceutical waste.
-
Segregation: Collect all this compound waste in clearly labeled, dedicated hazardous waste containers. These are often black containers for hazardous pharmaceutical waste.[11]
-
Storage: Store the waste containers in a secure, designated area away from general laboratory traffic.
-
Disposal: Arrange for the disposal of the hazardous waste through the institution's certified hazardous waste management vendor.[12] All disposal must comply with local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[11][13]
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound powder.
References
- 1. ilcdover.com [ilcdover.com]
- 2. flowsciences.com [flowsciences.com]
- 3. witpress.com [witpress.com]
- 4. How to Improve Powder Handling in Pharma Production | Techno Blog | Schematic [schematicind.com]
- 5. Dexmethylphenidate - OEL Fastrac with ADE - Affygility Solutions [affygility.com]
- 6. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 7. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 8. gmpsop.com [gmpsop.com]
- 9. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 10. camberpharma.com [camberpharma.com]
- 11. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 12. danielshealth.com [danielshealth.com]
- 13. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
